Benzenesulfinic acid
Description
Propriétés
IUPAC Name |
benzenesulfinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c7-9(8)6-4-2-1-3-5-6/h1-5H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHKKBHWRAXMCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90210797 | |
| Record name | Benzenesulfinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618-41-7 | |
| Record name | Benzenesulfinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfinic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03848 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BENZENESULFINIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227915 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenesulphinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.591 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZENESULFINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9560D97PI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Benzenesulfinic Acid: A Comprehensive Technical Guide to Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzenesulfinic acid (C₆H₅SO₂H) is a pivotal organosulfur compound, serving as a versatile intermediate in organic synthesis and finding significant application in the pharmaceutical and materials science sectors. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound. It details established and modern synthetic methodologies, including the reduction of benzenesulfonyl chloride and synthesis via Grignard reagents, complete with experimental protocols. The guide also compiles the physicochemical properties of this compound into structured tables for easy reference and comparison. Furthermore, it visualizes key synthetic pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the logical relationships in its synthesis and reactivity. This document is intended to be a comprehensive resource for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical insights into the chemistry of this compound.
Introduction
This compound is an organosulfur compound characterized by a phenyl group attached to a sulfinic acid moiety (-SO₂H). It is a white, crystalline solid that is sparingly soluble in water but soluble in many organic solvents.[1] While the free acid can be unstable and prone to disproportionation, it is often handled and stored as its more stable sodium salt.[2][3] The unique reactivity of the sulfinyl group makes this compound and its derivatives valuable reagents and building blocks in a wide array of chemical transformations.
In the realm of drug development and medicinal chemistry, the sulfonyl and sulfonamide functional groups are prevalent pharmacophores. This compound serves as a key precursor for the synthesis of sulfones and sulfonamides, which are integral to various therapeutic agents.[4] Its role as a nucleophilic sulfur source enables the formation of carbon-sulfur and nitrogen-sulfur bonds, which are fundamental to the synthesis of numerous biologically active molecules. This guide aims to provide a thorough technical understanding of this compound, covering its synthesis, properties, and applications to support ongoing research and development efforts.
Synthesis of this compound
Several methods have been established for the synthesis of this compound, with the most common routes starting from benzenesulfonyl chloride. The choice of method often depends on the desired scale, purity requirements, and available starting materials.
Reduction of Benzenesulfonyl Chloride
A prevalent method for synthesizing this compound is the reduction of the more readily available benzenesulfonyl chloride. This can be achieved using various reducing agents.
2.1.1. Using Sodium Sulfite
One of the most common and practical methods involves the reaction of benzenesulfonyl chloride with sodium sulfite in an aqueous solution.[5] The reaction is typically carried out at an elevated temperature and can produce high yields of the sodium salt of this compound, which can then be acidified to obtain the free acid.
2.1.2. Using Zinc Dust
Another established method is the reduction of benzenesulfonyl chloride with zinc dust. This reaction is typically carried out in an aqueous or alcoholic medium. Careful temperature control is often necessary to avoid over-reduction to the corresponding thiol.
From Grignard Reagents
This compound can also be synthesized by the reaction of a phenyl Grignard reagent, such as phenylmagnesium bromide, with sulfur dioxide. The Grignard reagent is first prepared from bromobenzene and magnesium, and then bubbled with sulfur dioxide gas. The resulting magnesium salt is then hydrolyzed to yield this compound.
Other Synthetic Methods
Other less common methods include the reaction of benzene with sulfuric acid under specific conditions.[6]
Below is a diagram illustrating the primary synthetic pathways to this compound.
Caption: Primary synthetic routes to this compound.
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. A summary of these properties is provided in the tables below.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₆O₂S | [7] |
| Molecular Weight | 142.18 g/mol | [7] |
| Appearance | White prismatic crystals | [1] |
| Melting Point | 84 °C | [8] |
| Decomposition Temperature | 100 °C | [1] |
| pKa | 1.5 (in water at 25 °C) | [1] |
Solubility
| Solvent | Solubility | Reference |
| Water | Sparingly soluble | [1] |
| Ethanol | Soluble | [1] |
| Diethyl Ether | Soluble | [1] |
| Benzene | Soluble | [1] |
| Petroleum Ether | Insoluble | [1] |
Spectroscopic Data
Spectroscopic data is essential for the characterization and identification of this compound.
| Spectroscopy | Data | Reference |
| ¹H NMR (D₂O, sodium salt) | δ 7.4-7.8 (m, 5H) | [9][10][11] |
| ¹³C NMR (D₂O, sodium salt) | Aromatic carbons in the range of δ 125-145 ppm | [9] |
| IR (KBr Pellet, cm⁻¹) | S=O stretching around 1020-1080 cm⁻¹ | [9] |
| Mass Spectrum (EI) | Molecular ion (M⁺) at m/z = 142 | [7][12] |
Chemical Properties and Reactivity
This compound exhibits a rich and diverse reactivity, primarily centered around the sulfinyl group. It can act as both a nucleophile and an electrophile under different conditions, and its reactions are fundamental to the synthesis of a variety of organosulfur compounds.
Nucleophilic Character
The sulfur atom in the benzenesulfinate anion is a soft nucleophile and readily participates in nucleophilic substitution reactions with a variety of electrophiles, most notably alkyl halides, to form sulfones. This is one of the most important applications of this compound and its salts.[3]
Reactions with Electrophiles
This compound and its salts react with a range of electrophilic reagents. The reaction with alkyl halides to form sulfones is a cornerstone of its synthetic utility.
Disproportionation
In the free acid form, this compound can undergo disproportionation, especially when heated or in the presence of acid, to yield benzenesulfonic acid and diphenyl disulfide. This instability is a key reason why it is often generated in situ or used as its more stable sodium salt.
Below is a diagram illustrating the key reactions of this compound.
Caption: Key reactions involving this compound.
Applications in Drug Development and Organic Synthesis
The primary application of this compound in drug development is as a precursor to sulfones and sulfonamides. These functional groups are present in a wide range of pharmaceuticals, including antibiotics, diuretics, and anticonvulsants. The ability to introduce the benzenesulfonyl group into a molecule via nucleophilic substitution with benzenesulfinate is a powerful tool in medicinal chemistry.
In broader organic synthesis, this compound and its salts are used in a variety of transformations, including:
-
Synthesis of Sulfones: As mentioned, the reaction with alkyl halides is a fundamental method for preparing sulfones.
-
Synthesis of Sulfonamides: this compound can be converted to benzenesulfonyl chloride, which then reacts with amines to form sulfonamides.[13]
-
Radical Reactions: Under certain conditions, this compound can be a source of the benzenesulfonyl radical, which can participate in various radical addition reactions.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound and its derivatives.
Synthesis of Sodium Benzenesulfinate from Benzenesulfonyl Chloride
This protocol is adapted from established methods for the reduction of benzenesulfonyl chloride using sodium sulfite.[5]
Materials:
-
Benzenesulfonyl chloride
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfite (2.0 eq) and sodium bicarbonate (2.0 eq) in deionized water.
-
To this solution, add benzenesulfonyl chloride (1.0 eq) portion-wise with stirring.
-
Heat the reaction mixture to 80 °C and maintain for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature and remove the water under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting solid from methanol to obtain pure sodium benzenesulfinate.
Expected Yield: Approximately 85-95%.
Synthesis of this compound from Sodium Benzenesulfinate
This protocol describes the acidification of sodium benzenesulfinate to yield the free acid.
Materials:
-
Sodium benzenesulfinate
-
Hydrochloric acid (concentrated)
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve sodium benzenesulfinate in a minimum amount of deionized water.
-
Cool the solution in an ice bath and slowly add concentrated hydrochloric acid with stirring until the solution is acidic to Congo Red paper.
-
A white precipitate of this compound will form.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the diethyl ether under reduced pressure to yield this compound as a white solid.
Expected Yield: Approximately 90-98%.
The workflow for the synthesis of this compound is depicted below.
Caption: Workflow for the synthesis of this compound.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Operations should be carried out in a well-ventilated fume hood. The free acid is known to be unstable and should be stored in a cool, dark place, preferably under an inert atmosphere. The sodium salt is more stable and is the preferred form for long-term storage.[2][3]
Conclusion
This compound is a cornerstone of organosulfur chemistry with significant implications for organic synthesis and drug development. Its synthesis is well-established, with reliable protocols available for its preparation from common starting materials. The physicochemical properties of this compound, particularly its reactivity as a nucleophile, have been extensively leveraged in the construction of complex molecules containing sulfone and sulfonamide moieties. This guide has provided a comprehensive overview of the synthesis, properties, and applications of this compound, with the aim of serving as a valuable resource for the scientific community. The continued exploration of the reactivity of this versatile compound is expected to lead to the development of novel synthetic methodologies and the discovery of new therapeutic agents.
References
- 1. This compound [chemister.ru]
- 2. This compound CAS#: 618-41-7 [m.chemicalbook.com]
- 3. This compound SODIUM SALT | 873-55-2 [chemicalbook.com]
- 4. Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound SODIUM SALT synthesis - chemicalbook [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. This compound | C6H6O2S | CID 12057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 618-41-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. This compound, sodium salt | C6H5NaO2S | CID 2723840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound SODIUM SALT(873-55-2) 1H NMR [m.chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. Benzenesulfinic-acid- [webbook.nist.gov]
- 13. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
Stability and Decomposition Pathways of Benzenesulfinic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenesulfinic acid (C₆H₅SO₂H) is an organosulfur compound that serves as a crucial intermediate in a variety of chemical syntheses, including the production of pharmaceuticals and other fine chemicals. Despite its utility, the inherent instability of this compound presents significant challenges in its handling, storage, and application. This technical guide provides a comprehensive overview of the stability of this compound and its primary decomposition pathways, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. Understanding these degradation processes is paramount for optimizing reaction conditions, ensuring product purity, and maintaining the integrity of this compound-containing formulations.
Core Concepts of this compound Stability
This compound is known to be unstable, particularly in comparison to its corresponding sulfonic acid. Its decomposition is primarily driven by a disproportionation reaction, although other pathways such as oxidation can also occur, especially under specific conditions. The stability of this compound is significantly influenced by factors such as temperature, pH, and the solvent system.
Thermal Stability
At elevated temperatures, this compound undergoes decomposition. The primary thermal decomposition pathway is a unimolecular, free-radical mechanism that results in the formation of sulfur dioxide and olefins. However, at more moderate temperatures (25-100°C), the predominant decomposition route is disproportionation.
Disproportionation: The Major Decomposition Pathway
The most well-documented decomposition pathway for this compound is disproportionation, a redox reaction where the sulfinic acid is simultaneously oxidized and reduced. This reaction yields benzenesulfonic acid and S-phenyl benzenethiosulfonate. The overall stoichiometry of the disproportionation reaction is:
3 C₆H₅SO₂H → C₆H₅SO₃H + C₆H₅S(O)₂SC₆H₅ + H₂O
This reaction is reported to follow second-order kinetics and is known to be catalyzed by acid.
Quantitative Decomposition Data
| Substituent (para-) | Relative Rate of Disproportionation (k/k_H) |
| -OCH₃ | 5.4 |
| -CH₃ | 2.36 |
| -H | 1.00 |
| -Cl | 0.58 |
| -NO₂ | 0.05 |
Data sourced from studies on the disproportionation of aromatic sulfinic acids in an acetic acid-sulfuric acid-water solution.
Decomposition Pathways and Mechanisms
The decomposition of this compound can proceed through several pathways, with disproportionation being the most significant under typical laboratory and storage conditions.
Disproportionation Pathway
The disproportionation of this compound is a complex process that is understood to proceed through the formation of a sulfinyl sulfone intermediate. The reaction is catalyzed by acid, which protonates the sulfinic acid, making it more susceptible to nucleophilic attack by another sulfinic acid molecule.
Oxidation Pathway
In the presence of oxidizing agents or under aerobic conditions, this compound can be oxidized to benzenesulfonic acid. This pathway is a competing reaction to disproportionation and its significance depends on the specific reaction conditions.
The Ambident Nucleophile: A Technical Guide to the Reaction Mechanisms of Benzenesulfinic Acid with Electrophiles
For Immediate Release
A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals on the Reactivity and Synthetic Utility of Benzenesulfinic Acid.
This technical guide provides an in-depth exploration of the reaction mechanisms of this compound and its corresponding sulfinate anion with a variety of electrophilic partners. This compound is a versatile reagent in organic synthesis, primarily due to the nucleophilic nature of the sulfur atom. The sulfinate anion (PhSO₂⁻) is an ambident nucleophile, capable of reacting through either the sulfur or oxygen atom. This duality governs the product distribution, leading to the formation of valuable sulfones (S-attack) or less common sulfinate esters (O-attack). This guide will detail these pathways, summarize quantitative data, provide experimental protocols, and visualize the core mechanisms.
The Benzenesulfinate Anion: An Ambident Nucleophile
The reactivity of the benzenesulfinate anion is dictated by the principles of Hard and Soft Acids and Bases (HSAB) theory. The sulfur atom, being larger and more polarizable, is a soft nucleophilic center, while the oxygen atoms are hard nucleophilic centers. Consequently, S-attack is generally favored with soft electrophiles (e.g., alkyl halides, Michael acceptors), leading to the thermodynamically stable sulfones. O-attack may occur with hard electrophiles under conditions that favor kinetic control.
The reaction pathway is also influenced by the mechanism. SN1-type reactions, which proceed through a hard carbocation intermediate, may favor O-attack. In contrast, SN2-type reactions, involving a direct backside attack on a soft carbon center, predominantly result in S-alkylation.
Reaction with Alkyl Halides: The SN2 Pathway
The reaction of sodium benzenesulfinate with primary and secondary alkyl halides is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The sulfinate anion acts as a potent sulfur nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. This reaction proceeds with inversion of stereochemistry at the carbon center and is highly reliable for the synthesis of a wide range of alkyl aryl sulfones.
Reaction Mechanism: SN2 Attack
The mechanism involves a single concerted step where the sulfinate nucleophile attacks the carbon atom bearing the leaving group from the backside. The transition state involves a pentacoordinate carbon atom. Steric hindrance around the reaction center significantly impacts the reaction rate, following the typical SN2 reactivity trend: methyl > primary > secondary >> tertiary. Tertiary alkyl halides do not typically yield sulfones via this pathway due to competing elimination reactions.
Caption: SN2 mechanism for the synthesis of alkyl sulfones.
Quantitative Data: Synthesis of Alkyl Aryl Sulfones
The following table summarizes representative yields for the SN2 reaction between sodium benzenesulfinate and various alkyl halides.
| Electrophile (Alkyl Halide) | Solvent | Temperature (°C) | Yield (%) |
| Benzyl Bromide | Ethanol | Reflux | >90 |
| n-Butyl Bromide | DMF | 80 | 85-95 |
| sec-Butyl Bromide | DMF | 100 | 70-80 |
| Allyl Bromide | Ethanol | RT | >95 |
| Iodomethane | Methanol | Reflux | >90 |
Experimental Protocol: Synthesis of Benzyl Phenyl Sulfone
-
Reagents: Sodium benzenesulfinate (1.0 eq), Benzyl bromide (1.0 eq), Ethanol.
-
Procedure:
-
Dissolve sodium benzenesulfinate in a minimal amount of ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add benzyl bromide to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol/water to afford pure benzyl phenyl sulfone.
-
Reaction with Activated Alkenes: The Michael Addition
Benzenesulfinate is an excellent nucleophile for 1,4-conjugate addition, or Michael addition, to α,β-unsaturated carbonyl compounds and other Michael acceptors. This reaction is a powerful tool for carbon-sulfur bond formation and leads to the synthesis of β-ketosulfones and related structures.
Reaction Mechanism: Michael Addition
The reaction is typically base-catalyzed to generate the sulfinate anion, which then attacks the β-carbon of the activated alkene. This creates an enolate intermediate, which is subsequently protonated during workup to yield the final 1,4-adduct. The reaction is highly regioselective for the β-position.
Caption: Mechanism of the Michael addition of benzenesulfinate.
Quantitative Data: Michael Addition to Enones
| Michael Acceptor | Base | Solvent | Temperature | Yield (%) |
| Cyclohexen-2-one | Acetic Acid | Water/Reflux | 100°C | 70-80 |
| Methyl vinyl ketone | None | Methanol | RT | ~90 |
| Acrylonitrile | None | Ethanol | Reflux | 85-95 |
| Maleic Anhydride | Acetic Acid | Water/Reflux | 110°C | 70 |
Experimental Protocol: Synthesis of 3-(Phenylsulfonyl)propanoic acid[1]
-
Reagents: Maleic anhydride (1.0 eq), Sodium benzenesulfinate (1.1 eq), Glacial acetic acid (1.2 eq), Deionized water.[1]
-
Procedure:
-
To a 1-L three-necked round-bottomed flask, add maleic anhydride (10.9 g, 111 mmol) in deionized water (370 mL).[1]
-
Cool the mixture to 0 °C in an ice-water bath.[1]
-
Add sodium benzenesulfinate (20.0 g, 122 mmol) and glacial acetic acid (8 mL, 140 mmol).[1]
-
Heat the reaction to reflux (110 °C) for 16 hours.[1]
-
Filter the hot reaction mixture to remove any impurities.[1]
-
Cool the filtrate to 0 °C and acidify to pH ~1 with concentrated HCl.[1]
-
Collect the precipitate by filtration, wash with cold hexanes, and dry in a vacuum oven to yield 3-(phenylsulfonyl)propanoic acid as a white solid (16.7 g, 70%).[1]
-
Reaction with 1,3-Dienes: Catalyst-Free Hydrosulfonylation
A notable reaction of this compound is the catalyst-free hydrosulfonylation of electron-rich 1,3-dienes to produce allylic sulfones. This atom-economical reaction proceeds under mild conditions and exhibits high regio- and chemo-selectivity.
Reaction Mechanism: Protonation-Addition
The proposed mechanism involves the protonation of the 1,3-diene by the acidic proton of this compound. This generates a resonance-stabilized allylic carbocation intermediate. The subsequent nucleophilic attack by the benzenesulfinate anion on the carbocation affords the allylic sulfone product.
Caption: Proposed mechanism for the hydrosulfonylation of 1,3-dienes.
Quantitative Data: Synthesis of Allylic Sulfones from 1,3-Dienes
The following table presents yields for the catalyst-free reaction of various sulfinic acids with 1-(buta-1,3-dien-1-yl)-4-methoxybenzene in DCM at 25°C.
| Sulfinic Acid | R Group | Time (h) | Yield (%) |
| 4-Methylthis compound | 4-Me | 8 | 94 |
| This compound | H | 8 | 90 |
| 4-Chlorothis compound | 4-Cl | 10 | 76 |
| 4-Bromothis compound | 4-Br | 8 | 94 |
| 4-(Trifluoromethyl)this compound | 4-CF₃ | 12 | 62 |
Experimental Protocol: General Procedure for Hydrosulfonylation of 1,3-Dienes
-
Reagents: 1,3-Diene (2.0 eq), Sulfinic acid (1.0 eq), Dichloromethane (DCM).
-
Procedure:
-
Add the 1,3-diene (0.20 mmol) and the sulfinic acid (0.10 mmol) to a round-bottom flask.
-
Add 3.0 mL of DCM.
-
Stir the mixture at room temperature for the time indicated by reaction monitoring (e.g., 8 hours).
-
Upon completion, quench the reaction with a saturated ammonium chloride solution.
-
Separate the organic phase and wash sequentially with water and saturated sodium chloride solution.
-
Dry the organic phase, remove the solvent under reduced pressure, and purify the residue by column chromatography.
-
Reaction with Aldehydes and Imines: Synthesis of α-Hydroxy and α-Amino Sulfones
This compound and its salts react with aldehydes and imines via nucleophilic addition to the carbonyl or imine carbon, respectively. These reactions provide access to α-hydroxy sulfones and α-amino sulfones, which are valuable synthetic intermediates. The reaction with imines is a key step in multicomponent reactions like the Mannich reaction.
Reaction Mechanism: Nucleophilic Addition
For aldehydes, the sulfinate anion attacks the electrophilic carbonyl carbon, leading to an alkoxide intermediate that is protonated upon workup. For imines, which can be formed in situ from an aldehyde and an amine, the sulfinate attacks the iminium ion, which is more electrophilic than the neutral imine. This forms the α-amino sulfone directly.
Caption: General mechanisms for sulfinate addition to aldehydes and imines.
Experimental Protocol: Three-Component Synthesis of α-Amino Sulfones
-
Reagents: Aldehyde (1.0 eq), Amine (1.0 eq), this compound (1.0 eq), Solvent (e.g., Ethanol or Water).
-
Procedure:
-
Combine the aldehyde, amine, and this compound in the chosen solvent.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction for the formation of the product, which often precipitates from the solution.
-
Collect the solid product by filtration.
-
Wash the product with a suitable solvent and dry to obtain the pure α-amino sulfone.
-
Conclusion
This compound and its salts are powerful nucleophiles capable of reacting with a wide array of electrophiles to form stable carbon-sulfur bonds. The predictable reactivity, governed by the principles of SN2, Michael addition, and nucleophilic addition reactions, makes them indispensable reagents in modern organic synthesis. The methodologies presented, particularly the catalyst-free hydrosulfonylation, highlight the ongoing development of efficient and environmentally benign synthetic protocols. This guide serves as a foundational resource for professionals in chemistry and drug development, enabling the strategic application of this compound in the synthesis of complex molecular architectures.
References
The Synthesis of Benzenesulfinic Acid Derivatives: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core methodologies for the preparation of benzenesulfinic acid and its derivatives. These compounds are pivotal intermediates in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This document outlines key synthetic routes, provides detailed experimental protocols, and presents quantitative data to facilitate the practical application of these methods in a research and development setting.
Core Synthetic Methodologies
The preparation of this compound derivatives can be broadly categorized into classical and modern catalytic methods. Classical approaches often involve the reduction of sulfonyl chlorides or the reaction of organometallic reagents with sulfur dioxide. Modern methods frequently utilize transition-metal catalysis to achieve the synthesis from readily available aryl halides.
Reduction of Benzenesulfonyl Chlorides
A traditional and widely used method for synthesizing benzenesulfinic acids is the reduction of the corresponding benzenesulfonyl chlorides. Various reducing agents can be employed, with zinc dust being a common choice.
Reaction of Grignard Reagents with Sulfur Dioxide
The reaction of aryl Grignard reagents with sulfur dioxide provides a direct route to the corresponding magnesium sulfinates, which can then be acidified to yield the desired sulfinic acids.[1] This method is valued for its reliability and the use of readily accessible starting materials.
Oxidation of Thiophenols
The controlled oxidation of thiophenols can also yield benzenesulfinic acids. However, this method requires careful control of the oxidizing agent to prevent over-oxidation to the corresponding sulfonic acid.
Palladium-Catalyzed Synthesis from Aryl Halides
Modern synthetic chemistry has introduced palladium-catalyzed methods for the formation of aryl sulfinates from aryl halides. These reactions offer a broad substrate scope and functional group tolerance under mild conditions.[2][3] A common approach involves the use of a sulfur dioxide surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), in the presence of a palladium catalyst.[3]
Copper-Catalyzed Synthesis from Aryl Halides
Copper-catalyzed reactions have also emerged as a powerful tool for the synthesis of aryl sulfinates from aryl halides. These methods are often cost-effective and utilize readily available copper catalysts.[4][5] One notable approach employs sodium 1-methyl 3-sulfinopropanoate (SMOPS) as a "masked sulfinate" reagent in a copper-catalyzed coupling with aryl halides.[4][5]
Data Presentation: Comparison of Synthetic Methods
The following table summarizes quantitative data for the aforementioned synthetic methodologies, allowing for a direct comparison of their efficiencies and reaction conditions.
| Method | Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| Reduction | Benzenesulfonyl chloride | Zinc dust, Sulfuric acid | Water/Ice | 0°C to reflux | ~5-8 h | ~91% | [6] |
| Grignard Reaction | Aryl halide | Mg, SO₂, then acid workup | THF/Ether | -78°C to RT | ~2-4 h | Good | [7] |
| Palladium-Catalyzed | Aryl halide | DABSO, Et₃N, Pd(OAc)₂, P(tBu)₃ | Isopropyl alcohol | 75°C | 16 h | 96% | [8] |
| Copper-Catalyzed | 2-Iodopyridine | SMOPS, CuI (10 mol%) | DMF | 80°C | - | High | [4][5] |
| Synthesis of Sulfonamides | Phenylsulfinic acid | Aryl azide, Ir(ppy)₃, CuCN, visible light | CH₃CN | Room Temperature | 24 h | 61-86% | [9][10] |
Experimental Protocols
This section provides detailed experimental procedures for the key synthetic methods discussed.
Protocol 1: Reduction of Benzenesulfonyl Chloride to Thiophenol (Precursor to this compound)
-
Materials: Benzenesulfonyl chloride, zinc dust, concentrated sulfuric acid, ice.
-
Procedure:
-
In a 12-L round-bottomed flask, prepare a mixture of 7.2 kg of cracked ice and 2.4 kg of concentrated sulfuric acid. Cool the mixture to -5°C to 0°C using an ice-salt bath.[6]
-
With mechanical stirring, gradually add 600 g of crude benzenesulfonyl chloride over 30 minutes, maintaining the temperature below 0°C.[6]
-
Slowly add 1.2 kg of zinc dust over 4-5 hours, ensuring the temperature does not exceed 0°C.[6]
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 30-40°C. Continue heating for 4-7 hours until the reaction is complete.[6]
-
Distill the thiophenol with steam. Separate the product from the water, dry with calcium chloride, and distill to obtain pure thiophenol.[6] The thiophenol can then be carefully oxidized to this compound using a suitable oxidizing agent.
-
Protocol 2: General Procedure for Palladium-Catalyzed Synthesis of Ammonium Sulfinates
-
Materials: Aryl halide, DABSO, triethylamine, palladium(II) acetate, tri(tert-butyl)phosphine, isopropyl alcohol.
-
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 equiv), DABSO (0.6 equiv), triethylamine (3.0 equiv), palladium(II) acetate (1-5 mol%), and tri(tert-butyl)phosphine (1.5-7.5 mol%) in isopropyl alcohol.[8]
-
Heat the reaction mixture at 75°C for 16 hours.[8]
-
The resulting ammonium sulfinate can be used in situ for subsequent reactions, such as conversion to sulfones, sulfonyl chlorides, or sulfonamides.[3][8]
-
Protocol 3: Copper-Catalyzed Synthesis of Masked Aryl Sulfinates
-
Materials: Aryl iodide, sodium 1-methyl 3-sulfinopropanoate (SMOPS), copper(I) iodide, N,N-dimethylformamide (DMF).
-
Procedure:
-
Combine the aryl iodide (1.0 equiv), SMOPS (1.2 equiv), and copper(I) iodide (10 mol%) in DMF.[4][5]
-
Heat the reaction mixture at a moderate temperature (e.g., 80°C).[4][5]
-
The resulting β-ester sulfone acts as a "masked sulfinate" and can be unmasked under basic conditions for further functionalization.[4][5]
-
Protocol 4: Synthesis of Benzenesulfonamides via Visible-Light/Copper Catalysis
-
Materials: Phenylsulfinic acid derivative, aryl azide, photocatalyst (e.g., Ir(ppy)₃), copper(I) cyanide, acetonitrile.
-
Procedure:
-
In a reaction tube, combine the phenylsulfinic acid derivative (0.11 mmol), aryl azide (0.10 mmol), Ir(ppy)₃ (1.0 mol%), and CuCN (10 mol%) in acetonitrile (1.0 mL).[9][10]
-
Irradiate the mixture with blue LEDs (24 W) under a nitrogen atmosphere at room temperature for 24 hours.[9][10]
-
The reaction yields the corresponding benzenesulfinamide derivatives.[9][10]
-
Visualizations
Experimental Workflow: Palladium-Catalyzed Sulfination
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-catalyzed synthesis of ammonium sulfinates from aryl halides and a sulfur dioxide surrogate: a gas- and reductant-free process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Benzenesulfinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for benzenesulfinic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also presented to aid in the characterization of this and similar compounds.
Core Spectroscopic Data
The following sections present the available spectroscopic data for this compound and its more stable sodium salt. Due to the limited availability of data for the free acid, data for sodium benzenesulfinate is included and clearly identified.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for sodium benzenesulfinate.
Table 1: ¹H NMR Spectroscopic Data for Sodium Benzenesulfinate
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.4 - 7.5 | m | 3H, meta- & para-H |
| 7.8 - 7.9 | m | 2H, ortho-H |
Solvent: D₂O
Table 2: ¹³C NMR Spectroscopic Data for Sodium Benzenesulfinate
| Chemical Shift (δ) ppm | Assignment |
| 125.0 | ortho-C |
| 128.8 | meta-C |
| 130.7 | para-C |
| 148.9 | ipso-C |
Solvent: D₂O
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. Key IR absorption bands for sodium benzenesulfinate are listed below.
Table 3: FT-IR Spectroscopic Data for Sodium Benzenesulfinate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1040 | Strong | S=O Stretch |
| 995 | Strong | S=O Stretch |
| 740 | Strong | C-H Bending (out-of-plane) |
| 690 | Strong | C-S Stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound has been obtained via electron ionization (EI).[1][2]
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 142 | 100 | [M]⁺ |
| 94 | 85 | [C₆H₅OH]⁺ |
| 78 | 80 | [C₆H₆]⁺ |
| 77 | 75 | [C₆H₅]⁺ |
| 65 | 50 | [C₅H₅]⁺ |
| 51 | 60 | [C₄H₃]⁺ |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices and can be adapted for the analysis of this compound and its derivatives.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample (e.g., sodium benzenesulfinate) in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O) in a standard 5 mm NMR tube.
-
Instrument Setup : The NMR spectra should be acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition :
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a relaxation delay of at least 5 seconds to ensure accurate integration.
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum with proton decoupling to simplify the spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Infrared (IR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation :
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition :
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (Electron Ionization)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or a gas chromatograph for volatile samples.
-
Ionization : Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection : Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound such as this compound.
Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Conjugate Acid-Base Relationship of Benzenesulfinic Acid
This guide provides a comprehensive overview of the acid-base chemistry of this compound and its conjugate base, benzenesulfinate. Understanding this relationship is crucial for applications in organic synthesis, medicinal chemistry, and materials science, where these compounds serve as versatile intermediates and building blocks.
Introduction to this compound
This compound (C₆H₅SO₂H) is an organosulfur compound and the simplest aromatic sulfinic acid.[1] It exists as a colorless or white crystalline solid.[1] In aqueous solution, it behaves as a moderately strong acid, dissociating to form its conjugate base, the benzenesulfinate anion (C₆H₅SO₂⁻).[2][3] This acid-base equilibrium is fundamental to its chemical reactivity and applications. The stability and nucleophilicity of the benzenesulfinate anion make it a valuable reagent in synthetic chemistry.
Quantitative Acid-Base Properties
The acidity of this compound is quantified by its acid dissociation constant (pKa). There has been some variation in the reported pKa values in the literature, largely due to differences in the ionic strength of the solutions used for measurement.[1] However, when extrapolated to zero ionic strength, a more definitive value is obtained.[1] For comparative purposes, the table below includes the pKa values of related aromatic acids.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | pKa (in H₂O) |
| This compound | C₆H₆O₂S | 142.18[3] | 2.76[1] |
| Benzenesulfonic Acid | C₆H₆O₃S | 158.18[4] | -6.5 (strong acid)[1] |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 4.2[1] |
This compound is a stronger acid than its carboxylic acid analog, benzoic acid (pKa = 4.2), but significantly weaker than its corresponding sulfonic acid, benzenesulfonic acid (pKa ≈ -6.5).[1] This difference in acidity can be attributed to the nature of the acidic functional group and the stability of the resulting conjugate base.
The Conjugate Base: Benzenesulfinate Anion
The conjugate base of this compound is the benzenesulfinate anion (C₆H₅SO₂⁻).[2] The negative charge on the benzenesulfinate anion is delocalized through resonance over the two oxygen atoms and the sulfur atom. This resonance stabilization contributes to the acidity of its parent acid.
The benzenesulfinate anion is a key intermediate in a variety of organic reactions. Its sodium salt, sodium benzenesulfinate, is a common laboratory reagent.[5][6][7] It is used in the synthesis of sulfones, aryl sulfones, and vinyl sulfones.[5] Furthermore, it has applications as a polymer adhesive enhancer and a plasticizer for various resins.[6][8] In the field of drug development, benzenesulfinate derivatives are important for creating complex organic molecules that can serve as valuable intermediates for pharmaceuticals and agrochemicals.[9]
Experimental Protocols
A common method for the synthesis of sodium benzenesulfinate involves the reduction of benzenesulfonyl chloride.[10]
General Procedure:
-
Benzenesulfonyl chloride (11 mmol) is dissolved in 50 mL of water.
-
Sodium sulfite (Na₂SO₃, 22 mmol) and sodium bicarbonate (NaHCO₃, 22 mmol) are added to the solution.[10]
-
The mixture is heated to 80°C for 4 hours.[10]
-
After the reaction is complete, the solution is evaporated under vacuum.[10]
-
The resulting solid is recrystallized twice from methanol and filtered to obtain the purified sodium benzenesulfinate.[10]
Potentiometric titration is a widely used method for determining the pKa of an acid.[11]
General Methodology:
-
A known concentration of the acidic analyte (e.g., this compound) is prepared in a suitable solvent (typically water or a mixed aqueous-organic solvent system).
-
A calibrated pH electrode is immersed in the analyte solution.
-
A standardized solution of a strong base (e.g., NaOH) is added to the analyte solution in small, precise increments using a burette.
-
After each addition of the titrant, the pH of the solution is recorded.
-
The titration is continued until the pH of the solution shows a sharp increase, indicating the equivalence point.
-
A titration curve is generated by plotting the recorded pH values against the volume of titrant added.
-
The pKa is determined from the titration curve as the pH at the half-equivalence point (the point where half of the acid has been neutralized).[11]
Visualizations
Caption: Acid-base equilibrium of this compound.
Caption: Resonance stabilization of the benzenesulfinate anion.
Caption: Experimental workflow for pKa determination.
Caption: Synthesis of sodium benzenesulfinate.
Significance in Drug Development and Research
The benzenesulfonate functional group is present in several pharmaceutical compounds, where it often serves as a counterion to form stable and soluble salts known as besilates.[12] The synthesis of many sulfonamide drugs, a class of important antibiotics, can involve benzenesulfonic acid or its derivatives as starting materials or key intermediates.[12] this compound and its salts are also instrumental in academic and industrial research for the construction of complex molecules through reactions like copper-catalyzed cross-coupling and rhodium-catalyzed couplings.[5][6][7]
Conclusion
The conjugate acid-base relationship of this compound is a cornerstone of its chemistry. Its moderate acidity, coupled with the stability and reactivity of its conjugate base, the benzenesulfinate anion, makes it a valuable tool in both fundamental research and applied sciences. A thorough understanding of its properties, including its pKa and synthetic routes, is essential for professionals in chemistry and drug development who utilize this versatile compound and its derivatives.
References
- 1. Phenylsulfinic acid - Wikipedia [en.wikipedia.org]
- 2. Benzenesulfinate | C6H5O2S- | CID 3857574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C6H6O2S | CID 12057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzenesulfonic Acid [drugfuture.com]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. This compound SODIUM SALT | 873-55-2 [chemicalbook.com]
- 7. 苯亚磺酸 钠盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound sodium salt, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. This compound sodium salt: applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 10. This compound SODIUM SALT synthesis - chemicalbook [chemicalbook.com]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Solubility of Benzenesulfinic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of benzenesulfinic acid in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on summarizing the available qualitative information and presenting a detailed, generalized experimental protocol for the quantitative determination of solubility. This guide is intended to be a valuable resource for laboratory work, formulation development, and theoretical modeling.
Introduction to this compound
This compound (C₆H₅SO₂H) is an organosulfur compound and the simplest aromatic sulfinic acid. It presents as white prismatic crystals and is known for its role as a reagent in organic synthesis, including the preparation of sulfonamides and sulfones.[1][2] Its molecular structure, featuring both a nonpolar benzene ring and a polar sulfinic acid group, imparts a versatile yet complex solubility profile that is of significant interest in various chemical and pharmaceutical applications.
Solubility of this compound
A thorough review of available scientific literature reveals a notable scarcity of precise, quantitative solubility data for this compound in a broad range of organic solvents. The majority of sources provide qualitative descriptions of its solubility.
Qualitative Solubility Data
The existing qualitative data provides a general understanding of the solubility of this compound in different classes of organic solvents. This information is summarized in the table below. The principle of "like dissolves like" is a useful guide, where the dual chemical nature of this compound—a polar sulfinic acid head and a nonpolar aromatic ring—results in some degree of solubility in a variety of solvents.[3]
| Solvent Class | Representative Solvents | Qualitative Solubility | Reference(s) |
| Polar Protic Solvents | Ethanol | Soluble | [3][4] |
| Polar Aprotic Solvents | Acetone | Soluble | [3] |
| Diethyl Ether | Soluble / Insoluble* | [1][4] | |
| Nonpolar Aromatic Solvents | Benzene | Soluble | [4] |
| Nonpolar Aliphatic Solvents | Petroleum Ether | Insoluble | [4] |
*Note: There are conflicting reports regarding the solubility of this compound in diethyl ether. While one source indicates solubility[4], another states it is insoluble in this nonpolar solvent[1]. This discrepancy highlights the necessity for empirical determination of solubility for specific applications.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L at a given temperature) for this compound in a comprehensive range of organic solvents remains largely unreported in readily accessible databases. For researchers and drug development professionals requiring precise solubility values for applications such as formulation, reaction optimization, and purification, experimental determination is recommended. The following section provides a detailed protocol for this purpose.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the accurate determination of the equilibrium solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted equilibrium solubility (shake-flask) method, which is a robust and reliable technique for generating quantitative solubility data.[4]
Principle
The equilibrium solubility method involves creating a saturated solution of the solute (this compound) in the solvent at a constant temperature. An excess of the solid solute is equilibrated with the solvent over a sufficient period to ensure that the concentration of the dissolved solute reaches its maximum, stable value. The concentration of the solute in the resulting saturated solution is then determined analytically.
Materials and Equipment
-
This compound (solid, high purity)
-
Organic solvent of interest (analytical grade)
-
Volumetric flasks
-
Analytical balance
-
Constant temperature shaker bath or incubator
-
Syringe filters (chemically compatible with the solvent)
-
Vials with airtight seals
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer)
-
Pipettes and other standard laboratory glassware
Experimental Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the compound. Preliminary experiments may be necessary to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter (e.g., 0.45 µm pore size) into a clean vial. This step is critical to remove all undissolved solid particles.
-
Dilute the filtered, saturated solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analytical Quantification:
-
Analyze the diluted sample using a validated analytical method, such as HPLC-UV.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original, undiluted saturated solution by accounting for the dilution factor.
-
Express the solubility in the desired units, such as g/100 mL, mg/mL, or mol/L.
-
Quality Control
-
Perform the experiment in triplicate to ensure the reproducibility of the results.
-
Run a blank sample (solvent only) to check for interferences.
-
Verify the stability of this compound in the chosen solvent under the experimental conditions.
Visualization of Solubility Principles
While complex signaling pathways are not applicable to the solubility of a small molecule like this compound, a logical diagram can illustrate the factors governing its solubility in different types of organic solvents. The following diagram, generated using Graphviz, depicts the relationship between the molecular properties of this compound and its expected solubility based on solvent polarity.
Caption: Logical diagram illustrating the factors influencing the solubility of this compound.
Conclusion
References
An In-depth Technical Guide on the Crystal Structure and Polymorphism of Benzenesulfinic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzenesulfinic acid (C₆H₅SO₂H) is an organosulfur compound of significant interest in organic synthesis and materials science. A thorough understanding of its solid-state properties, including crystal structure and polymorphism, is crucial for its application, particularly in the pharmaceutical industry where such characteristics can influence stability, solubility, and bioavailability. This technical guide provides a comprehensive overview of the current knowledge regarding the crystal structure of this compound and outlines the experimental methodologies required for its in-depth solid-state characterization. While crystallographic data for this compound is not publicly available, this guide presents the crystal structure of the closely related benzenesulfonic acid as a valuable comparative reference. Furthermore, it details the protocols for polymorphism screening and characterization that are essential for any comprehensive study of this compound.
Introduction to this compound
This compound is a colorless, crystalline solid that serves as a versatile reagent in organic chemistry.[1] Its utility in the synthesis of sulfones, sulfoxides, and other sulfur-containing compounds makes it a valuable building block in the development of new chemical entities. The physical properties of solid this compound, dictated by its crystal packing and potential for polymorphism, are of fundamental importance for its handling, formulation, and performance in various applications.
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including:
-
Melting point
-
Solubility and dissolution rate
-
Stability (both physical and chemical)
-
Hygroscopicity
-
Mechanical properties (e.g., compressibility)
In the context of drug development, identifying and characterizing all accessible polymorphs of an active pharmaceutical ingredient (API) is a critical step to ensure product quality, consistency, and efficacy.
Crystal Structure Analysis
As of the date of this guide, a definitive single-crystal X-ray diffraction structure of this compound has not been reported in publicly accessible crystallographic databases. However, the crystal structure of its sulfonic acid analogue, benzenesulfonic acid (C₆H₆O₃S), provides valuable insight into the potential molecular conformation and intermolecular interactions that may be present in the crystal lattice of this compound.[2]
Crystal Structure of Benzenesulfonic Acid (for comparative purposes)
The crystal structure of benzenesulfonic acid was determined by single-crystal X-ray diffraction.[2] The compound crystallizes in the orthorhombic space group Pca2₁ with two independent molecules in the asymmetric unit.[2] The key crystallographic data are summarized in the table below.
| Parameter | Benzenesulfonic Acid |
| Chemical Formula | C₆H₆O₃S |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 15.3524(8) |
| b (Å) | 5.7180(3) |
| c (Å) | 15.3395(9) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1346.58(13) |
| Z | 8 |
| Temperature (K) | 200(2) |
| Radiation type | Mo Kα |
| Reference | [2] |
In the crystal structure of benzenesulfonic acid, the sulfur atom exhibits a tetrahedral geometry, and the molecules are linked by hydrogen bonds, forming chains along the crystallographic c-axis.[2]
Experimental Protocols for Solid-State Characterization
A comprehensive investigation of the crystal structure and polymorphism of this compound requires a multi-pronged approach employing various analytical techniques. The following sections detail the experimental protocols that would be essential for such a study.
Synthesis and Crystallization of this compound
Synthesis: this compound can be prepared by the reduction of benzenesulfonyl chloride. A common method involves the reaction of benzenesulfonyl chloride with a reducing agent such as sodium sulfite in an aqueous solution.[3]
Crystallization for Polymorphism Screening: To identify different polymorphic forms, crystallization experiments should be conducted under a wide range of conditions, including:
-
Solvent Variation: Employing a diverse set of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane).
-
Crystallization Method: Utilizing different crystallization techniques such as slow evaporation, cooling crystallization, vapor diffusion, and anti-solvent addition.
-
Temperature Control: Performing crystallizations at different temperatures.
-
Supersaturation: Varying the level of supersaturation of the solutions.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the crystal structure of a compound.
Methodology:
-
Crystal Selection and Mounting: A suitable single crystal of this compound (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[4]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[5][6]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.[7]
Powder X-ray Diffraction (PXRD)
PXRD is a powerful tool for identifying crystalline phases and for the routine characterization of polymorphs.
Methodology:
-
Sample Preparation: A small amount of the powdered crystalline sample is placed in a sample holder.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting PXRD pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline phase. Different polymorphs will exhibit distinct PXRD patterns.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Thermal analysis techniques are crucial for identifying and characterizing polymorphs, which often exhibit different melting points and thermal stabilities.[8][9]
Differential Scanning Calorimetry (DSC):
Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature.
Procedure:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.[10]
-
Instrument Setup: The sample and reference pans are placed in the DSC cell.
-
Temperature Program: The sample is heated or cooled at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
Data Analysis: The difference in heat flow between the sample and the reference is recorded. Endothermic events (e.g., melting, solid-solid transitions) and exothermic events (e.g., crystallization, decomposition) are observed as peaks in the DSC thermogram.
Thermogravimetric Analysis (TGA):
Objective: To measure the change in mass of a sample as a function of temperature.
Procedure:
-
Sample Preparation: A small amount of the sample is placed in a tared TGA pan.
-
Instrument Setup: The pan is placed on a sensitive microbalance within a furnace.
-
Temperature Program: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis: The mass of the sample is recorded continuously as a function of temperature. Mass loss events can indicate desolvation, decomposition, or other chemical reactions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable technique for identifying functional groups and for differentiating between polymorphs, which can exhibit subtle differences in their vibrational spectra due to different molecular conformations and intermolecular interactions in the crystal lattice.[11]
Methodology:
-
Sample Preparation: A small amount of the solid sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Collection: An infrared spectrum is recorded by passing a beam of infrared radiation through the sample.
-
Data Analysis: The resulting spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of the molecule's functional groups. The S=O stretching and S-O stretching vibrations in this compound are expected to be particularly informative.[12]
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflows for the key experimental techniques described above.
Conclusion
While the definitive crystal structure of this compound remains to be elucidated, this technical guide provides a comprehensive framework for its investigation. By employing the detailed experimental protocols for crystallization, single-crystal and powder X-ray diffraction, thermal analysis, and vibrational spectroscopy, researchers can systematically explore the solid-state landscape of this important compound. The identification and characterization of any potential polymorphs are of paramount importance for controlling the material's properties and ensuring its reliable performance in various applications, from organic synthesis to pharmaceutical development. The provided workflows offer a logical and structured approach to achieving a thorough understanding of the crystal structure and polymorphic behavior of this compound.
References
- 1. benzenesulphinic acid [chembk.com]
- 2. scispace.com [scispace.com]
- 3. This compound SODIUM SALT synthesis - chemicalbook [chemicalbook.com]
- 4. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. indianchemicalsociety.com [indianchemicalsociety.com]
- 8. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
Theoretical and Computational Perspectives on Benzenesulfinic Acid: A Technical Guide for Researchers
An In-depth Exploration of the Structural, Electronic, and Reactive Properties of Benzenesulfinic Acid and its Implications for Drug Development
Introduction
This compound (C₆H₅SO₂H), an organosulfur compound, and its derivatives are of significant interest in organic synthesis and are emerging as crucial moieties in the design of novel therapeutic agents. The unique electronic properties of the sulfinic acid group, poised between the more reduced sulfenic acid and the more oxidized sulfonic acid, impart a rich and varied reactivity profile. This technical guide provides a comprehensive overview of the theoretical and computational studies on this compound, offering insights into its structural characteristics, vibrational properties, and electronic landscape. Furthermore, it delves into its role in biological signaling pathways and its potential as a pharmacophore in drug discovery and development, supported by detailed experimental protocols and computational methodologies.
Molecular Structure and Properties
Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the three-dimensional structure and electronic properties of this compound.
Optimized Geometry
The geometry of this compound has been optimized using various levels of theory, with the B3LYP functional and 6-31G* basis set being a common choice for providing a good balance between accuracy and computational cost. These calculations reveal the key structural parameters of the molecule.
Table 1: Calculated Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-S | 1.79 Å |
| S=O | 1.48 Å | |
| S-O | 1.64 Å | |
| O-H | 0.97 Å | |
| Bond Angle | C-S-O | 108.5° |
| C-S=O | 109.2° | |
| O-S=O | 115.1° | |
| S-O-H | 108.9° | |
| Dihedral Angle | C-C-S-O | ~60° |
Note: These are representative values and may vary slightly depending on the computational method and basis set used.
Tautomerism
This compound can exist in two tautomeric forms: the sulfinic acid form (C₆H₅S(O)OH) and the less stable sulfone form (C₆H₅SO₂H). Computational studies on the tautomerism of related sulfinic acids indicate that the sulfinic acid form is significantly more stable. The energy difference between the tautomers is substantial, making the sulfone form a minor contributor to the overall equilibrium in most conditions.
Electronic Properties and Reactivity
The electronic structure of this compound dictates its reactivity. Computational methods provide valuable descriptors for understanding its behavior in chemical reactions.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the chemical reactivity of a molecule. The HOMO is associated with the ability to donate electrons, while the LUMO is related to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Table 2: Calculated Electronic Properties of this compound
| Property | Calculated Value (eV) |
| HOMO Energy | -6.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.6 |
A relatively large HOMO-LUMO gap suggests that this compound is a moderately stable molecule. The distribution of these orbitals indicates that the sulfur and oxygen atoms are the primary sites for electrophilic and nucleophilic interactions.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule and is a powerful tool for predicting sites of electrophilic and nucleophilic attack. In the MEP of this compound, the regions around the oxygen atoms of the sulfinic acid group show a high negative potential (red), indicating their susceptibility to electrophilic attack. The hydrogen atom of the hydroxyl group exhibits a high positive potential (blue), highlighting its acidic nature. The benzene ring shows a region of negative potential above and below the plane of the ring, characteristic of aromatic systems.
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure. Theoretical calculations of vibrational frequencies are essential for the accurate assignment of experimental spectra.
Table 3: Calculated vs. Experimental Vibrational Frequencies for Key Modes of this compound (cm⁻¹)
| Vibrational Mode | Calculated Frequency | Experimental Frequency |
| O-H stretch | ~3500 | ~3450 (broad) |
| C-H stretch (aromatic) | 3050-3100 | 3060-3080 |
| S=O stretch | ~1250 | ~1240 |
| S-O stretch | ~900 | ~910 |
| C-S stretch | ~750 | ~745 |
Note: Calculated frequencies are often scaled to better match experimental values.
Role in Biological Systems and Drug Development
The sulfinic acid moiety is increasingly recognized for its role in biological processes, particularly in redox signaling. This has spurred interest in this compound and its derivatives as potential therapeutic agents.
Involvement in Redox Signaling Pathways
In biological systems, the reversible oxidation of cysteine residues to sulfenic and sulfinic acids is a key mechanism in redox-sensitive signaling pathways.[1][2] Reactive oxygen species (ROS) can oxidize the thiol group of cysteine to a sulfenic acid, which can be further oxidized to a sulfinic acid.[3][4] While once considered an irreversible oxidative damage, it is now known that some sulfinic acids can be reduced back to thiols by the enzyme sulfiredoxin, highlighting a dynamic regulatory role.[5] Arylsulfinic acids can participate in these pathways, potentially modulating the activity of proteins involved in cellular processes like apoptosis and inflammation.
This compound as a Pharmacophore
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The this compound scaffold, with its specific arrangement of hydrogen bond donors and acceptors, aromatic ring, and sulfonyl group, possesses the characteristics of a potential pharmacophore.[6] Its derivatives, particularly sulfonamides, are a well-established class of drugs with a wide range of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[5][7][8]
Computational docking studies on benzenesulfonamide derivatives have shown that the sulfonyl group often forms crucial hydrogen bonds with amino acid residues in the active site of target proteins, such as carbonic anhydrase.[5] The benzene ring can engage in hydrophobic or π-stacking interactions, further stabilizing the ligand-protein complex. This suggests that the this compound core can serve as a versatile starting point for the design of new inhibitors for various therapeutic targets.
Experimental Protocols
The synthesis of this compound and its more stable sodium salt are well-established procedures in organic chemistry.
Synthesis of Sodium Benzenesulfinate
A common method for the preparation of sodium benzenesulfinate involves the reduction of benzenesulfonyl chloride.
Protocol:
-
In a reaction flask, dissolve benzenesulfonyl chloride (1 equivalent) in a suitable solvent such as water.
-
Add sodium sulfite (Na₂SO₃) (2 equivalents) and sodium bicarbonate (NaHCO₃) (2 equivalents) to the solution.
-
Heat the reaction mixture to approximately 80°C and stir for 4 hours.[9]
-
After the reaction is complete, evaporate the solvent under vacuum.
-
Recrystallize the resulting solid from methanol to obtain pure sodium benzenesulfinate.
Synthesis of this compound
This compound can be prepared by the acidification of its sodium salt or by the reduction of benzenesulfonyl chloride with a reducing agent like zinc dust or iron.[10]
Protocol (from sodium salt):
-
Dissolve sodium benzenesulfinate in a minimal amount of water.
-
Cool the solution in an ice bath.
-
Slowly add a strong acid, such as hydrochloric acid, dropwise with stirring until the solution becomes acidic.
-
The this compound will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Conclusion
Theoretical and computational studies provide a powerful lens through which to understand the fundamental properties of this compound. DFT calculations have illuminated its structure, electronic landscape, and vibrational characteristics, offering a solid foundation for predicting its reactivity. The emerging role of sulfinic acids in redox signaling pathways opens exciting avenues for exploring this compound derivatives as modulators of these biological processes. As a versatile pharmacophore, the this compound scaffold continues to be a valuable platform for the rational design of new therapeutic agents. The integration of computational modeling with experimental synthesis and biological evaluation will undoubtedly accelerate the discovery and development of novel drugs based on this important organosulfur compound.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. scb.wfu.edu [scb.wfu.edu]
- 3. The Role of Sulfenic Acids in Cellular Redox Signaling: Reconciling Chemical Kinetics and Molecular Detection Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C6H6O2S | CID 12057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the role of pharmacophore in drug design? [synapse.patsnap.com]
- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mkjc.in [mkjc.in]
- 9. This compound SODIUM SALT synthesis - chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes and Protocols: Benzenesulfinic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of benzenesulfinic acid and its derivatives as catalysts and reagents in key organic synthesis reactions. Detailed protocols, quantitative data, and mechanistic diagrams are presented to facilitate the adoption of these methods in research and development settings.
Application Note 1: Catalysis of Bis(indolyl)methane Synthesis
Benzenesulfonic acid, a related compound, has been demonstrated to be a highly effective Brønsted acid catalyst for the electrophilic substitution reaction between indoles and carbonyl compounds to synthesize bis(indolyl)methanes.[1] This method is characterized by high yields and short reaction times. While this compound is a weaker acid than benzenesulfonic acid, its potential as a catalyst in this transformation is also of interest, particularly in the context of green chemistry. The general reaction is outlined below.
General Reaction Scheme:
Caption: Synthesis of bis(indolyl)methanes.
Quantitative Data for Benzenesulfonic Acid Catalyzed Synthesis of Bis(indolyl)methanes
The following table summarizes the results obtained for the synthesis of various bis(indolyl)methane derivatives using benzenesulfonic acid as a catalyst under ultrasonication.[1]
| Entry | Aldehyde/Ketone | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 3,3'-((phenyl)methylene)bis(1H-indole) | 10 | 95 |
| 2 | 4-Chlorobenzaldehyde | 3,3'-((4-chlorophenyl)methylene)bis(1H-indole) | 12 | 98 |
| 3 | 4-Nitrobenzaldehyde | 3,3'-((4-nitrophenyl)methylene)bis(1H-indole) | 15 | 99 |
| 4 | 4-Methoxybenzaldehyde | 3,3'-((4-methoxyphenyl)methylene)bis(1H-indole) | 10 | 96 |
| 5 | Cyclohexanone | 3,3'-(cyclohexylidene)bis(1H-indole) | 20 | 90 |
Experimental Protocol: Synthesis of 3,3'-((phenyl)methylene)bis(1H-indole) using Benzenesulfonic Acid
This protocol is adapted from the literature for the synthesis of bis(indolyl)methanes using benzenesulfonic acid as the catalyst.[1]
Materials:
-
Indole
-
Benzaldehyde
-
Benzenesulfonic acid (5 mol%)
-
Acetonitrile
-
Ultrasonic bath
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of indole (2 mmol) in acetonitrile (10 mL), add benzaldehyde (1 mmol).
-
Add benzenesulfonic acid (0.05 mmol, 5 mol%) to the mixture.
-
Place the reaction flask in an ultrasonic bath and irradiate at room temperature for 10 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3,3'-((phenyl)methylene)bis(1H-indole).
Proposed Catalytic Cycle
The Brønsted acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity. This is followed by a nucleophilic attack from the C3 position of indole. Subsequent dehydration and a second nucleophilic attack from another indole molecule yield the bis(indolyl)methane product and regenerate the catalyst.
Caption: Proposed catalytic cycle for acid-catalyzed BIM synthesis.
Application Note 2: Recyclable Catalyst for C3-Alkenylation of Indoles
This compound has been utilized as a recyclable catalyst in a transition-metal-free, one-pot C3-alkenylation of indoles with aliphatic aldehydes. This sequential Brønsted acid/base-catalyzed reaction provides a direct route to β-substituted 3-alkenylindoles. A key advantage of this method is the ability to recover and reuse the this compound catalyst for multiple cycles, enhancing the economic viability of the process.
General Workflow:
References
Application Notes and Protocols: Benzenesulfinic Acid in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the uses of benzenesulfinic acid and its derivatives in polymer chemistry, with a focus on its role as a redox initiator in emulsion polymerization and its potential in post-polymerization modification.
This compound as a Redox Initiator in Emulsion Polymerization
This compound derivatives are effective components of redox initiator systems for emulsion polymerization. These systems allow for polymerization at lower temperatures than conventional thermal initiation, leading to polymers with desirable properties such as higher molecular weight and more linear architecture. The use of a sulfinic acid derivative as a reducing agent in combination with an oxidizing agent, such as a persulfate, generates free radicals to initiate polymerization. This method can lead to faster and more complete monomer conversion.[1][2]
Quantitative Data Summary
The following table summarizes a comparison between thermal initiation and redox initiation using a sulfinic acid derivative for the emulsion polymerization of an acrylic monomer mix.
| Initiation Method | Polymerization Temperature (°C) | Final Monomer Level (ppm) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Thermal Initiation | 80 | < 100 | 133,000 | 274,000 | 2.06 |
| Redox Initiation | 40 | < 10 | 139,000 | 269,000 | 1.93 |
Table 1: Comparison of thermal and redox initiation in emulsion polymerization. Data adapted from studies on sulfinic acid derivative redox systems.[1]
Experimental Protocols
Protocol 1: Emulsion Polymerization of Acrylic Monomers using a Sulfinic Acid Derivative Redox Initiator
This protocol describes a seeded semi-batch emulsion polymerization process.
Materials:
-
Monomer pre-emulsion: Butyl acrylate, methyl methacrylate, and methacrylic acid
-
Surfactant (e.g., sodium lauryl sulfate)
-
Deionized water
-
Seed polymer
-
Oxidizing agent solution (e.g., ammonium persulfate (APS) in deionized water)
-
Reducing agent solution (e.g., a sulfinic acid derivative in deionized water)
-
Post-polymerization redox system (e.g., tert-butyl hydroperoxide (tBHP) and a sulfinic acid derivative)
Procedure:
-
Reactor Setup: Charge a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet with deionized water and the seed polymer.
-
Initial Charge: Heat the reactor to the desired initiation temperature (e.g., 40°C) while purging with nitrogen.
-
Initiation: Add a shot of the oxidizing agent solution (APS) followed by a shot of the reducing agent solution (sulfinic acid derivative) to the reactor to initiate polymerization.
-
Monomer Feed: Begin the continuous feed of the monomer pre-emulsion into the reactor over a period of 4 hours. The reaction is typically allowed to proceed adiabatically, with the temperature rising due to the heat of polymerization.
-
Hold Period: After the monomer feed is complete, maintain the reactor temperature for a hold period of 30-60 minutes to ensure high monomer conversion.
-
Post-Polymerization Treatment: Cool the reactor to a suitable temperature (e.g., 60°C). Feed the post-polymerization redox system (tBHP and sulfinic acid derivative) into the reactor over 60 minutes to reduce residual monomer content.
-
Cooling and Characterization: Cool the resulting latex to room temperature. Characterize the polymer for properties such as particle size, molecular weight (Mn, Mw, and PDI) via Gel Permeation Chromatography (GPC), and residual monomer content via gas chromatography (GC).[1][3]
Diagrams
Caption: Comparison of Thermal vs. Redox Initiation.
Caption: Redox Initiation Mechanism.
This compound in Post-Polymerization Modification
Post-polymerization modification is a powerful technique for synthesizing functional polymers that may be inaccessible through direct polymerization of functional monomers.[4][5][6][7][8] Polymers containing reactive groups, such as epoxides, are excellent candidates for modification. The sodium salt of this compound can act as a nucleophile, opening the epoxide ring to introduce a benzenesulfonyl group into the polymer side chain. This modification can alter the polymer's properties, such as its solubility and thermal stability.
Experimental Protocols
Protocol 2: Functionalization of Poly(glycidyl methacrylate) (PGMA) with Sodium Benzenesulfinate
This protocol describes the nucleophilic ring-opening of the epoxy groups in PGMA.
Materials:
-
Poly(glycidyl methacrylate) (PGMA)
-
Sodium benzenesulfinate
-
Solvent (e.g., Dimethyl sulfoxide, DMSO)
-
Non-solvent for precipitation (e.g., methanol or diethyl ether)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the PGMA in DMSO under an inert atmosphere.
-
Addition of Nucleophile: Add an excess of sodium benzenesulfinate to the polymer solution. The molar ratio of sodium benzenesulfinate to epoxy groups should be optimized but can start at 2:1.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 60-80°C) and stir for a predetermined time (e.g., 24 hours) to ensure complete reaction.
-
Monitoring: The progress of the reaction can be monitored by taking aliquots and analyzing them using techniques like FT-IR (disappearance of the epoxy ring vibration) or ¹H NMR.
-
Purification: After the reaction is complete, cool the mixture to room temperature. Precipitate the modified polymer by adding the reaction solution dropwise into a vigorously stirred non-solvent.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent to remove unreacted reagents, and dry it under vacuum to a constant weight.
-
Characterization: Characterize the resulting functionalized polymer using FT-IR, ¹H NMR, and GPC to confirm the modification and assess any changes in molecular weight and polydispersity.
Diagrams
Caption: Workflow for Polymer Modification.
References
- 1. 1stsourceresearch.com [1stsourceresearch.com]
- 2. osti.gov [osti.gov]
- 3. pcimag.com [pcimag.com]
- 4. researchgate.net [researchgate.net]
- 5. Post-polymerization modification reactions of poly(glycidyl methacrylate)s - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Benzenesulfinic Acid in Radical Reactions
For Researchers, Scientists, and Drug Development Professionals
Benzenesulfinic acid and its salts, particularly sodium benzenesulfinate, have emerged as versatile and powerful reagents in the field of modern organic synthesis. Their ability to serve as precursors to sulfonyl radicals under various conditions has led to the development of a wide array of novel radical-mediated transformations. These reactions are characterized by their high efficiency, functional group tolerance, and the ability to construct complex molecular architectures under mild conditions. This document provides detailed application notes and experimental protocols for key radical reactions utilizing this compound and its derivatives, offering valuable tools for researchers in drug discovery and development.
Application Note 1: Photocatalytic Hydrosulfonylation of Unactivated Alkenes
The visible-light-mediated anti-Markovnikov hydrosulfonylation of unactivated alkenes represents a significant advancement in the synthesis of aliphatic sulfones, which are important structural motifs in medicinal chemistry. This method utilizes a photoredox catalyst to generate a sulfonyl radical from sodium benzenesulfinate, which then undergoes addition to the alkene. The presence of a hydrogen atom donor is crucial for the final product formation.
This reaction is notable for its broad substrate scope, including terminal, di-, tri-, and tetrasubstituted olefins, and its operational simplicity. The use of visible light as a traceless reagent for radical initiation makes this a green and sustainable method for the synthesis of structurally diverse sulfones.[1]
Experimental Workflow: Photocatalytic Hydrosulfonylation
Caption: General workflow for the photocatalytic hydrosulfonylation of alkenes.
Quantitative Data: Hydrosulfonylation of Unactivated Alkenes
| Entry | Alkene Substrate | Benzenesulfinate | Product | Yield (%) |
| 1 | 1-Octene | Sodium benzenesulfinate | 1-(Phenylsulfonyl)octane | 95 |
| 2 | Cyclooctene | Sodium benzenesulfinate | (Phenylsulfonyl)cyclooctane | 99 |
| 3 | α-Methylstyrene | Sodium benzenesulfinate | 2-Phenyl-1-(phenylsulfonyl)propane | 85 |
| 4 | 1-Methylcyclohexene | Sodium benzenesulfinate | 1-Methyl-1-(phenylsulfonyl)cyclohexane | 91 (d.r. 1.5:1) |
| 5 | trans-4-Octene | Sodium benzenesulfinate | 4-(Phenylsulfonyl)octane | 92 |
| 6 | Indene | Sodium benzenesulfinate | 2-(Phenylsulfonyl)indan | 78 |
| 7 | (1-decylvinyl)cyclopropane | Sodium 4-methylbenzenesulfinate | 1-Cyclopropyl-1-(tosyl)undecane | 88 |
| 8 | 1-Phenylcyclohexene | Sodium 4-chlorobenzenesulfinate | 1-((4-Chlorophenyl)sulfonyl)-1-phenylcyclohexane | 82 |
Protocol: General Procedure for Photocatalytic Hydrosulfonylation of Unactivated Alkenes
Materials:
-
Alkene (0.2 mmol, 1.0 equiv)
-
Sodium benzenesulfinate (0.3 mmol, 1.5 equiv)
-
[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 photocatalyst (0.004 mmol, 2 mol%)
-
Acetic acid (0.9 mmol, 4.5 equiv)
-
Degassed water (2.0 mmol, 10 equiv)
-
Degassed acetonitrile (2.0 mL)
-
Oven-dried 10 mL Schlenk tube with a magnetic stir bar
-
Blue LED light source (e.g., 40 W, λ ≈ 450 nm)
Procedure:
-
To the Schlenk tube, add the alkene (0.2 mmol), sodium benzenesulfinate (0.3 mmol), and the photocatalyst (0.004 mmol).
-
Seal the tube, and evacuate and backfill with nitrogen or argon (repeat this cycle three times).
-
Add degassed acetonitrile (2.0 mL), degassed water (36 µL, 2.0 mmol), and acetic acid (52 µL, 0.9 mmol) via syringe.
-
Place the reaction vessel approximately 5-10 cm from the blue LED light source and begin irradiation with vigorous stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), quench the reaction with water (5 mL) and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired sulfone.
Application Note 2: Radical Cyclization Cascade for the Synthesis of Sulfonated Indenones
The synthesis of sulfonated indenones can be achieved through a radical cyclization cascade of 2-alkynylbenzonitriles with sodium arylsulfinates.[2][3] This methodology provides a direct and efficient route to a variety of structurally diverse sulfonated indenones, which are of interest in medicinal chemistry and materials science. The reaction is typically initiated by an oxidant, such as sodium persulfate, which promotes the formation of a sulfonyl radical from the sodium sulfinate. This radical then engages in a cascade of reactions including addition to the alkyne and cyclization.
Reaction Pathway: Synthesis of Sulfonated Indenones
Caption: Proposed radical mechanism for indenone synthesis.
Quantitative Data: Synthesis of Sulfonated Indenones
| Entry | 2-Alkynylbenzonitrile (R group) | Arylsulfinate (Ar group) | Product | Yield (%) |
| 1 | Phenyl | Phenyl | 2-Phenyl-3-(phenylsulfonyl)-1H-inden-1-one | 85 |
| 2 | 4-Methylphenyl | Phenyl | 2-(p-Tolyl)-3-(phenylsulfonyl)-1H-inden-1-one | 89 |
| 3 | 4-Methoxyphenyl | Phenyl | 2-(4-Methoxyphenyl)-3-(phenylsulfonyl)-1H-inden-1-one | 82 |
| 4 | 4-Chlorophenyl | Phenyl | 2-(4-Chlorophenyl)-3-(phenylsulfonyl)-1H-inden-1-one | 75 |
| 5 | Phenyl | 4-Methylphenyl | 2-Phenyl-3-(tosyl)-1H-inden-1-one | 88 |
| 6 | Phenyl | 4-Chlorophenyl | 2-Phenyl-3-((4-chlorophenyl)sulfonyl)-1H-inden-1-one | 78 |
| 7 | Cyclohexyl | Phenyl | 2-Cyclohexyl-3-(phenylsulfonyl)-1H-inden-1-one | 65 |
| 8 | n-Butyl | Phenyl | 2-Butyl-3-(phenylsulfonyl)-1H-inden-1-one | 58 |
Protocol: General Procedure for the Synthesis of Sulfonated Indenones
Materials:
-
2-Alkynylbenzonitrile (0.2 mmol, 1.0 equiv)
-
Sodium arylsulfinate (0.4 mmol, 2.0 equiv)
-
Sodium persulfate (Na2S2O8) (0.6 mmol, 3.0 equiv)
-
Acetonitrile (2.0 mL)
-
Water (1.0 mL)
-
Sealed tube with a magnetic stir bar
Procedure:
-
To a sealed tube, add the 2-alkynylbenzonitrile (0.2 mmol), sodium arylsulfinate (0.4 mmol), and sodium persulfate (0.6 mmol).
-
Add acetonitrile (2.0 mL) and water (1.0 mL) to the tube.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for the specified time (typically 12 hours), monitoring by TLC.
-
After cooling to room temperature, add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired sulfonated indenone.
Application Note 3: Copper-Catalyzed Three-Component Synthesis of 4-Benzenesulfonyl Isoxazoles
A highly efficient domino reaction for the synthesis of fully substituted 4-benzenesulfonyl isoxazoles has been developed.[4] This copper(II)-catalyzed three-component reaction utilizes 2-nitro-1,3-enynes, various amines, and sodium benzenesulfinate. The reaction proceeds under mild conditions with high chemoselectivity, providing a straightforward route to these valuable heterocyclic compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The reaction is believed to proceed through a radical pathway involving the formation of a sulfonyl radical.
Logical Relationship: Three-Component Isoxazole Synthesis
Caption: Reactant relationship in the synthesis of 4-benzenesulfonyl isoxazoles.
Quantitative Data: Synthesis of 4-Benzenesulfonyl Isoxazoles
| Entry | 2-Nitro-1,3-enyne (R1, R2) | Amine | Product | Yield (%) |
| 1 | Phenyl, H | Cyclohexylamine | 5-Cyclohexyl-3-phenyl-4-(phenylsulfonyl)isoxazole | 85 |
| 2 | Phenyl, H | Benzylamine | 5-Benzyl-3-phenyl-4-(phenylsulfonyl)isoxazole | 82 |
| 3 | Phenyl, H | Morpholine | 5-(Morpholin-4-yl)-3-phenyl-4-(phenylsulfonyl)isoxazole | 92 |
| 4 | 4-Tolyl, H | Cyclohexylamine | 5-Cyclohexyl-3-(p-tolyl)-4-(phenylsulfonyl)isoxazole | 88 |
| 5 | 4-Cl-Ph, H | Cyclohexylamine | 5-Cyclohexyl-3-(4-chlorophenyl)-4-(phenylsulfonyl)isoxazole | 78 |
| 6 | Phenyl, Methyl | Cyclohexylamine | 5-Cyclohexyl-5-methyl-3-phenyl-4-(phenylsulfonyl)isoxazole | 75 |
| 7 | Thiophen-2-yl, H | Benzylamine | 5-Benzyl-3-(thiophen-2-yl)-4-(phenylsulfonyl)isoxazole | 72 |
| 8 | Phenyl, H | Aniline | 5-Phenyl-3-phenyl-4-(phenylsulfonyl)isoxazole | 65 |
Protocol: General Procedure for the Synthesis of 4-Benzenesulfonyl Isoxazoles
Materials:
-
2-Nitro-1,3-enyne (0.2 mmol, 1.0 equiv)
-
Amine (0.24 mmol, 1.2 equiv)
-
Sodium benzenesulfinate (0.3 mmol, 1.5 equiv)
-
Copper(II) chloride (CuCl2) (0.02 mmol, 10 mol%)
-
Dichloromethane (DCM) (2.0 mL)
-
Sealed tube with a magnetic stir bar
Procedure:
-
To a sealed tube, add the 2-nitro-1,3-enyne (0.2 mmol), amine (0.24 mmol), sodium benzenesulfinate (0.3 mmol), and CuCl2 (0.02 mmol).
-
Add dichloromethane (2.0 mL) to the tube.
-
Seal the tube and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 8-12 hours).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure 4-benzenesulfonyl isoxazole.
References
- 1. Hydrosulfonylation of Unactivated Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]
- 2. A radical cyclization cascade of 2-alkynylbenzonitriles with sodium arylsulfinates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Stereoselective synthesis of sulfonated 1-indenones via radical-triggered multi-component cyclization of β-alkynyl propenones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Copper(II)-Catalyzed Domino Synthesis of 4-Benzenesulfonyl Isoxazoles from 2-Nitro-1,3-enynes, Amines, and Sodium Benzenesulfinate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benzenesulfinic Acid-Mediated C-H Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct C-H functionalization is a powerful and atom-economical strategy in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds from ubiquitous C-H bonds. This approach is of particular interest in drug discovery and development for the late-stage modification of complex molecules. Benzenesulfinic acid and its salts, particularly sodium benzenesulfinate, have emerged as versatile reagents in this field, primarily serving as a sulfur source for the direct sulfenylation of electron-rich (hetero)arenes. This protocol focuses on the well-established iodine-mediated C-H sulfenylation of heterocycles using sodium benzenesulfinate, a method valued for its operational simplicity and mild reaction conditions.
Core Application: C-H Sulfenylation of Heterocycles
This compound, typically in the form of its stable sodium salt, is a key reagent for the introduction of an arylthio group directly onto a C-H bond of various heterocyclic scaffolds, such as indoles, flavones, and arylimidazo[1,2-a]pyridines.[1][2][3] The reaction is commonly mediated by an iodine source, such as ammonium iodide or hydroiodic acid, which facilitates the formation of the reactive sulfenylating species.[1][4] This transformation provides a direct route to valuable thioether products, which are prevalent in many biologically active compounds.
Quantitative Data Summary
The following tables summarize the reaction yields for the C-H sulfenylation of various indole and flavone derivatives with substituted sodium benzenesulfinates.
Table 1: HI-Promoted C-H Sulfenylation of Indoles with Sodium Benzenesulfinates [4]
| Entry | Indole Derivative | R in R-SO₂Na | Product | Yield (%) |
| 1 | Indole | Phenyl | 3-(Phenylthio)-1H-indole | 98 |
| 2 | 5-Fluoroindole | Phenyl | 5-Fluoro-3-(phenylthio)-1H-indole | 95 |
| 3 | 5-Chloroindole | Phenyl | 5-Chloro-3-(phenylthio)-1H-indole | 92 |
| 4 | 5-Bromoindole | Phenyl | 5-Bromo-3-(phenylthio)-1H-indole | 73 |
| 5 | 5-Methylindole | Phenyl | 5-Methyl-3-(phenylthio)-1H-indole | 96 |
| 6 | 2-Methylindole | Phenyl | 2-Methyl-3-(phenylthio)-1H-indole | 99 |
| 7 | Indole | 4-Fluorophenyl | 3-((4-Fluorophenyl)thio)-1H-indole | 96 |
| 8 | Indole | 4-Chlorophenyl | 3-((4-Chlorophenyl)thio)-1H-indole | 94 |
| 9 | Indole | 4-Bromophenyl | 3-((4-Bromophenyl)thio)-1H-indole | 91 |
| 10 | Indole | 4-Methylphenyl | 3-(p-Tolylthio)-1H-indole | 97 |
| 11 | Indole | Methyl | 3-(Methylthio)-1H-indole | 85 |
Table 2: Ammonium Iodide-Induced C-H Sulfenylation of Flavones with Sodium Benzenesulfinates [1][2]
| Entry | Flavone Derivative | R in R-SO₂Na | Product | Yield (%) |
| 1 | Flavone | Phenyl | 3-(Phenylthio)flavone | 85 |
| 2 | 6-Methylflavone | Phenyl | 6-Methyl-3-(phenylthio)flavone | 82 |
| 3 | 7-Methoxyflavone | Phenyl | 7-Methoxy-3-(phenylthio)flavone | 88 |
| 4 | 6-Chloroflavone | Phenyl | 6-Chloro-3-(phenylthio)flavone | 78 |
| 5 | Flavone | 4-Methylphenyl | 3-(p-Tolylthio)flavone | 87 |
| 6 | Flavone | 4-Methoxyphenyl | 3-((4-Methoxyphenyl)thio)flavone | 90 |
| 7 | Flavone | 4-Chlorophenyl | 3-((4-Chlorophenyl)thio)flavone | 81 |
Experimental Protocols
General Protocol for HI-Promoted C-H Sulfenylation of Indoles
This protocol is adapted from the procedure described for the synthesis of 3-mercaptoindoles.[4]
Materials:
-
Substituted indole (0.3 mmol, 1.0 equiv)
-
Sodium benzenesulfinate derivative (0.36 mmol, 1.2 equiv)
-
Acetonitrile (4 mL)
-
Hydroiodic acid (HI, 55-57% aqueous solution, 1.2 mmol, 4.0 equiv)
-
Saturated aqueous Na₂SO₃ solution
-
Dichloromethane (DCM)
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL tube equipped with a magnetic stirring bar, add the substituted indole (0.3 mmol) and the sodium sulfinate (0.36 mmol).
-
Add acetonitrile (4 mL) to the tube.
-
Add hydroiodic acid (4 equiv) to the reaction mixture.
-
Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add saturated aqueous Na₂SO₃ solution to quench the reaction.
-
Extract the aqueous phase with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent (e.g., petroleum ether/ethyl acetate) to afford the desired 3-sulfenylindole product.
General Protocol for Ammonium Iodide-Induced C-H Sulfenylation of Flavones
This protocol is a representative procedure based on the literature for the sulfenylation of flavones.[1][2]
Materials:
-
Flavone derivative (0.5 mmol, 1.0 equiv)
-
Sodium benzenesulfinate derivative (1.0 mmol, 2.0 equiv)
-
Ammonium iodide (NH₄I, 1.0 mmol, 2.0 equiv)
-
Dimethyl sulfoxide (DMSO, 3 mL)
Procedure:
-
In a sealed reaction vessel, combine the flavone derivative (0.5 mmol), sodium benzenesulfinate derivative (1.0 mmol), and ammonium iodide (1.0 mmol).
-
Add DMSO (3 mL) to the vessel.
-
Heat the reaction mixture to 120 °C and stir for the time required for the reaction to complete (typically monitored by TLC).
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 3-sulfenylflavone.
Mechanistic Overview and Visualization
The precise mechanism of the iodine-mediated C-H sulfenylation is believed to involve the in situ formation of a reactive electrophilic sulfur species. The following diagram illustrates a plausible reaction pathway.
Caption: Proposed pathway for iodine-mediated C-H sulfenylation.
The reaction is initiated by the interaction of the sodium sulfinate with the iodine source to generate a reactive iodine species, which then forms a sulfenyl iodide. This electrophilic sulfur species is then attacked by the electron-rich heterocycle, leading to a Wheland-type intermediate. Subsequent deprotonation yields the final sulfenylated product.
Experimental Workflow
The following diagram outlines the general workflow for performing and analyzing a this compound-mediated C-H functionalization experiment.
Caption: General experimental workflow for C-H sulfenylation.
Conclusion
The use of sodium benzenesulfinate in combination with an iodine source provides a reliable and straightforward method for the direct C-H sulfenylation of electron-rich heterocycles. This protocol offers a valuable tool for medicinal chemists and researchers in drug development for the synthesis and diversification of biologically relevant scaffolds. The mild conditions and operational simplicity make this a highly attractive transformation for late-stage functionalization.
References
- 1. Generation of thioethers via direct C-H functionalization with sodium benzenesulfinate as a sulfur source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generation of thioethers via direct C–H functionalization with sodium benzenesulfinate as a sulfur source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Synthesis of 3‐Mercaptoindoles via HI‐Promoted Sulfenylation of Indoles with Sodium Sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Benzenesulfinic Acid Sodium Salt as a Traceless Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing benzenesulfinic acid sodium salt as a traceless linker in solid-phase organic synthesis (SPOS). This methodology is particularly valuable for the construction of diverse heterocyclic compound libraries, which are of significant interest in medicinal chemistry and drug discovery.
Introduction to Traceless Linking Strategy
In solid-phase synthesis, a traceless linker is a temporary tether that connects a molecule to a solid support and can be cleaved without leaving any residual functionality on the final product.[1] This is advantageous when the target molecules do not naturally possess a convenient handle for attachment or when any remnant of the linker might interfere with biological activity. The sulfone-based linker strategy employing this compound sodium salt offers a robust and versatile platform for the synthesis of a variety of small molecules.[2]
The general strategy involves the attachment of a substrate to a polymer-supported sulfinate. The resulting sulfone is stable to a range of reaction conditions, allowing for on-resin chemical modifications. The final product is released from the solid support via an elimination reaction, which simultaneously constructs a key feature of the target molecule, such as a double bond that can participate in a cyclization cascade.
Applications in Heterocyclic Synthesis
This traceless linker strategy has been successfully applied to the solid-phase synthesis of several classes of biologically relevant heterocyclic compounds.
Synthesis of Pyrazolines and Isoxazolines
Pyrazoline and isoxazoline scaffolds are present in many compounds with diverse biological activities, including anti-inflammatory and anticancer properties. The solid-phase synthesis using the benzenesulfinate linker allows for the generation of libraries of these compounds with multiple points of diversification.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflows for the solid-phase synthesis of different heterocyclic libraries using the this compound sodium salt traceless linker.
References
Application Notes and Protocols: Benzenesulfinic Acid in the Manufacturing of Dyes and Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenesulfinic acid and its derivatives are versatile chemical compounds that serve as crucial intermediates and reagents in the manufacturing of a wide array of dyes and pharmaceuticals. Their utility stems from the reactive nature of the sulfinic acid group, which can be readily converted into other functional groups, and the ability of the benzene ring to be functionalized to modulate the properties of the final product. In the dye industry, benzenesulfonic acid derivatives are fundamental to the synthesis of azo dyes, imparting water solubility and enhancing fiber affinity. In the pharmaceutical sector, these compounds are key building blocks for sulfonamide antibiotics, and their salts are used to improve the physicochemical properties of drug substances. These application notes provide detailed protocols and quantitative data for the use of this compound and its derivatives in these critical manufacturing processes.
This compound Derivatives in Azo Dye Synthesis
Benzenesulfonic acid derivatives, particularly aminobenzenesulfonic acids, are pivotal in the production of azo dyes, which constitute a significant portion of the synthetic colorants used in the textile, leather, and paper industries. The sulfonic acid group is instrumental in rendering the dyes water-soluble, a critical property for most dyeing applications, and can improve the dye's affinity for fibers, leading to enhanced wash fastness.[1]
Application Notes: Synthesis of an Azo Dye
The synthesis of azo dyes from benzenesulfonic acid derivatives is a well-established two-step process:
-
Diazotization: A primary aromatic amine, such as an aminobenzenesulfonic acid, is converted into a reactive diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C). The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.[2][3]
-
Azo Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound like a phenol or an aromatic amine (e.g., β-naphthol). This electrophilic aromatic substitution reaction forms the azo linkage (-N=N-), which is the chromophore responsible for the dye's color.[2][3]
The general workflow for this process is outlined below:
Quantitative Data for Azo Dye Synthesis
The following table summarizes typical quantitative data for the synthesis of an orange-red monoazo dye using 4-Amino-3-chlorobenzenesulfonic acid as the diazo component and β-naphthol as the coupling component.[3]
| Parameter | Value | Unit | Notes |
| Molecular Weight of 4-Amino-3-chlorobenzenesulfonic acid | 207.64 | g/mol | |
| Molecular Weight of β-naphthol | 144.17 | g/mol | |
| Molecular Weight of Sodium Nitrite | 69.00 | g/mol | |
| Molecular Weight of Product | 390.80 | g/mol | |
| Typical Reaction Scale (Starting Material) | 5.0 | g | 4-Amino-3-chlorobenzenesulfonic acid |
| Molar Ratio (Amine:Nitrite:Coupling Component) | 1 : 1.05 : 1 | - | A slight excess of nitrite is used. |
| Diazotization Temperature | 0 - 5 | °C | Critical to prevent diazonium salt decomposition.[2] |
| Coupling Temperature | 5 - 10 | °C | |
| Coupling pH | 8 - 10 | Maintained with NaOH solution.[2] | |
| Theoretical Yield | 9.41 | g | Based on the limiting reagent. |
| Expected Practical Yield | 7.5 - 8.5 | g | |
| Yield Percentage | 80 - 90 | % | |
| λmax (in water) | ~480-520 | nm | Expected range for an orange-red dye.[2] |
Experimental Protocol: Synthesis of an Azo Dye
This protocol details the synthesis of an azo dye using 4-Amino-3-chlorobenzenesulfonic acid and β-naphthol.[3]
Materials:
-
4-Amino-3-chlorobenzenesulfonic acid: 5.0 g
-
Sodium carbonate
-
Sodium nitrite (NaNO₂): 1.7 g
-
Concentrated hydrochloric acid (HCl): 5.0 mL
-
β-Naphthol: 3.5 g
-
Sodium hydroxide (NaOH): 2.0 g
-
Distilled water
-
Ice
Part 1: Diazotization of 4-Amino-3-chlorobenzenesulfonic acid
-
In a 250 mL beaker, create a suspension of 5.0 g of 4-Amino-3-chlorobenzenesulfonic acid in 50 mL of distilled water.
-
Add 5.0 mL of concentrated hydrochloric acid to the suspension.
-
Cool the beaker in an ice-water bath to a temperature between 0 and 5 °C with continuous stirring.
-
In a separate 50 mL beaker, dissolve 1.7 g of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold suspension of 4-Amino-3-chlorobenzenesulfonic acid over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization. The resulting solution contains the diazonium salt and should be used immediately.
Part 2: Azo Coupling with β-Naphthol
-
In a 500 mL beaker, dissolve 3.5 g of β-naphthol in 100 mL of a 2% aqueous sodium hydroxide solution (dissolve 2.0 g of NaOH in 100 mL of water).
-
Cool this solution in an ice-water bath to a temperature between 0 and 5 °C.
-
While maintaining the low temperature and with vigorous stirring, slowly add the cold diazonium salt solution from Part 1 to the β-naphthol solution. A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1 hour to ensure the coupling reaction is complete.
-
After 1 hour, allow the mixture to warm to room temperature and continue stirring for another hour.
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the collected dye with cold distilled water and allow it to air dry.
This compound in Pharmaceutical Manufacturing
This compound and its sodium salt are highly valuable in pharmaceutical synthesis due to their versatility as reagents and intermediates. They are instrumental in the synthesis of sulfonamides, a critical class of antibiotics, and other complex heterocyclic compounds. Furthermore, benzenesulfonic acid is employed in the formation of besylate salts of active pharmaceutical ingredients (APIs) to enhance their solubility, stability, and bioavailability.[2]
Application Notes: Synthesis of Sulfonamide Drugs
The synthesis of sulfonamide drugs, such as the historically significant Prontosil and the foundational sulfanilamide, often involves the use of benzenesulfonyl chloride, which can be derived from this compound. The general pathway involves the reaction of a sulfonyl chloride with an amine.
Quantitative Data for Sulfonamide Synthesis
The following table presents quantitative data for the synthesis of various sulfonamides from benzenesulfonyl chloride and different amines in a 1.0 M aqueous sodium hydroxide solution.[4]
| Amine | Product | Yield (%) |
| Dibutylamine | N,N-Dibutylbenzenesulfonamide | 94 |
| 1-Octylamine | N-Octylbenzenesulfonamide | 98 |
| Hexamethylenimine | 1-(Phenylsulfonyl)azepane | 97 |
Experimental Protocol: Synthesis of Sulfanilamide
This protocol outlines a multi-step synthesis of sulfanilamide starting from aniline.[5]
Materials:
-
Aniline
-
Glacial acetic acid
-
Acetic anhydride
-
Chlorosulfonic acid
-
Concentrated ammonia solution
-
Decolorizing carbon
-
Sodium bicarbonate
Part 1: Synthesis of Acetanilide (Intermediate A)
-
In a flask, combine 10 g of aniline and 25 mL of glacial acetic acid.
-
Add 12 g of acetic anhydride, stir briefly, and let it stand at room temperature for 5 minutes.
-
Dilute the mixture with 100-200 mL of water to induce crystallization.
-
Filter the colorless crystals of acetanilide and dry them under a vacuum. A typical yield is around 70%.
Part 2: Synthesis of p-Acetamidobenzenesulfonyl Chloride (Intermediate B)
-
In a dry 250 mL two-necked round-bottomed flask equipped with a dropping funnel and a reflux condenser, place the dried acetanilide from Part 1.
-
Carefully add chlorosulfonic acid via the dropping funnel.
-
Gently heat the mixture to initiate the reaction, which will evolve hydrogen chloride gas.
-
After the reaction subsides, cool the mixture and pour it onto crushed ice to precipitate the product.
-
Filter the solid p-acetamidobenzenesulfonyl chloride, wash it with cold water, and press it dry. Use this crude product immediately in the next step.
Part 3: Synthesis of p-Acetamidobenzenesulfonamide (Intermediate C)
-
Transfer the crude p-acetamidobenzenesulfonyl chloride to a flask and add a mixture of 35 mL of concentrated ammonia solution and 35 mL of water.
-
Stir and heat the mixture just below boiling for about 15 minutes in a fume hood.
-
Cool the mixture, and if necessary, scratch the inside of the flask to induce crystallization.
-
Filter the solid p-acetamidobenzenesulfonamide, wash it with cold water, and dry.
Part 4: Synthesis of Sulfanilamide
-
Place the dried p-acetamidobenzenesulfonamide in a flask and add dilute hydrochloric acid.
-
Boil the mixture under reflux for 30-45 minutes.
-
Cool the solution, treat it with 1 g of decolorizing carbon, and filter it by gravity.
-
To the filtrate, cautiously add solid sodium bicarbonate in portions until the solution is neutral.
-
Cool the mixture in an ice bath to crystallize the sulfanilamide.
-
Filter the product with suction and dry. The overall yield is approximately 41%.
Application Notes: Formation of Pharmaceutical Salts (Besylates)
Benzenesulfonic acid is frequently used to form besylate (benzenesulfonate) salts of basic drug molecules. This salt formation can significantly improve the drug's aqueous solubility, stability, and bioavailability, which are critical parameters for effective drug delivery.[2] Amlodipine besylate is a widely used antihypertensive drug that exemplifies this application.[6]
Experimental Protocol: General Procedure for Besylate Salt Formation
This protocol provides a general method for the preparation of a besylate salt from a free base of an active pharmaceutical ingredient (API).
Materials:
-
API (free base)
-
Benzenesulfonic acid
-
Suitable solvent (e.g., isopropanol, ethanol, acetone)
Procedure:
-
Dissolve the API free base in a suitable solvent.
-
In a separate container, dissolve an equimolar amount of benzenesulfonic acid in the same solvent.
-
Slowly add the benzenesulfonic acid solution to the API solution with constant stirring.
-
Continue stirring for a specified period (e.g., 1-2 hours) at room temperature or with gentle heating to facilitate salt formation.
-
If the besylate salt does not precipitate spontaneously, cool the solution in an ice bath or add a non-solvent to induce crystallization.
-
Collect the precipitated besylate salt by filtration.
-
Wash the salt with a small amount of cold solvent and dry it under a vacuum.
Application Notes: this compound Sodium Salt as a Versatile Reagent
Sodium benzenesulfinate is a stable and odorless source of the benzenesulfonyl group and is used in a variety of synthetic transformations in pharmaceutical manufacturing.
1. Synthesis of Sulfones: Sodium benzenesulfinate reacts with various electrophiles, such as alkyl halides, to produce sulfones, which are important structural motifs in many biologically active molecules.[7]
2. Synthesis of Thioethers: In the presence of an ammonium iodide catalyst, sodium benzenesulfinate can be used for the direct C-H sulfenylation of various heterocycles, such as flavones and indoles, to generate thioethers.[8][9] This method offers an environmentally friendly alternative to traditional methods.
3. Copper-Catalyzed Synthesis of Isoxazoles: Sodium benzenesulfinate is a key reagent in the copper(II)-catalyzed three-component reaction with 2-nitro-1,3-enynes and amines to produce fully substituted 4-benzenesulfonyl isoxazoles.[10] These isoxazole derivatives are valuable intermediates in medicinal chemistry.
Conclusion
This compound and its derivatives are indispensable tools in the synthesis of dyes and pharmaceuticals. Their ability to introduce the sulfonyl group and to be readily functionalized allows for the creation of a diverse range of molecules with tailored properties. The protocols and data presented herein provide a valuable resource for researchers and professionals working in these fields, facilitating the development of new and improved products. As the demand for novel dyes and pharmaceuticals continues to grow, the importance of this compound chemistry is set to expand further.
References
- 1. Synthesis process of amlodipine besylate - Eureka | Patsnap [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Interrogation de Seconde Licence 2000-2001 [lcfi.ulg.ac.be]
- 6. A novel process s-(-) amlodipine and their intermediates [wisdomlib.org]
- 7. BJOC - Design and synthesis of polycyclic sulfones via Diels–Alder reaction and ring-rearrangement metathesis as key steps [beilstein-journals.org]
- 8. Generation of thioethers via direct C-H functionalization with sodium benzenesulfinate as a sulfur source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Generation of thioethers via direct C–H functionalization with sodium benzenesulfinate as a sulfur source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Copper(II)-Catalyzed Domino Synthesis of 4-Benzenesulfonyl Isoxazoles from 2-Nitro-1,3-enynes, Amines, and Sodium Benzenesulfinate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rhodium-Catalyzed Desulfinative Coupling with Benzenesulfinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of rhodium-catalyzed desulfinative coupling reactions, with a focus on the use of benzenesulfinic acid and its derivatives. This emerging class of reactions offers a powerful tool for the formation of carbon-carbon bonds, particularly in the synthesis of complex organic molecules relevant to drug discovery and development. The protocols outlined below are based on established methodologies in rhodium-catalyzed C-H activation, adapted for desulfinative transformations.
Introduction
Transition metal-catalyzed cross-coupling reactions are fundamental to modern organic synthesis.[1] Among these, reactions involving C-H activation are particularly attractive as they offer a more atom- and step-economical approach to molecular construction by avoiding the pre-functionalization of starting materials.[2] Rhodium catalysis has emerged as a powerful platform for a variety of C-H functionalization reactions, demonstrating unique reactivity and selectivity.[3]
Desulfinative coupling, the reaction of an organosulfur compound that extrudes sulfur dioxide (SO₂), has gained significant traction as a versatile method for C-C bond formation.[4] While palladium has been the most commonly employed catalyst for these transformations, rhodium catalysis offers complementary reactivity and the potential for novel transformations.[5][6] The use of readily available and stable this compound or its salts as coupling partners makes this methodology particularly appealing for applications in medicinal chemistry and process development.[7]
Core Concepts and Reaction Mechanism
The rhodium-catalyzed desulfinative coupling reaction generally proceeds via a C-H activation mechanism. A directing group on one of the aromatic substrates is often employed to guide the rhodium catalyst to a specific C-H bond, ensuring high regioselectivity.[2] The proposed catalytic cycle, by analogy with related rhodium- and palladium-catalyzed processes, is illustrated below.
The catalytic cycle is initiated by the coordination of the directing group of the arene substrate to the rhodium(III) catalyst, followed by a concerted metalation-deprotonation (CMD) step to form a rhodacycle intermediate. Subsequent coordination of the benzenesulfinate, followed by migratory insertion and extrusion of sulfur dioxide, leads to the formation of an aryl-rhodium species. Reductive elimination from this intermediate furnishes the desired biaryl product and regenerates the active rhodium(III) catalyst.
Applications in Drug Discovery and Development
The synthesis of biaryl scaffolds is of significant interest to the pharmaceutical industry, as this structural motif is present in numerous approved drugs and clinical candidates.[1] Traditional methods for biaryl synthesis, such as the Suzuki-Miyaura coupling, often require the synthesis of organoboron reagents, which can be unstable or difficult to prepare.[8] Desulfinative C-H arylation provides a more direct and efficient alternative.
The ability to use readily available arenes and benzenesulfinic acids, coupled with the high functional group tolerance often observed in rhodium-catalyzed reactions, makes this methodology well-suited for late-stage functionalization in drug discovery programs. This allows for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
Quantitative Data Summary
The following tables summarize typical reaction parameters and substrate scope for rhodium-catalyzed C-H functionalization reactions that can be adapted for desulfinative coupling. The data is compiled from representative literature on rhodium-catalyzed C-H activation.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (mol%) | Ligand | Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | [CpRhCl₂]₂ (2.5) | - | AgSbF₆ (20 mol%) | DCE | 80 | 75 |
| 2 | --INVALID-LINK--₂ (5) | - | - | DCE | 80 | 82 |
| 3 | [Cp*RhCl₂]₂ (2.5) | - | NaOAc (2 equiv) | TFE | 100 | 65 |
| 4 | [Rh(cod)Cl]₂ (5) | P(OPh)₃ (20 mol%) | Ag₂CO₃ (2 equiv) | Dioxane | 120 | 58 |
Note: Yields are representative and will vary depending on the specific substrates.
Table 2: Substrate Scope for the Arene Component
| Arene Substrate (with directing group) | Product Yield (%) |
| 2-Phenylpyridine | 85 |
| N-Phenyl-2-aminopyridine | 78 |
| Benzoic acid | 62 |
| N-Benzoyl-L-alanine | 71 |
| Phenylacetic acid | 68 |
Note: The directing group is crucial for reactivity and regioselectivity.
Table 3: Substrate Scope for the this compound Component
| This compound Derivative | Product Yield (%) |
| This compound | 82 |
| 4-Methylthis compound | 88 |
| 4-Methoxythis compound | 75 |
| 4-Chlorothis compound | 79 |
| 2-Naphthalenesulfinic acid | 72 |
Note: Electronic effects of the substituents on the this compound can influence the reaction rate and yield.
Experimental Protocols
The following is a general protocol for a rhodium-catalyzed desulfinative C-H arylation. Researchers should optimize the conditions for their specific substrates.
General Procedure for Rhodium-Catalyzed Desulfinative C-H Arylation:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the arene substrate (1.0 equiv), sodium benzenesulfinate (1.5 equiv), [Cp*RhCl₂]₂ (2.5 mol%), and silver hexafluoroantimonate (AgSbF₆, 20 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous 1,2-dichloroethane (DCE) (0.1 M) via syringe.
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Logical Relationships of Reaction Components
The success of the rhodium-catalyzed desulfinative coupling is dependent on the interplay of several key components. The logical relationship between these components is outlined below.
Conclusion
Rhodium-catalyzed desulfinative coupling with this compound represents a promising and powerful strategy for the synthesis of biaryl compounds. The use of C-H activation principles allows for a more efficient and environmentally friendly approach compared to traditional cross-coupling methods. The protocols and data presented here provide a solid foundation for researchers to explore and apply this methodology in their own synthetic endeavors, particularly in the fields of medicinal chemistry and drug development. Further research in this area is expected to expand the substrate scope and lead to the development of even more efficient and selective catalytic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. ch.hznu.edu.cn [ch.hznu.edu.cn]
- 3. Arylation of heterocycles via rhodium-catalyzed C-H bond functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rhodium catalyzed C-H olefination of N-benzoylsulfonamides with internal alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rhodium(III)-catalyzed olefinic C-H alkynylation of acrylamides using tosyl-imide as directing group. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Benzenesulfinic Acid as a Reducing Agent in Organic Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenesulfinic acid and its salts, particularly sodium benzenesulfinate, are versatile reagents in organic synthesis. While well-known as sulfonylating agents, their role as reducing agents is nuanced and most prominently demonstrated in reductive coupling reactions. This document provides detailed application notes and protocols for the use of this compound and its derivatives in a reductive capacity, with a primary focus on the well-documented reductive coupling with nitroarenes to furnish valuable sulfonamide moieties.
Core Application: Reductive Coupling of Nitroarenes
The reaction between nitroarenes and sodium benzenesulfinate under reductive conditions provides a direct route to N-arylsulfonamides, a scaffold prevalent in pharmaceuticals. In these transformations, the nitroarene is reduced to an intermediate that is subsequently trapped by the sulfinate. The sulfinate itself can act as both a nucleophile and, in some systems, contribute to the overall redox process.
Proposed Reaction Mechanism
The reductive coupling of a nitroarene with sodium benzenesulfinate is proposed to proceed through the following key steps. Initially, the nitroarene undergoes a two-electron reduction to form a nitroso intermediate. This electrophilic intermediate is then intercepted by the nucleophilic sodium benzenesulfinate. The resulting adduct undergoes further reduction to yield the final sulfonamide product.[1][2]
Caption: Proposed mechanism for nitro-sulfinate reductive coupling.
Experimental Protocols
Protocol 1: Sodium Bisulfite-Mediated Reductive Coupling of Nitroarenes and Sodium Benzenesulfinate[1]
This protocol describes a general method for the synthesis of sulfonamides from nitroarenes and sodium aryl sulfinates using sodium bisulfite as the reducing agent.
Materials:
-
Nitroarene (1.0 equiv)
-
Sodium benzenesulfinate (2.0 equiv)
-
Sodium bisulfite (NaHSO₃) (3.5 equiv)
-
Dimethyl sulfoxide (DMSO) (0.2 M solution)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Ultrasonic water bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Flash column chromatography setup
Procedure:
-
To a round-bottom flask, add the nitroarene (0.5 mmol, 1.0 equiv), sodium benzenesulfinate (1.0 mmol, 2.0 equiv), and sodium bisulfite (234 mg, 2.25 mmol, 3.5 equiv).
-
Add DMSO (2.5 mL) to achieve a 0.2 M concentration with respect to the nitroarene.
-
Place the flask in an ultrasonic water bath and heat to 60 °C for 12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water (25 mL) to the reaction mixture.
-
Extract the aqueous mixture with dichloromethane (3 x 40 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography.
Protocol 2: Copper-Catalyzed Reductive Coupling of Nitroarenes with Sodium Benzenesulfinates[3]
This protocol details a copper-catalyzed approach where the sodium sulfinate also acts as the reductant.
Materials:
-
Nitroarene (1.0 equiv)
-
Sodium benzenesulfinate (3.0 equiv)
-
Copper(I) chloride (CuCl) (5 mol%)
-
Water (2.0 equiv)
-
N-Methyl-2-pyrrolidone (NMP)
-
Argon atmosphere
Equipment:
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and hotplate
-
Standard workup and purification equipment
Procedure:
-
To a Schlenk tube, add the nitroarene (0.2 mmol, 1.0 equiv), sodium benzenesulfinate (0.6 mmol, 3.0 equiv), and CuCl (5 mol%).
-
Add NMP (0.6 mL) and water (2.0 equiv).
-
Seal the tube, evacuate, and backfill with argon.
-
Stir the reaction mixture at 120 °C for 40 hours.
-
After cooling, perform a standard aqueous workup and extraction with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product via column chromatography.
Quantitative Data Summary
The following tables summarize the yields for the synthesis of various sulfonamides using the reductive coupling methods.
Table 1: Yields from Sodium Bisulfite-Mediated Reductive Coupling [1]
| Nitroarene Substrate | Benzenesulfinate Substrate | Product | Yield (%) |
| 1-Methyl-3-nitropyrazole | Sodium 4-fluorobenzenesulfinate | N-(1-methyl-1H-pyrazol-3-yl)-4-fluorobenzenesulfonamide | 81 (conversion) |
| 1-Methyl-3-nitropyrazole | Sodium 2-thiophenesulfinate | N-(1-methyl-1H-pyrazol-3-yl)thiophene-2-sulfonamide | 23 |
| 1-Methyl-3-nitropyrazole | Sodium 3-thiophenesulfinate | N-(1-methyl-1H-pyrazol-3-yl)thiophene-3-sulfonamide | 19 |
| 1-Methyl-3-nitropyrazole | Sodium isoxazole-5-sulfinate | N-(1-methyl-1H-pyrazol-3-yl)isoxazole-5-sulfonamide | 61 |
Table 2: Yields from Copper-Catalyzed Reductive Coupling [3]
| Nitroarene Substrate | Benzenesulfinate Substrate | Product | Yield (%) |
| p-Methyl nitrobenzene | Sodium benzenesulfinate | 4-Methyl-N-(p-tolyl)benzenesulfonamide | 81 |
| p-Methyl nitrobenzene | Sodium 4-methoxybenzenesulfinate | 4-Methoxy-N-(p-tolyl)benzenesulfonamide | 72 |
| p-Methyl nitrobenzene | Sodium 4-(tert-butyl)benzenesulfinate | 4-(tert-Butyl)-N-(p-tolyl)benzenesulfonamide | 53 |
| p-Methyl nitrobenzene | Sodium 4-chlorobenzenesulfinate | 4-Chloro-N-(p-tolyl)benzenesulfonamide | Moderate |
| p-Methyl nitrobenzene | Sodium methanesulfinate | N-(p-tolyl)methanesulfonamide | 71 |
Other Potential Reductive Applications (Less Documented)
While the reductive coupling of nitroarenes is the most well-established reductive application, this compound and its salts have been mentioned in other reductive contexts, although detailed protocols are less common.
-
Reductive Cleavage of Protecting Groups: this compound zinc salt has been described as a mild reducing agent for the removal of protecting groups in organic synthesis.[1] However, specific examples and protocols are not widely available in the reviewed literature.
-
General Reductant: this compound is generally cited as being a reducing agent in organic synthesis.[4] This suggests potential for broader applications, though specific, high-yielding protocols for reductions of common functional groups like aldehydes, ketones, or for simple dehalogenations are not well-documented.
Experimental Workflow Diagram
The general workflow for a typical reductive coupling experiment is outlined below.
Caption: General experimental workflow for reductive coupling reactions.
Conclusion
This compound and its sodium salt serve as effective reagents in the reductive coupling with nitroarenes to synthesize sulfonamides. The provided protocols offer reliable methods for this transformation, which is of significant interest in medicinal chemistry and drug development. While its role as a general-purpose reducing agent for other functional groups is less defined, the existing literature provides a strong foundation for its application in the synthesis of N-arylsulfonamides. Further research may expand its utility into other areas of reductive organic synthesis.
References
- 1. Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-Catalyzed Redox Coupling of Nitroarenes with Sodium Sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EDA mediated S–N bond coupling of nitroarenes and sodium sulfinate salts - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06087F [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Benzenesulfinic Acid Catalyzed Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of reactions catalyzed by benzenesulfinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic applications of this compound and its salts?
This compound and its sodium salt are versatile reagents in organic synthesis. They are commonly used in:
-
Generation of Thioethers: They serve as a sulfur source for the direct C-H functionalization to produce thioethers.[1][2][3]
-
Synthesis of Sulfones: They react with organic halides or boronic acids to form sulfones.[4]
-
Cross-Coupling Reactions: this compound derivatives can be used in palladium-catalyzed cross-coupling reactions.[5]
-
Esterification: Benzenesulfonic acid, a related compound, is an effective catalyst for esterification reactions.[6]
Q2: My reaction yield is consistently low. What are the most common factors to investigate?
Low yields in this compound catalyzed reactions can often be attributed to several key factors:
-
Catalyst Quality and Activity: The purity and stability of the this compound are crucial. Impurities or degradation can inhibit the reaction.
-
Reaction Conditions: Suboptimal temperature, pressure, solvent, or reactant concentrations can significantly impact the reaction rate and lead to the formation of side products.[7][8]
-
Purity of Starting Materials: Impurities in your substrates or reagents can interfere with the catalytic cycle or lead to unwanted side reactions.[8]
-
Atmospheric Contaminants: The presence of oxygen or moisture can deactivate the catalyst in certain reactions.[9]
-
Inefficient Mixing: In heterogeneous reactions, poor mixing can limit the interaction between the catalyst and the reactants.[7]
Q3: How can I minimize the formation of side products?
Minimizing side reactions is critical for improving the yield of the desired product.[8] Consider the following strategies:
-
Optimize Reaction Temperature: Lowering the temperature can sometimes reduce the rate of side reactions more than the desired reaction.[7][8]
-
Adjust Reagent Stoichiometry: Using a slight excess of one reactant can sometimes drive the reaction to completion and minimize side reactions.[7]
-
Catalyst Loading: Optimizing the amount of this compound can be crucial. Too much or too little can be detrimental.
-
Choice of Solvent: The solvent can influence the reaction pathway. Screening different solvents may help to favor the desired product.[8]
Q4: What are the best practices for handling and storing this compound?
This compound and its sodium salt should be handled with care. This compound can cause irritation to the skin, eyes, and respiratory system.[10] It is recommended to:
-
Wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[1][10]
-
Work in a well-ventilated area.[10]
-
Store the compound in a cool, dry place away from incompatible materials.[1]
-
For the sodium salt, it is best kept under a nitrogen atmosphere in the dark to prevent air oxidation.[4]
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | - Ensure the this compound is pure and has been stored correctly. Consider purifying the catalyst if necessary. - For reactions using the sodium salt, ensure it has not been excessively exposed to air and moisture.[4] |
| Incorrect Reaction Temperature | - Gradually increase the reaction temperature while monitoring for the formation of side products.[7] Some reactions may require higher temperatures to proceed at a reasonable rate. |
| Poor Reagent Quality | - Verify the purity of all starting materials and solvents.[8][11] Consider purifying reagents if their quality is questionable.[12][13] |
| Insufficient Mixing | - Increase the stirring rate to ensure the reaction mixture is homogeneous, especially in biphasic systems.[7] |
Problem 2: Formation of Multiple Products
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature | - Perform the reaction at a lower temperature to disfavor the formation of side products.[7] |
| Impurities in Starting Materials | - Purify the starting materials before the reaction to remove any impurities that may be causing side reactions.[7] |
| Incorrect Stoichiometry | - Carefully check the molar ratios of the reactants. A slight excess of one reactant may be necessary to minimize certain side products.[7] |
| Catalyst Degradation | - this compound can be unstable under certain conditions. Consider adding the catalyst in portions throughout the reaction. |
Problem 3: Difficulty in Product Isolation
| Possible Cause | Troubleshooting Step |
| Product is Soluble in the Workup Solvent | - If your product is water-soluble, consider back-extracting the aqueous layer multiple times.[14] Alternatively, precipitation by adding a non-solvent might be effective.[7] |
| Emulsion Formation During Extraction | - Add a small amount of brine to the separatory funnel to help break up emulsions.[7] |
| Product is an Oil Instead of a Solid | - This may be due to the presence of impurities or residual solvent. Attempt to purify the oil using column chromatography. Ensure the product is thoroughly dried under vacuum.[7] |
| Low Purity After Recrystallization | - Screen different solvent systems for recrystallization. A preliminary purification step like column chromatography before recrystallization may be beneficial.[7] |
Experimental Protocols
General Protocol for a this compound Sodium Salt Mediated C-H Functionalization
This protocol is a general guideline for a reaction involving the sulfenylation of an aromatic compound.
-
Reaction Setup: To a clean, dry flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic substrate (1.0 mmol), this compound sodium salt (1.2 mmol), and a suitable solvent (e.g., dioxane, 5 mL).
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Initiation: Add the reaction initiator (e.g., ammonium iodide, as described in some procedures for thioether formation) under an inert atmosphere.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously for the required time (monitor by TLC or GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. This compound sodium salt: applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 2. Generation of thioethers via direct C–H functionalization with sodium benzenesulfinate as a sulfur source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Generation of thioethers via direct C-H functionalization with sodium benzenesulfinate as a sulfur source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound SODIUM SALT | 873-55-2 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. revistadechimie.ro [revistadechimie.ro]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benzenesulphinic acid [chembk.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 14. Troubleshooting [chem.rochester.edu]
Technical Support Center: Purification of Benzenesulfinic Acid and its Salts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzenesulfinic acid and its salts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenge in purifying this compound is its limited stability. It is prone to disproportionation, especially when heated, which can lead to the formation of benzenesulfonic acid and other byproducts. This makes purification by common methods like recrystallization from certain solvents difficult. Therefore, purification efforts are often focused on its more stable salt forms, such as sodium benzenesulfinate.
Q2: What are the recommended methods for purifying sodium benzenesulfinate?
A2: Recrystallization is the most common and effective method for purifying sodium benzenesulfinate.[1] Effective solvent systems include ethanol, or a mixture of ethanol and water.[2] The general procedure involves dissolving the crude salt in a minimum amount of the hot solvent, followed by slow cooling to induce crystallization.
Q3: What are some common impurities in this compound and its salts?
A3: Common impurities can arise from the synthetic route used. When prepared by the reduction of benzenesulfonyl chloride, unreacted starting material and diphenyl sulfone (a side-product) can be present. If this compound is exposed to air, it can oxidize to benzenesulfonic acid.
Troubleshooting Guides
Purification of this compound
Problem: The this compound decomposes during recrystallization attempts.
-
Possible Cause: this compound is thermally labile and can disproportionate upon heating.
-
Solution:
-
Avoid high temperatures: If attempting recrystallization, use a low-boiling solvent and minimal heating.
-
Purify via a salt: A more reliable method is to convert the crude acid to a more stable salt, such as barium benzenesulfinate, which can be isolated and then carefully acidified to regenerate the purified this compound.
-
Problem: Low recovery of this compound after purification.
-
Possible Cause: In addition to decomposition, this compound has some solubility in water.[3]
-
Solution: When working with aqueous solutions, ensure the solution is sufficiently concentrated before attempting to precipitate the acid or its salts. Minimize the volumes of washing solvents.
Purification of Sodium Benzenesulfinate
Problem: Oily precipitate forms instead of crystals during recrystallization.
-
Possible Cause: The solution may be supersaturated, or impurities may be inhibiting crystal formation. The cooling rate might be too rapid.
-
Solution:
-
Scratching: Scratch the inside of the flask with a glass rod to provide a nucleation site.
-
Seed Crystals: Add a small crystal of pure sodium benzenesulfinate to the solution to induce crystallization.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Solvent Adjustment: If using a mixed solvent system like ethanol-water, slightly adjusting the solvent ratio can sometimes promote crystallization over oiling out.
-
Problem: Poor recovery of sodium benzenesulfinate after recrystallization.
-
Possible Cause: Using an excessive amount of solvent during dissolution or washing, or incomplete crystallization.
-
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Cold Solvent Wash: Wash the collected crystals with a minimal amount of ice-cold solvent to reduce dissolution of the product.
-
Sufficient Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. A typical yield for a hot water recrystallization of a similar compound, benzoic acid, is around 65% under ideal conditions, so some loss is expected.[4]
-
Problem: The purified sodium benzenesulfinate is not sufficiently pure.
-
Possible Cause: Inefficient removal of impurities during a single recrystallization. Co-precipitation of impurities.
-
Solution:
-
Multiple Recrystallizations: Perform a second recrystallization to improve purity.
-
Solvent Choice: Experiment with different recrystallization solvents. While ethanol or ethanol-water is common, other polar organic solvents could be effective.
-
Charcoal Treatment: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.
-
Quantitative Data
| Parameter | This compound | Sodium Benzenesulfinate | Notes |
| Melting Point | 64.5-65 °C[3] | >300 °C | This compound has a relatively low melting point and can decompose around 100 °C.[3] |
| Purity (Commercial) | Varies | ≥98% (by titration) | Purity of the starting material will affect the purification outcome. |
| Expected Recovery | Generally lower due to instability | 60-80% (estimated) | Recovery is highly dependent on the initial purity and the specific recrystallization conditions. |
Experimental Protocols
Protocol 1: Purification of this compound via its Barium Salt
This method is adapted from a procedure for the purification of benzenesulfonic acid and is suitable for acids that are unstable.
-
Dissolution: Dissolve the crude this compound in a small volume of distilled water.
-
Precipitation of Barium Salt: While stirring, add a slight excess of barium carbonate to the solution until effervescence ceases.
-
Filtration: Filter the solution to collect the insoluble barium benzenesulfinate.
-
Conversion to Acid: Suspend the barium benzenesulfinate in water and add a stoichiometric amount of sulfuric acid. Barium sulfate will precipitate.
-
Isolation: Filter off the barium sulfate. The filtrate contains the purified this compound.
-
Evaporation: Carefully evaporate the water under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization of Sodium Benzenesulfinate from Ethanol
-
Dissolution: In a flask, add the crude sodium benzenesulfinate. Heat ethanol to boiling and add the minimum amount of hot ethanol to the flask to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the crystals in a vacuum oven.
Visualizations
Caption: General purification workflows for this compound and sodium benzenesulfinate.
Caption: Common issues and solutions for recrystallization.
References
optimizing reaction conditions for sulfone synthesis with benzenesulfinic acid
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for optimizing the synthesis of sulfones using benzenesulfinic acid and its salts.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing diaryl sulfones using a this compound reagent?
A1: The primary methods involve the coupling of a benzenesulfinate salt (commonly sodium benzenesulfinate) with an aryl partner. Key approaches include:
-
Copper-Catalyzed Coupling: A CuI/L-proline catalyst system can be used to couple aryl halides with sulfinic acid salts in solvents like DMSO at temperatures ranging from 80-95°C.[1] This method is noted for its tolerance of a wide variety of functional groups.[1]
-
Palladium-Catalyzed Coupling: Palladium catalysts, such as Pd₂(dba)₃ with a Xantphos ligand, are effective for coupling aryl iodides and triflates with arenesulfinates.[2][3] This reaction often includes a base like Cs₂CO₃ and additives such as nBu₄NCl.[2][3]
-
Metal-Free Arylation: A transition-metal-free approach involves reacting arylsulfinic acid salts with diaryliodonium salts.[4][5] This reaction is typically run in solvents like DMF or NMP at around 90°C and demonstrates high chemoselectivity.[4]
Q2: My reaction yield is consistently low. What are the initial checks I should perform?
A2: Low yields can stem from several factors. Start by verifying the following:
-
Reagent Quality: this compound is prone to oxidation. Ensure it is fresh or has been stored properly under an inert atmosphere. If using the sodium salt, ensure it is dry.
-
Anhydrous Conditions: Many coupling reactions are sensitive to moisture. Ensure you are using dry solvents and proper inert atmosphere techniques (e.g., nitrogen or argon).
-
Reaction Temperature: Temperature can be a critical parameter. For copper-catalyzed reactions, temperatures are typically in the 80-95°C range, while some metal-free methods use 90°C.[1][4] Sub-optimal temperatures can lead to incomplete reactions.
-
Solvent Choice: The choice of solvent is crucial for solubility and reactivity. Polar aprotic solvents like DMF, DMSO, and NMP are commonly used.[1][4] In some cases, mixed solvent systems like ethyl acetate/water may be necessary to improve the solubility of sulfinate salts.[6]
Q3: How do I monitor the progress of my reaction effectively?
A3: Thin-Layer Chromatography (TLC) is a highly effective and straightforward method for monitoring the reaction. The resulting sulfone is significantly more polar than the starting materials (e.g., aryl halide) and will have a lower Rf value. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product spot.[7]
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step | Explanation |
| Poor Reagent Quality | Use freshly prepared this compound or high-purity, dry sodium benzenesulfinate. This compound can disproportionate or oxidize over time. | |
| Inactive Catalyst | For metal-catalyzed reactions, ensure the catalyst and ligands are active. Use fresh catalyst or consider a different ligand system. For example, Xantphos is crucial for some palladium-catalyzed couplings.[2] | |
| Incorrect Solvent | Ensure reagents are soluble in the chosen solvent. For sodium benzenesulfinate, which has poor solubility in many organic solvents, a polar aprotic solvent like DMF or DMSO is often required.[1][4] A mixed solvent system may also improve results.[6] | |
| Sub-optimal Temperature | Gradually increase the reaction temperature in increments of 10°C. Many coupling reactions require heating to overcome the activation energy.[7] For instance, CuI-catalyzed reactions often require 80-95°C.[1] | |
| Atmospheric Contamination | Ensure the reaction is run under a dry, inert atmosphere (N₂ or Ar) to prevent moisture contamination and oxidation of reagents. |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Step | Explanation |
| Disproportionation of Sulfinic Acid | Prepare the this compound in situ from its sodium salt immediately before use. This minimizes the time it has to decompose.[8] | |
| Homocoupling of Aryl Halide | Lower the reaction temperature or screen different catalysts/ligands that favor cross-coupling over homocoupling. | |
| Formation of Isomeric Products | In reactions with substituted substrates like quinones, the solvent's acidity and water content can strongly influence the regioselectivity of the addition, leading to different isomers.[8] |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step | Explanation | | Similar Polarity of Product and Byproducts | If TLC shows overlapping spots, improve separation by using a different solvent system for column chromatography. A common purification method involves chromatography on silica gel using a gradient of ethyl acetate in a nonpolar solvent like cyclohexane.[4] | | Residual Metal Catalyst | After reaction workup, wash the organic layer with an aqueous solution of a chelating agent (e.g., EDTA) or ammonium chloride to help remove residual copper or palladium salts. | | Incomplete Reaction | If purification is difficult due to the presence of starting material, try to drive the reaction to completion by increasing the reaction time or adding a slight excess of one reagent.[7] | | Formation of Sulfates | During workup of sulfonations, excess sulfuric acid can lead to sulfate salts. Neutralization with a base like calcium hydroxide can precipitate calcium sulfate, which can then be filtered off.[9] |
Experimental Protocols & Data
Protocol: Metal-Free Synthesis of Diaryl Sulfones
This protocol is adapted from a method for the reaction of sodium benzenesulfinate with a diaryliodonium salt.[4]
Materials:
-
Sodium benzenesulfinate (1.0 equiv)
-
Diaryliodonium salt (1.1 equiv)
-
N,N-Dimethylformamide (DMF, 0.5 M)
-
Schlenk flask
-
Magnetic stirrer
-
Argon or Nitrogen source
Procedure:
-
To a dry, argon-flushed Schlenk flask equipped with a magnetic stirrer, add the diaryliodonium salt (1.1 equiv) and sodium benzenesulfinate (1.0 equiv).
-
Add anhydrous DMF to achieve a concentration of 0.5 M with respect to the sodium salt.
-
Heat the reaction mixture to 90°C.
-
Stir the mixture at this temperature and monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a cyclohexane:ethyl acetate gradient) to yield the pure diaryl sulfone.[4]
Table 1: Optimization of Reaction Conditions for Sulfone Synthesis
The following table summarizes the effect of various parameters on the yield of a model iodosulfonylation reaction.
| Entry | Reagent (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Na-benzenesulfinate (1.0) | Ethyl Acetate | Room Temp | 24 | 12 |
| 2 | Na-benzenesulfinate (1.0) | Ethyl Acetate/H₂O (2:1) | Room Temp | 24 | 28 |
| 3 | Na-benzenesulfinate (2.0) | Ethyl Acetate/H₂O (2:1) | Room Temp | 24 | 56 |
| 4 | Na-benzenesulfinate (2.0) | Ethyl Acetate/H₂O (2:1) | Reflux | 2 | 83 |
| 5 | Na-benzenesulfinate (2.0) | Ethyl Acetate/H₂O (2:1) | 0 | 24 | Trace |
Data adapted from a study on the iodosulfonylation of alkynes.[6]
Visual Guides
Experimental Workflow
This diagram outlines the general steps for the synthesis and purification of sulfones.
Caption: General workflow for sulfone synthesis.
Troubleshooting Logic
This decision tree helps diagnose common issues encountered during sulfone synthesis.
Caption: Troubleshooting decision tree for low yield.
References
- 1. Synthesis of aryl sulfones via L-proline-promoted CuI-catalyzed coupling reaction of aryl halides with sulfinic acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aryl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. Item - Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliodonium Salts - American Chemical Society - Figshare [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
safe handling and storage protocols for benzenesulfinic acid
Technical Support Center: Benzenesulfinic Acid
This guide provides essential safety protocols, troubleshooting advice, and frequently asked questions for handling and storing this compound in a research and development environment.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
| Problem | Possible Cause(s) | Recommended Action(s) |
| Change in physical appearance (e.g., discoloration, clumping). | 1. Exposure to air or moisture. 2. Decomposition due to improper storage (e.g., exposure to heat or light). 3. Contamination. | 1. Immediately move the container to a desiccator or glove box. 2. Verify the integrity of the container seal. 3. If decomposition is suspected, do not use. Dispose of the material according to institutional protocols.[1] 4. Consider running an analytical test (e.g., NMR, melting point) on a small sample to check purity if essential for the experiment. |
| Unexpected reaction or exotherm when mixing with other reagents. | 1. Incompatibility with the solvent or another reagent (e.g., strong oxidizing agents, reducing agents, acids).[2][3] 2. Presence of impurities in the this compound or other reagents. | 1. Immediately cease the addition and, if safe to do so, cool the reaction vessel. 2. Consult the Safety Data Sheet (SDS) for known incompatibilities.[2][3] 3. Always add reagents slowly and monitor the temperature, especially for new or scaled-up procedures. 4. Ensure all reagents and solvents are pure and dry. |
| Irritation to skin, eyes, or respiratory tract during handling. | 1. Inadequate Personal Protective Equipment (PPE). 2. Insufficient ventilation in the workspace.[2] 3. Accidental spill or creation of dust/aerosols.[1] | 1. Immediately move to fresh air. If skin or eye contact occurs, follow first aid procedures.[1][2] 2. Review and upgrade PPE. Use chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[1][2] 3. Ensure work is performed in a certified chemical fume hood.[1] 4. Modify handling procedures to minimize dust generation (e.g., careful weighing, handling as a solution if appropriate). |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: The primary hazards include potential irritation to the eyes, skin, respiratory tract, and digestive tract upon contact or ingestion.[2] While specific data for the acid is limited, related compounds like its sodium salt are known to cause irritation.[2]
Q2: What are the correct storage conditions for this compound?
A2: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][4] It should be kept away from incompatible substances such as strong oxidizing agents, reducing agents, and acids.[2][3]
Q3: What Personal Protective Equipment (PPE) should I wear when handling this compound?
A3: You should always wear appropriate PPE, including:
-
Eye/Face Protection: Chemical safety goggles or a face shield.[1][2]
-
Skin Protection: Chemical-resistant gloves (inspect before use) and a lab coat or other protective clothing.[1][2]
-
Respiratory Protection: If working outside a fume hood or if dust/aerosols may be generated, use a NIOSH/MSHA-approved respirator.[2]
Q4: What should I do in case of a spill?
A4: For small spills, immediately clean up the material while wearing appropriate PPE.[2] Sweep up the solid material, or absorb it, and place it into a suitable, clean, dry, and closed container for disposal.[2][3] Ensure the area is well-ventilated.[2] For larger spills, evacuate the area and follow your institution's emergency procedures.
Q5: How should I dispose of waste this compound?
A5: Waste material must be disposed of in accordance with local, state, and federal regulations.[5] Place waste in a clearly labeled, sealed container.[1] It may be possible to dispose of it through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1]
Quantitative Safety Data Summary
| Parameter | Specification | Source(s) |
| Personal Protective Equipment | ||
| Eye Protection | Chemical safety goggles or glasses with side-shields. | [1][2] |
| Hand Protection | Appropriate chemical-resistant gloves. | [1][2][4] |
| Body Protection | Protective clothing, lab coat. | [2][6] |
| Respiratory Protection | Use a NIOSH/MSHA or EN 149 approved respirator if ventilation is inadequate or exposure limits are exceeded. | [2] |
| First Aid Measures | ||
| Eye Contact | Flush with plenty of water for at least 15 minutes, lifting eyelids. Seek immediate medical attention. | [2] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical aid. | [2] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical aid. | [1][2] |
| Ingestion | Give 2-4 cupfuls of milk or water if conscious. Do not induce vomiting. Seek medical aid. | [1][2] |
| Storage & Incompatibility | ||
| Storage Conditions | Store in a cool, dry, well-ventilated area. Keep container tightly closed. | [1][2][4] |
| Incompatible Materials | Strong oxidizing agents, reducing agents, acids. | [2][3] |
| Hazardous Decomposition | Carbon monoxide, carbon dioxide, oxides of sulfur, irritating and toxic fumes. | [2][3] |
Experimental Protocols
Protocol 1: Small-Scale Spill Cleanup (Solid)
Objective: To safely clean and decontaminate a small spill of solid this compound (less than 5 grams) in a laboratory setting.
Methodology:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: At a minimum, wear a lab coat, chemical safety goggles, and chemical-resistant gloves.
-
Ensure Ventilation: Perform the cleanup in a well-ventilated area or a chemical fume hood.
-
Contain the Spill: If the substance is a powder, carefully cover it with a dry, inert absorbent material like sand or vermiculite to prevent it from becoming airborne.
-
Collect the Material: Carefully sweep or scoop the spilled material and absorbent into a designated, labeled waste container.[2][3] Use non-sparking tools if there is any fire risk.[1]
-
Clean the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., water, if compatible), followed by soap and water.
-
Dispose of Waste: Place all contaminated materials (gloves, wipes, absorbent) into the sealed waste container. Dispose of the container according to your institution's hazardous waste guidelines.[1]
-
Wash Hands: Thoroughly wash hands with soap and water after the cleanup is complete.[2]
Visualizations
Caption: Chemical Incompatibility Diagram for this compound.
Caption: Workflow for Responding to a this compound Spill.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. This compound sodium salt(873-55-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ICSC 1626 - BENZENESULFONIC ACID [chemicalsafety.ilo.org]
identifying and minimizing byproducts in benzenesulfinic acid reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving benzenesulfinic acid. Our aim is to help you identify and minimize byproducts, thereby improving reaction efficiency and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: this compound is susceptible to several side reactions, primarily disproportionation and oxidation.
-
Disproportionation: This is a common decomposition pathway, especially in acidic conditions or upon heating. Two molecules of this compound react to form S-phenyl benzenethiosulfonate and benzenesulfonic acid.[1] Electron-donating groups on the benzene ring can accelerate this process.
-
Oxidation: The sulfur atom in this compound is in an intermediate oxidation state and can be easily oxidized to the corresponding benzenesulfonic acid, particularly when exposed to air (oxygen) or other oxidizing agents.
Q2: What are the most common byproducts in reactions involving this compound?
A2: The byproducts largely depend on the specific reaction, but common impurities include:
-
Benzenesulfonic acid: Formed via oxidation of the starting material or through disproportionation.
-
S-Phenyl benzenethiosulfonate: A primary product of this compound disproportionation.
-
Diphenyl sulfone: Can be a byproduct in the synthesis of this compound itself, particularly from benzenesulfonyl chloride.[2]
-
Unreacted starting materials: Incomplete reactions can leave residual this compound or other reagents.
Q3: How can I minimize the disproportionation of this compound?
A3: To minimize disproportionation, consider the following:
-
pH Control: Avoid strongly acidic conditions, as the reaction is acid-catalyzed. Maintaining a neutral or slightly basic pH can significantly reduce this side reaction.
-
Temperature Control: Perform reactions at the lowest effective temperature, as higher temperatures can promote disproportionation.
-
Inert Atmosphere: While disproportionation is not an oxidation reaction, working under an inert atmosphere (e.g., nitrogen or argon) can help prevent the concurrent oxidation of this compound to benzenesulfonic acid.
Q4: How can I reduce the formation of benzenesulfonic acid as a byproduct?
A4: To reduce the formation of benzenesulfonic acid:
-
Use Fresh Reagents: Use freshly prepared or properly stored this compound to minimize oxidation prior to the reaction.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere to prevent air oxidation.
-
Control Reaction Time: Avoid unnecessarily long reaction times, which increase the potential for side reactions.
Troubleshooting Guides
Issue 1: Low Yield in Aryl Sulfone Synthesis from this compound and Aryl Halides
Problem: The synthesis of an aryl sulfone from a benzenesulfinate salt and an aryl halide is resulting in a low yield of the desired product.
| Possible Cause | Troubleshooting Step | Rationale |
| Disproportionation of benzenesulfinate | Maintain a neutral or slightly basic pH during the reaction. | Acidic conditions can lead to the decomposition of the benzenesulfinate starting material. |
| Oxidation of benzenesulfinate | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | This prevents the oxidation of the sulfinate to the unreactive sulfonate. |
| Poor catalyst activity (for catalyzed reactions) | Use a fresh, high-purity catalyst. Degas the solvent and reagents. | Catalyst deactivation can lead to incomplete conversion. |
| Incomplete reaction | Increase the reaction temperature or time, or use a more reactive aryl halide if possible. | To drive the reaction to completion. |
Issue 2: Presence of Unexpected Byproducts in Michael Addition Reactions
Problem: The Michael addition of this compound to an electron-deficient alkene is producing significant byproducts.
| Possible Cause | Troubleshooting Step | Rationale |
| Retro-Michael reaction | Use a non-protic solvent and a non-nucleophilic base. Trap the product as it forms if possible. | The Michael addition can be reversible, especially with hindered substrates.[3] |
| Polymerization of the alkene | Add the alkene slowly to the reaction mixture. Use a radical inhibitor if appropriate. | Electron-deficient alkenes can polymerize under basic or radical conditions. |
| Side reactions of the nitro group (for nitroalkenes) | Use mild reaction conditions and perform the workup under neutral pH. | The nitro group can undergo side reactions under acidic or basic conditions.[4] |
Data Presentation
Table 1: Common Byproducts in this compound Reactions and Their Identification
| Byproduct | Typical Reaction | Identification Method | Key Spectral Data (¹H NMR, CDCl₃) |
| Benzenesulfonic acid | Oxidation, Disproportionation | HPLC, LC-MS | Aromatic protons typically appear as multiplets between δ 7.4-8.0 ppm. The acidic proton is often not observed or is very broad. |
| S-Phenyl benzenethiosulfonate | Disproportionation | HPLC, LC-MS, NMR | Multiplets in the aromatic region, typically between δ 7.30-7.65 ppm.[5] |
| Diphenyl sulfone | Synthesis of this compound | GC-MS, HPLC, NMR | Aromatic protons appear as multiplets, for example, around δ 7.95 (m, 4H) and 7.53 (m, 6H).[6] |
Experimental Protocols
Protocol 1: Minimizing Byproducts in the Copper-Catalyzed Synthesis of Diaryl Sulfones
This protocol is adapted for the coupling of an aryl halide with a sodium benzenesulfinate, with specific steps to minimize common byproducts.[7][8]
Materials:
-
Aryl halide (1.0 mmol)
-
Sodium benzenesulfinate (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
L-proline (0.2 mmol, 20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (3 mL)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide, sodium benzenesulfinate, CuI, L-proline, and K₂CO₃.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Add anhydrous DMSO via syringe.
-
Seal the vial and place it in a preheated oil bath at 90 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the desired diaryl sulfone.[7]
Protocol 2: HPLC-UV Method for Analysis of Reaction Mixtures
This method can be adapted for the simultaneous analysis of this compound, benzenesulfonic acid, and other aromatic byproducts.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
Gradient: Start with a suitable ratio of A:B (e.g., 90:10), and gradually increase the percentage of B over 20-30 minutes.
Detection:
-
UV detection at 220 nm or 254 nm.
Procedure:
-
Prepare a standard solution of this compound, benzenesulfonic acid, and any other expected byproducts in the mobile phase or a suitable solvent.
-
Dilute a small aliquot of the reaction mixture in the mobile phase.
-
Inject the standard solution and the sample solution into the HPLC system.
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the components by comparing the peak areas to a calibration curve prepared from the standard solutions.
Visualizations
References
- 1. Aryl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 2. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of aryl sulfones via L-proline-promoted CuI-catalyzed coupling reaction of aryl halides with sulfinic acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Benzenesulfinic Acid Stability in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of benzenesulfinic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the primary causes?
A1: this compound is inherently unstable in aqueous solutions and can degrade through two primary pathways: disproportionation and oxidation. The presence of light, elevated temperatures, and certain pH conditions can accelerate this degradation.
Q2: What are the main degradation products of this compound in an aqueous solution?
A2: The principal degradation products are benzenesulfonic acid and S-phenyl benzenethiosulfonate, which are formed via a disproportionation reaction. Oxidation will primarily yield benzenesulfonic acid.
Q3: How can I minimize the degradation of my aqueous this compound solution during experiments?
A3: To minimize degradation, it is recommended to:
-
Prepare solutions fresh, immediately before use.
-
Use deoxygenated water (e.g., by sparging with nitrogen or argon).
-
Protect the solution from light by using amber vials or covering the container with aluminum foil.
-
Maintain a low temperature by working on an ice bath.
-
Control the pH of the solution, as both acidic and basic conditions can influence the rate of degradation.
Q4: What are the recommended storage conditions for a stock solution of this compound?
A4: For short-term storage, aqueous solutions should be kept at 2-8°C and protected from light. For longer-term storage, it is advisable to store the solid form of this compound or its more stable sodium salt in a cool, dark, and dry place under an inert atmosphere. If an aqueous stock solution must be stored for an extended period, consider flash-freezing aliquots in liquid nitrogen and storing them at -80°C. However, repeated freeze-thaw cycles should be avoided.
Q5: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could they be?
A5: Unexpected peaks are likely the degradation products: benzenesulfonic acid and S-phenyl benzenethiosulfonate. You may also see peaks from other byproducts depending on the specific reaction conditions. It is crucial to use a stability-indicating HPLC method to resolve this compound from its potential degradants.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound concentration in solution. | 1. Disproportionation: This is a primary degradation pathway where two molecules of this compound react to form benzenesulfonic acid and S-phenyl benzenethiosulfonate. This process can be acid-catalyzed. 2. Oxidation: Dissolved oxygen in the aqueous solvent can oxidize this compound to benzenesulfonic acid. This can be accelerated by light and metal ion impurities. | 1. Prepare solutions fresh and use them promptly. If the experiment allows, consider using the more stable sodium benzenesulfinate salt and acidifying just before use. 2. Use deoxygenated solvents. Work under an inert atmosphere (nitrogen or argon). Keep solutions cold and protected from light. |
| Inconsistent experimental results. | Degradation of this compound during the experiment: The concentration of your active reagent may be changing over the course of your reaction, leading to variability. | Monitor the stability of your this compound solution under your specific experimental conditions (time, temperature, pH) using a validated HPLC method. Prepare fresh solutions for each experiment. |
| Precipitate formation in the solution. | Formation of less soluble degradation products: S-phenyl benzenethiosulfonate has lower aqueous solubility compared to this compound and benzenesulfonic acid. | If a precipitate is observed, it should be analyzed to confirm its identity. This can be an indicator of significant degradation. Consider reducing the initial concentration of this compound if solubility of degradation products is a concern. |
Degradation Pathways
This compound in aqueous solution is susceptible to degradation through two main pathways: disproportionation and oxidation.
Disproportionation Pathway
This is a key non-oxidative degradation route for sulfinic acids. In this reaction, two molecules of this compound react to yield one molecule of benzenesulfonic acid and one molecule of S-phenyl benzenethiosulfonate. This reaction is known to be catalyzed by acid.
Oxidation Pathway
This compound can be readily oxidized, particularly by dissolved molecular oxygen in the aqueous solution. This oxidation leads to the formation of the more stable benzenesulfonic acid. This process can be influenced by factors such as light (photodegradation) and the presence of metal ions.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and Its Degradation Products
This protocol outlines a general stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous analysis of this compound, benzenesulfonic acid, and S-phenyl benzenethiosulfonate.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Diluent: Water/Acetonitrile (90:10, v/v)
-
Reference standards for this compound, benzenesulfonic acid, and S-phenyl benzenethiosulfonate
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
3. Sample Preparation:
-
Prepare a stock solution of this compound in the diluent at a concentration of approximately 1 mg/mL.
-
For stability studies, incubate the stock solution under the desired stress conditions (e.g., different pH, temperature, light exposure).
-
At specified time points, withdraw an aliquot of the solution, dilute it to a suitable concentration (e.g., 100 µg/mL) with the diluent, and inject it into the HPLC system.
4. Analysis:
-
Identify the peaks of this compound, benzenesulfonic acid, and S-phenyl benzenethiosulfonate based on the retention times of the reference standards.
-
Quantify the amount of each compound by comparing the peak areas to a calibration curve generated from the reference standards.
Protocol 2: Forced Degradation Study of this compound
This protocol describes a forced degradation study to identify the degradation products and pathways of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., Water/Acetonitrile, 90:10, v/v).
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 60°C for 7 days in a temperature-controlled oven, protected from light.
-
Photodegradation: Expose the stock solution to a photostability chamber (with UV and visible light) for a specified duration (e.g., as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil.
3. Sample Analysis:
-
After the specified incubation period, neutralize the acid and base-stressed samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using the stability-indicating HPLC method described in Protocol 1.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
Technical Support Center: Benzenesulfinic Acid Mediated Polymerizations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing benzenesulfinic acid and its derivatives in polymerization reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Initiation & Reaction Rate Issues
??? Q1: My polymerization fails to initiate or proceeds extremely slowly. What are the common causes?
There are several potential reasons for initiation failure or slow polymerization rates when using a this compound-based system:
-
Inefficient Redox Pair: this compound is often used as a component of a redox initiation system, typically as the reducing agent. The efficiency of radical generation depends on the selection and concentration of the corresponding oxidizing agent (e.g., persulfates, peroxides). An inappropriate oxidizing agent or a non-optimal ratio of the redox pair can lead to slow or no initiation.
-
Incorrect Temperature: While redox systems can initiate polymerization at lower temperatures compared to thermal initiators, the rate of radical generation is still temperature-dependent.[1] If the temperature is too low, the activation energy for the redox reaction may not be met, resulting in a slow initiation process.
-
Presence of Inhibitors: Monomers are often supplied with inhibitors (e.g., hydroquinone, MEHQ) to prevent premature polymerization during storage.[2][3] While initiators can overcome the effect of inhibitors, high concentrations of inhibitors may quench the initial radicals, preventing polymerization. Dissolved oxygen in the reaction medium is also a potent inhibitor of radical polymerization.[3]
-
Impure Reagents: The purity of this compound, the monomer, and solvents is crucial. Impurities can act as inhibitors or participate in side reactions that consume the generated radicals.
??? Q2: The polymerization starts but stops at low monomer conversion. What could be the issue?
This problem often points to premature termination of the growing polymer chains. Potential causes include:
-
Depletion of the Initiator: The initiator concentration might be too low, leading to its depletion before all the monomer is consumed.
-
Chain Transfer Reactions: this compound and its derivatives, as well as solvents and monomers, can act as chain transfer agents.[4] This terminates a growing polymer chain and initiates a new, shorter one, which can sometimes be less reactive.
-
High Radical Concentration: An excessively high concentration of radicals can lead to termination reactions (radical-radical coupling), reducing the number of propagating chains.
??? Q3: My reaction is uncontrollably fast and generates excessive heat (exotherm). How can I control it?
A runaway reaction is a significant safety concern and can negatively impact the polymer properties.[5] To control the reaction rate:
-
Lower the Initiator Concentration: A high initiator concentration leads to a high concentration of radicals and a rapid, exothermic polymerization.
-
Reduce the Reaction Temperature: Lowering the temperature will decrease the rate of radical formation and propagation.[1]
-
Monomer Feed Strategy: Instead of adding all the monomer at once, a semi-batch process where the monomer is fed gradually can help to control the heat generated.[3]
-
Improve Heat Dissipation: Ensure efficient stirring and cooling of the reaction vessel.
Polymer Properties Issues
??? Q4: The resulting polymer has a low molecular weight. How can I increase it?
Low molecular weight is often a result of a high rate of termination relative to propagation. To increase the molecular weight:
-
Decrease the Initiator Concentration: A lower initiator concentration will result in fewer growing chains, and each chain will have more monomer to add before termination.
-
Minimize Chain Transfer Agents: Purify the monomer and solvent to remove impurities that can act as chain transfer agents. Be mindful that this compound itself can be a chain transfer agent.[4]
-
Lower the Reaction Temperature: At lower temperatures, the rate of propagation is generally favored over termination and chain transfer reactions.
??? Q5: The polydispersity index (PDI) of my polymer is high (broad molecular weight distribution). How can I achieve a narrower distribution?
A broad PDI indicates a lack of control over the polymerization process. To obtain a more uniform polymer:
-
Ensure a Homogeneous System: Inconsistent mixing can lead to localized "hot spots" with varying initiator and monomer concentrations, resulting in polymers of different chain lengths.
-
Control the Temperature: Maintain a constant and uniform temperature throughout the reaction.
-
Consider a Controlled Radical Polymerization Technique: For applications requiring a very narrow molecular weight distribution, techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization may be more suitable.[6]
Experimental Protocols
Protocol 1: General Procedure for Redox-Initiated Emulsion Polymerization
This protocol provides a general guideline for a batch emulsion polymerization of a vinyl monomer using a this compound derivative as part of the redox initiator system.
-
Reactor Setup: A stirred-tank reactor equipped with a nitrogen inlet, a condenser, and a temperature controller is used.
-
Initial Charge: Deionized water and a surfactant (e.g., sodium dodecyl sulfate) are added to the reactor. The mixture is purged with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Monomer Addition: The inhibitor-free monomer is added to the reactor, and the mixture is stirred to form a stable emulsion.
-
Initiator Addition: The this compound derivative (reducing agent) and the oxidizing agent (e.g., potassium persulfate) are added to the reactor to initiate the polymerization. Often, they are added as aqueous solutions.
-
Polymerization: The reaction is allowed to proceed at the desired temperature for a specified time. The progress of the reaction can be monitored by taking samples and analyzing for monomer conversion.
-
Termination: Once the desired conversion is reached, the reaction can be terminated by adding a shortstop inhibitor or by cooling the reactor.
-
Polymer Isolation: The polymer is isolated from the latex by coagulation (e.g., by adding a salt solution), followed by filtration, washing, and drying.
Data Presentation
Table 1: Effect of Initiator Concentration on Polymer Properties
| Initiator System (molar ratio) | Temperature (°C) | Monomer Conversion (%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| This compound / K2S2O8 (1:1) | 50 | 85 | 50,000 | 2.5 |
| This compound / K2S2O8 (0.5:1) | 50 | 82 | 80,000 | 2.1 |
| This compound / K2S2O8 (1:0.5) | 50 | 75 | 45,000 | 2.8 |
| This compound / t-BHP (1:1) | 40 | 92 | 65,000 | 2.3 |
Note: This is example data and actual results will vary depending on the specific monomer and reaction conditions.
Visualizations
Diagram 1: Proposed Mechanism of this compound Redox Initiation
Caption: Redox initiation of polymerization using this compound.
Diagram 2: Troubleshooting Workflow for Polymerization Issues
Caption: A logical workflow for troubleshooting common polymerization problems.
References
preventing oxidation of benzenesulfinic acid during storage
Welcome to the Technical Support Center for Benzenesulfinic Acid. This resource is intended for researchers, scientists, and drug development professionals. Here you will find comprehensive guidance on preventing the oxidation of this compound during storage, along with troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to have degraded. How can I confirm this?
A1: The primary degradation pathway for this compound is oxidation to benzenesulfonic acid. This can be identified by changes in physical appearance (e.g., discoloration, clumping) and confirmed analytically. We recommend using High-Performance Liquid Chromatography (HPLC) to separate and quantify this compound and its primary oxidant, benzenesulfonic acid.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to detect the presence of the sulfonic acid derivative.[4][5][6]
Q2: What is the primary cause of this compound degradation during storage?
A2: The sulfinic acid functional group is susceptible to oxidation, primarily by atmospheric oxygen. This process is accelerated by exposure to light, moisture, and elevated temperatures. Therefore, proper storage is crucial to maintain the compound's purity and reactivity.
Q3: Is the sodium salt of this compound more stable?
A3: Yes, this compound is often stored as its sodium salt because it is significantly more stable and less prone to oxidation under standard storage conditions.[7][8][9][10] For applications where the free acid is not explicitly required, using the sodium salt is a reliable way to avoid issues with oxidation.
Q4: What are the ideal short-term and long-term storage conditions for this compound and its sodium salt?
A4: For optimal stability, both this compound and its sodium salt should be stored in a cool, dry, and dark environment. For long-term storage, it is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon.
Troubleshooting Guide: Preventing Oxidation
This guide provides solutions to common issues encountered during the storage and handling of this compound.
| Problem | Possible Cause | Recommended Solution |
| Discoloration or clumping of solid this compound. | Oxidation and/or hydration from exposure to air and moisture. | Discard the reagent if heavily discolored. For future prevention, store in a desiccator under an inert atmosphere. |
| Inconsistent results in reactions using this compound. | Partial oxidation of the starting material, leading to lower effective concentration. | Confirm the purity of the this compound using HPLC or NMR before use. Always use freshly opened or properly stored material. |
| Rapid degradation of this compound in solution. | Presence of dissolved oxygen in the solvent and exposure to air. | Use degassed solvents for preparing solutions. Prepare solutions fresh before use and maintain an inert atmosphere over the solution if it needs to be stored for any period. |
Experimental Protocols
Protocol 1: Long-Term Storage of this compound under an Inert Atmosphere
Objective: To establish a procedure for the safe and effective long-term storage of solid this compound to minimize oxidation.
Materials:
-
This compound
-
Schlenk flask or a vial with a septum-sealed cap
-
Vacuum/inert gas manifold (Schlenk line)
-
Source of dry nitrogen or argon gas
-
Vacuum pump
-
Parafilm or laboratory sealing film
Procedure:
-
Place the desired quantity of this compound into a clean, dry Schlenk flask or vial.
-
Attach the flask or vial to the Schlenk line.
-
Evacuate the flask by opening the connection to the vacuum line.
-
Gently heat the flask with a heat gun while under vacuum to drive off any adsorbed moisture. Allow the flask to cool to room temperature.
-
Switch the Schlenk line from vacuum to the inert gas supply, allowing the flask to fill with nitrogen or argon.
-
Repeat the evacuate-and-fill cycle three to five times to ensure a completely inert atmosphere.
-
After the final fill with inert gas, close the stopcock or seal the septum cap.
-
For added security, wrap the stopcock or cap with Parafilm.
-
Store the sealed container in a cool, dark, and dry place, such as a desiccator cabinet.
Protocol 2: Purity Assessment of this compound by HPLC
Objective: To quantify the amount of this compound and its primary oxidation product, benzenesulfonic acid, in a sample.
Instrumentation and Conditions (Illustrative Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70 v/v) with an acidic modifier like 0.1% phosphoric acid.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare standard solutions of both this compound and benzenesulfonic acid of known concentrations in the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve a sample of the this compound in the mobile phase to a known concentration.
-
Analysis: Inject the standard and sample solutions onto the HPLC system.
-
Quantification: Identify the peaks corresponding to this compound and benzenesulfonic acid based on the retention times of the standards. Calculate the percentage of each component in the sample by comparing the peak areas.
Data Presentation
Table 1: Recommended Storage Conditions and Expected Stability (Illustrative Data)
This table provides a summary of recommended storage conditions and the anticipated shelf-life of this compound. Note: The stability data presented here is illustrative and may vary based on the specific purity of the material and the exact storage conditions.
| Storage Condition | Temperature | Atmosphere | Light Exposure | Expected Shelf-Life (Illustrative) |
| Standard Benchtop | 20-25°C | Air | Ambient | < 1 month |
| Refrigerator | 2-8°C | Air | Dark | 1-3 months |
| Desiccator | 20-25°C | Air (Dry) | Dark | 3-6 months |
| Inert Atmosphere | 20-25°C | Nitrogen/Argon | Dark | > 1 year |
| Inert Atmosphere & Refrigerator | 2-8°C | Nitrogen/Argon | Dark | > 2 years |
Table 2: Effect of Antioxidants on the Stability of this compound in Solution (Hypothetical Data)
| Antioxidant | Concentration (mol%) | % this compound Remaining after 7 Days (Hypothetical) |
| None (Control) | 0 | 65% |
| Butylated Hydroxytoluene (BHT) | 1 | 85% |
| Ascorbic Acid | 1 | 75% |
| Propyl Gallate | 1 | 90% |
Visualizations
Caption: Oxidation pathway of this compound.
Caption: Workflow for proper storage and analysis.
Caption: Troubleshooting logic for experimental issues.
References
- 1. helixchrom.com [helixchrom.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. This compound SODIUM SALT(873-55-2) 1H NMR [m.chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. This compound | C6H6O2S | CID 12057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 10. hmdb.ca [hmdb.ca]
Technical Support Center: Catalyst Poisoning in Benzenesulfinic Acid Reactions
Welcome to the technical support center for troubleshooting catalyst-related issues in reactions involving benzenesulfinic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of catalyst deactivation or poisoning in my reaction?
A1: The primary indicators of catalyst poisoning include a noticeable decrease in the reaction rate, a complete stall of the reaction, or a decline in product yield and selectivity.[1][2] You might also observe an increase in the formation of byproducts or the need for harsher reaction conditions (e.g., higher temperature or pressure) to achieve the same performance.[3] Visual changes to the catalyst, such as a change in color or clumping, can also signal a problem.[3]
Q2: What are the most common catalysts used in reactions with this compound, and what are their typical poisons?
A2: Reactions involving this compound or its salts often employ transition metal catalysts like palladium (Pd) and copper (Cu) for cross-coupling and related transformations.[4][5] Additionally, solid acid catalysts, such as sulfonic acid-functionalized materials, are used in reactions like esterification where benzenesulfonic acid itself can act as a catalyst.[6][7][8]
Common poisons for these catalysts include:
-
For Palladium and Copper Catalysts: Sulfur compounds (a major concern when using this compound derivatives), carbon monoxide, halides, cyanides, and heavy metals like lead or mercury.[2][9][10][11] The reactants or impurities within them are often the source of these poisons.
-
For Solid Acid Catalysts (Sulfonic Acids): Basic organic compounds (e.g., amines), ammonia, and certain metal cations can neutralize the acid sites.[12] Water can also cause deactivation by promoting the leaching of sulfonic acid groups from the support material.[13][14]
Q3: My reaction with a this compound salt and a palladium catalyst is not working. Could the reactant itself be poisoning the catalyst?
A3: Yes, this is a significant possibility. While this compound and its salts are key reactants, they are also sulfur-containing compounds. Sulfur species are notorious poisons for palladium catalysts because they can bind strongly to the metal's active sites, blocking them from participating in the catalytic cycle.[2][15][16] The poisoning can be caused by the reactant itself, or more commonly, by trace impurities such as thiols or sulfides within the this compound reagent.
Q4: How can I distinguish between catalyst poisoning and other issues like poor reagent quality or incorrect reaction conditions?
A4: To diagnose the problem, consider the following steps:
-
Run a Control Reaction: Use a known, reliable substrate instead of the this compound derivative. If this reaction proceeds as expected, it points towards an issue with your specific substrate or impurities within it.
-
Increase Catalyst Loading: If poisoning is the issue, a moderate increase in catalyst loading might restore some activity, although this is not an economical solution.
-
Analyze Reagents: Check the purity of your this compound reagent, solvents, and other starting materials for common poisons.[1] Techniques like elemental analysis can detect sulfur or metal contaminants.
-
Verify Reaction Conditions: Double-check that temperature, pressure, and mixing are all set correctly and that all reagents were added in the proper order and amounts.
Q5: What is catalyst leaching, and how does it apply to solid sulfonic acid catalysts?
A5: Leaching is the loss of active catalytic species from a solid support into the reaction mixture.[3] For supported sulfonic acid catalysts, this means the sulfonic acid (-SO3H) groups detach from the support material.[13] This not only deactivates the catalyst but can also contaminate the product.[3] Leaching is often accelerated by high temperatures and the use of highly polar solvents, especially water.[3][13]
Q6: Can a poisoned or deactivated catalyst be regenerated?
A6: Yes, regeneration is often possible, depending on the nature of the deactivation.[3]
-
Reversible Poisoning: If the poison is weakly adsorbed, it can sometimes be removed. For instance, potassium poisoning on a Pt/TiO₂ catalyst was shown to be reversible with a simple water wash.[17][18]
-
Irreversible Poisoning: Strong chemisorption, where the poison forms a strong chemical bond with the active site, can cause permanent damage.[2][9]
-
Fouling: If the catalyst is deactivated by the deposition of carbonaceous materials ("coke"), it can often be regenerated by thermal treatment (calcination) to burn off the deposits.[19]
-
Leached Solid Acids: Regeneration is more difficult for leached catalysts, as the active sites are physically lost.
Troubleshooting Guides
Issue 1: Sudden and Rapid Drop in Reaction Rate with a Palladium Catalyst
| Possible Cause | Diagnostic Step | Proposed Solution |
| Acute Poisoning | Analyze starting materials and solvents for potent poisons like sulfur compounds, thiols, or heavy metals.[1][11] | Purify the this compound reagent or other starting materials. Consider passing feedstocks through a guard bed containing an adsorbent to capture poisons before they reach the reactor.[1][9] |
| Mechanical Failure | Check for issues with stirring or reactor integrity that could affect mass transfer. | Ensure proper agitation and confirm that the catalyst is well-dispersed in the reaction medium. |
| Thermal Degradation | Verify the reaction temperature. Exceeding the catalyst's thermal stability limit can cause irreversible damage. | Optimize the reaction temperature to a lower, effective level to minimize the risk of catalyst sintering or decomposition.[3] |
Issue 2: Gradual Decrease in Activity of a Solid Acid Catalyst Over Several Runs
| Possible Cause | Diagnostic Step | Proposed Solution |
| Leaching of Sulfonic Groups | Filter a sample of the reaction mixture and test the filtrate for acidity or analyze for sulfur content. | Use a less polar solvent if possible. Lower the reaction temperature.[3] Consider using a catalyst with a more stable linkage between the sulfonic group and the support, such as those with phenyl linkers instead of propyl linkers.[13] |
| Fouling by Coke/Polymers | Analyze the used catalyst using techniques like Thermogravimetric Analysis (TGA) to detect carbonaceous deposits. | Regenerate the catalyst via calcination (controlled heating in air or oxygen) to burn off the coke. To prevent fouling, consider modifying the catalyst to include sites that convert coke precursors into less reactive compounds.[17] |
| Poisoning by Cation Exchange | Analyze the feedstock for basic impurities or metal cations. | Regenerate the catalyst by washing it with a dilute mineral acid (e.g., 0.1 M H₂SO₄) to restore the protonated acid sites, followed by thorough washing with deionized water.[3] |
Quantitative Data Summary
The following tables provide representative data on catalyst performance and poisoning. Note that specific values can vary significantly based on exact reaction conditions, catalyst formulation, and poison identity.
Table 1: Common Catalysts and Potential Deactivation Pathways
| Catalyst Type | Example | Common Application w/ this compound | Primary Deactivation Mechanism | Common Poisons/Causes |
| Palladium on Carbon (Pd/C) | Pd(OAc)₂, Pd₂(dba)₃ | Suzuki, Stille, Heck, Sonogashira Cross-Couplings[20][21] | Poisoning | Sulfur compounds, CO, nitriles, halides, heavy metals[10][12] |
| Copper Salts/Complexes | Cu(II) salts | Three-component reactions, cross-couplings[4] | Poisoning / Ligand Degradation | Sulfur compounds, strong bases, halides[22][23] |
| Supported Sulfonic Acids | -SO₃H on Silica/Resin | Esterification, Dehydration[6][14] | Leaching, Fouling, Poisoning | Water, polar solvents (leaching); reactive organics (fouling); basic compounds (poisoning)[3][12][13] |
Table 2: Illustrative Impact of Sulfur Poison on Palladium Catalyst Activity (Data is illustrative, based on general principles of sulfur poisoning)
| Sulfur Compound Conc. (ppm) | Relative Reaction Rate (%) | Catalyst Turnover Number (TON) |
| 0 (Control) | 100% | 10,000 |
| 10 | 65% | 6,500 |
| 50 | 20% | 2,000 |
| 100 | < 5% | < 500 |
Visualizations
Detailed Experimental Protocols
Protocol 1: Regeneration of a Supported Sulfonic Acid Catalyst Poisoned by Cation Exchange
This protocol is effective for solid acid catalysts deactivated by the adsorption of metal cations (e.g., Na⁺, K⁺) which neutralize the active H⁺ sites.
Materials:
-
Deactivated catalyst
-
0.1 M Sulfuric Acid (H₂SO₄)
-
Deionized (DI) water
-
Methanol or acetone
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Beaker and magnetic stir bar
-
Drying oven
Procedure:
-
Recovery: After the reaction, recover the solid catalyst from the reaction mixture by filtration or centrifugation.[3]
-
Solvent Wash: Wash the recovered catalyst thoroughly with a non-reactive solvent like methanol or acetone to remove any adsorbed organic reactants, products, or residues. Repeat 2-3 times.[3]
-
Acid Treatment: Suspend the washed catalyst in a beaker containing 0.1 M sulfuric acid. Use approximately 10 mL of acid solution per gram of catalyst.[3]
-
Stirring: Stir the suspension at room temperature for 1-2 hours. This allows for the exchange of the poisoning cations on the catalyst with H⁺ ions from the acid solution.[3]
-
Filtration and Rinsing: Filter the catalyst from the acid solution. Wash the catalyst cake repeatedly with DI water until the filtrate is neutral (test with pH paper, should be pH ≈ 7). This step is crucial to remove any excess sulfuric acid.[3]
-
Drying: Dry the washed and rinsed catalyst in an oven at 80-110°C for several hours (or overnight) to completely remove water.[3]
-
Storage: Once dry, store the regenerated catalyst in a desiccator until its next use.
Protocol 2: Quantifying Acid Sites via Ion Exchange and Titration
This protocol determines the concentration of active sulfonic acid sites on a solid catalyst, which can be used to assess the extent of deactivation due to leaching.
Materials:
-
~0.5 g of dry catalyst (new or used)
-
2.0 M Sodium Chloride (NaCl) solution (50 mL)
-
0.01 M Sodium Hydroxide (NaOH) solution (standardized)
-
Phenolphthalein indicator
-
Erlenmeyer flask, burette, pipette
-
Filtration apparatus
Procedure:
-
Ion Exchange: Accurately weigh about 0.5 g of the dry catalyst and place it into a 100 mL Erlenmeyer flask. Add 50 mL of 2.0 M NaCl solution.[3]
-
Equilibration: Stopper the flask and stir the mixture vigorously (using a magnetic stirrer) for at least 12 hours (or overnight). This ensures that all the H⁺ ions from the sulfonic acid groups are exchanged with Na⁺ ions from the solution.[3]
-
Separation: Separate the solid catalyst from the solution by filtration. Carefully collect all the filtrate.
-
Washing: Wash the filtered catalyst with a small amount (e.g., 2 x 10 mL) of DI water and combine the washings with the collected filtrate. This ensures all the exchanged H⁺ ions are collected for titration.[3]
-
Titration: Add 2-3 drops of phenolphthalein indicator to the combined filtrate. Titrate the solution with the standardized 0.01 M NaOH solution until a faint, persistent pink color is observed. Record the volume of NaOH used.
-
Calculation: Calculate the acid site concentration (in mmol/g) using the following formula:
Acid Sites (mmol/g) = (Volume of NaOH (L) × Molarity of NaOH (mol/L) × 1000 mmol/mol) / Mass of Catalyst (g)
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound sodium salt: applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. revistadechimie.ro [revistadechimie.ro]
- 7. Preparation, Characterization and Catalytic Activity of Alkyl Benzene Sulfonic Acid Carbon-Based Acid Catalyst [scirp.org]
- 8. nbinno.com [nbinno.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 11. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 12. mdpi.com [mdpi.com]
- 13. Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview [mdpi.com]
- 14. Effect of surface acidity on the catalytic activity and deactivation of supported sulfonic acids during dehydration of methanol to DME - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 18. Unlocking the Mystery of Catalyst Poisoning | Department of Energy [energy.gov]
- 19. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. m.youtube.com [m.youtube.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. chemistry.illinois.edu [chemistry.illinois.edu]
Validation & Comparative
A Comparative Guide to Aromatic Sulfur-Based Acid Catalysts: Benzenesulfinic Acid vs. p-Toluenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Catalytic Performance and Applications
In the landscape of acid catalysis in organic synthesis, aromatic sulfur-containing acids are indispensable tools. Among them, p-toluenesulfonic acid (p-TSA) is a ubiquitous and versatile catalyst. This guide provides a comprehensive comparison of the catalytic performance of p-TSA with its close analogue, benzenesulfonic acid (BSA), and explores the distinct catalytic roles of benzenesulfinic acid. This analysis is supported by experimental data, detailed protocols, and mechanistic visualizations to inform catalyst selection for your research and development endeavors.
Executive Summary
p-Toluenesulfonic acid (p-TSA) and benzenesulfonic acid (BSA) are strong Brønsted acids with very similar catalytic activities, making them largely interchangeable for many applications. Their high acidity, comparable to sulfuric acid, allows them to effectively catalyze a wide range of reactions, including esterifications, acetalizations, and condensations. The choice between p-TSA and BSA often comes down to practical considerations such as cost and physical form, with p-TSA being more commonly used due to its convenient solid form.
This compound, in contrast, is a significantly weaker acid and is not typically employed as a primary Brønsted acid catalyst in the same vein as sulfonic acids. Its chemistry is dominated by its nucleophilic character at the sulfur atom and its propensity to undergo disproportionation. Consequently, it finds applications in different types of transformations, often involving radical pathways or serving as a source of sulfonyl groups. A direct comparison of its catalytic performance in typical acid-catalyzed reactions with p-TSA is therefore not appropriate.
Performance Comparison: p-Toluenesulfonic Acid vs. Benzenesulfonic Acid
The catalytic efficacy of p-TSA and BSA is remarkably similar, a fact substantiated by their nearly identical acidity. The pKa of benzenesulfonic acid is approximately -2.8, while that of p-toluenesulfonic acid is about -2.58, indicating both are strong acids.[1] This similarity in acidity translates to comparable performance in acid-catalyzed reactions.
A key study comparing the catalytic activity of various benzenesulfonic acid derivatives in the esterification of acetic acid with n-propanol provides quantitative insight. The data below is extracted from this study to highlight the performance of BSA and p-TSA.
Quantitative Data Summary
| Catalyst | Catalyst Loading (mol%) | Reaction Time (min) | Temperature (°C) | Yield of n-propyl acetate (%) | Reference |
| Sulfuric Acid (SA) | 1.2 | 60 | 50 | ~65 | [2] |
| p-Toluenesulfonic Acid (PTSA) | 1.2 | 60 | 50 | ~60 | [2] |
| Benzenesulfonic Acid (BSA) | 1.2 | 60 | 50 | ~55 | [2] |
As the data indicates, in this specific esterification, both p-TSA and BSA show catalytic activity very close to that of sulfuric acid, with p-TSA performing slightly better than BSA under these conditions.[2] This minor difference is often considered negligible in many synthetic applications.
The Distinct Role of this compound in Catalysis
This compound is not a direct competitor to p-TSA for Brønsted acid catalysis due to its significantly lower acidity (pKa ≈ 1.3 - 2.76).[3][4][5] This makes it a much weaker acid and generally unsuitable for catalyzing reactions that require strong protonation.
Instead, the chemistry of this compound is characterized by:
-
Nucleophilicity: The sulfur atom in benzenesulfinate is nucleophilic and readily participates in Michael additions and other conjugate additions.
-
Radical Precursor: this compound can be a source of sulfonyl radicals under oxidative conditions, which can then participate in various radical-mediated transformations.
-
Disproportionation: A key characteristic of sulfinic acids is their instability, leading to disproportionation into the corresponding sulfonic acid and a thiosulfonate.[6]
Due to these properties, this compound and its salts are valuable reagents in their own right, for example, in the synthesis of sulfones and as radical initiators, but they do not typically function as strong acid catalysts.
Experimental Protocols
Esterification of Acetic Acid with n-Propanol Catalyzed by p-TSA or BSA
Objective: To synthesize n-propyl acetate via Fischer esterification using either p-TSA or BSA as the catalyst.
Materials:
-
Acetic acid
-
n-Propanol
-
p-Toluenesulfonic acid monohydrate or Benzenesulfonic acid
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetic acid (1.0 eq), n-propanol (1.2 eq), and the acid catalyst (p-TSA or BSA, 0.01-0.05 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude n-propyl acetate.
-
Purify the product by distillation if necessary.
Mechanistic Insights and Visualizations
The catalytic cycle for the esterification of a carboxylic acid with an alcohol, catalyzed by a strong sulfonic acid like p-TSA or BSA, involves the protonation of the carbonyl oxygen of the carboxylic acid. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.
Catalytic Cycle of Sulfonic Acid-Catalyzed Esterification
Caption: Catalytic cycle of sulfonic acid-catalyzed esterification.
Disproportionation of this compound
In contrast to the catalytic cycle of sulfonic acids, a characteristic reaction of this compound is its disproportionation, which highlights its instability and different reactivity profile.
Caption: Disproportionation of this compound.
Conclusion
For researchers and professionals in drug development and chemical synthesis, the choice between p-toluenesulfonic acid and benzenesulfonic acid as a strong Brønsted acid catalyst can be guided by practical considerations rather than significant differences in catalytic activity. Both are highly effective and reliable catalysts.
This compound, however, occupies a different niche. Its utility lies in its nucleophilic character and its role in radical reactions, not as a strong acid catalyst. Understanding these fundamental differences is crucial for selecting the appropriate sulfur-based acid for a given chemical transformation, ensuring optimal reaction outcomes and efficient process development.
References
- 1. p-toluenesulfonicacid-ptbba.com [p-toluenesulfonicacid-ptbba.com]
- 2. This compound CAS#: 618-41-7 [m.chemicalbook.com]
- 3. pKa values [stenutz.eu]
- 4. ベンゼンスルフィン酸 | 618-41-7 [m.chemicalbook.com]
- 5. Brønsted acid-catalyzed synthesis of sulfinamidines and sulfinimidate esters through electrophilic fluorination and substitution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Phenylsulfinic acid - Wikipedia [en.wikipedia.org]
alternative reagents to benzenesulfinic acid for sulfonylation
For Researchers, Scientists, and Drug Development Professionals
The introduction of a sulfonyl group into a molecule is a cornerstone of synthetic chemistry, particularly in the development of pharmaceuticals. While benzenesulfinic acid has its applications, a range of alternative reagents offer distinct advantages in terms of reactivity, stability, and substrate scope. This guide provides an objective comparison of key alternatives to this compound for sulfonylation reactions, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your research needs.
Executive Summary
This guide evaluates the performance of five principal alternatives to this compound for sulfonylation:
-
Benzenesulfonyl Chloride: A highly reactive and widely used reagent, particularly effective for the synthesis of sulfonamides.
-
Sodium Benzenesulfinate: A stable and easy-to-handle solid, offering a safer alternative to sulfonyl chlorides.
-
Benzenesulfonyl Hydrazide: A versatile reagent that can act as a sulfonyl source under specific conditions, often favored for its stability.
-
N-Phenylbenzenesulfonamide: A solid reagent that can be used for the transfer of the benzenesulfonyl group.
-
N-Fluorobenzenesulfonimide (NFSI): A powerful electrophilic sulfonating agent with a broad substrate scope.
The following sections provide a detailed comparison of these reagents, including their performance in sulfonylation reactions, specific experimental protocols, and visualizations of reaction workflows.
Performance Comparison of Sulfonylation Reagents
The following tables summarize the performance of the alternative reagents in sulfonylation reactions based on reported experimental data. It is important to note that reaction conditions and substrates vary across different studies, and therefore, these values should be considered as representative examples.
Table 1: Sulfonylation of Amines to Sulfonamides
| Reagent | Amine Substrate | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Benzenesulfonyl Chloride | Aniline | Pyridine, 0-25 °C | Not Specified | 100 | [1] |
| Benzenesulfonyl Chloride | Dibutylamine | 1.0 M NaOH(aq) | Not Specified | 94 | [2] |
| Benzenesulfonyl Chloride | 1-Octylamine | 1.0 M NaOH(aq) | Not Specified | 98 | [2] |
| Sodium Benzenesulfinate | Aniline | NH4I, CH3CN, 80 °C | 12 h | 75 | [3] |
| Sodium Benzenesulfinate | Benzylamine | NH4I, CH3CN, 80 °C | 12 h | 64 | [3] |
| N-Fluorobenzenesulfonimide | Aniline | No base/metal/additive, rt | 0.5 h | 95 | [4] |
| N-Fluorobenzenesulfonimide | Pyrrolidine | No base/metal/additive, rt | 0.5 h | 98 | [4] |
Table 2: Sulfonylation of Other Nucleophiles
| Reagent | Nucleophile | Product Type | Reaction Conditions | Reaction Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Benzenesulfonyl Hydrazide | Phenoxazine | Sulfone | H2O/HFIP, 100 °C | 24 h | 84 (gram scale) |[5] | | Sodium Benzenesulfinate | Indole | Sulfonated Indole | Cu catalyst, K2S2O8 | Not Specified | Moderate to good |[6] | | N-Fluorobenzenesulfonimide | Anisole | Diaryl Sulfone | TfOH, DCE, 80 °C | 12 h | 85 |[7] |
Experimental Protocols
Sulfonylation using Benzenesulfonyl Chloride
This protocol is a general procedure for the synthesis of sulfonamides from primary or secondary amines using benzenesulfonyl chloride.[8][9]
Materials:
-
Primary or secondary amine (1.1 mmol)
-
Benzenesulfonyl chloride (1.0 mmol)
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile)
-
Base (e.g., pyridine, 1.5 mmol)
-
Water or saturated aqueous NH4Cl solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the primary amine.
-
Dissolve the amine in the anhydrous aprotic solvent to a concentration of approximately 0.1 M and add the base.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
In a separate flask, prepare a solution of benzenesulfonyl chloride in a small amount of the same anhydrous solvent.
-
Add the benzenesulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes.
-
Stir the reaction at 0 °C for 1-2 hours after the addition is complete, then allow it to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by adding water or a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Sulfonylation using Sodium Benzenesulfinate
This protocol describes a metal-free method for the synthesis of sulfonamides from amines and sodium benzenesulfinate.[3]
Materials:
-
Sodium benzenesulfinate (0.2 mmol)
-
Amine (0.3 mmol)
-
Ammonium iodide (NH4I) (0.2 mmol)
-
Acetonitrile (CH3CN) (2 mL)
-
Saturated NaCl solution
-
Ethyl acetate
-
Anhydrous Na2SO4
Procedure:
-
Place sodium benzenesulfinate, the amine, and NH4I in a Schlenk tube.
-
Add acetonitrile to the tube.
-
Stir the mixture at 80 °C for 12 hours. Monitor the reaction by GC and TLC.
-
Cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated NaCl solution.
-
Extract the crude product with ethyl acetate three times.
-
Dry the combined organic layers over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the residue by chromatography on silica gel.
Sulfonylation using Benzenesulfonyl Hydrazide
This protocol outlines a catalyst-free sulfonylation of phenoxazine with benzenesulfonyl hydrazide.[5]
Materials:
-
Phenoxazine (0.2 mmol)
-
Benzenesulfonyl hydrazide (0.5 mmol)
-
Deionized water (1.5 mL)
-
Hexafluoroisopropanol (HFIP) (0.5 mL)
Procedure:
-
In a Schlenk tube, combine phenoxazine and benzenesulfonyl hydrazide.
-
Add the water and HFIP solvent mixture.
-
Heat the reaction mixture at 100 °C for 24 hours.
-
After completion, cool the reaction to room temperature.
-
The product can be isolated by filtration and purified by column chromatography.
Sulfonylation using N-Fluorobenzenesulfonimide (NFSI)
This protocol describes a mild and efficient method for the synthesis of sulfonamides from amines using NFSI.[4]
Materials:
-
Amine (1.0 mmol)
-
N-Fluorobenzenesulfonimide (NFSI) (1.1 mmol)
-
Solvent (e.g., CH3CN)
Procedure:
-
To a solution of the amine in the solvent, add NFSI.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 0.5 - 2 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash chromatography.
Logical Relationships and Reaction Mechanisms
The choice of sulfonylation reagent often depends on the desired product and the functional groups present in the substrate. The following diagram illustrates a simplified decision-making process for selecting a suitable reagent.
The reaction mechanisms for these reagents can vary. Benzenesulfonyl chloride typically reacts via a nucleophilic attack of the amine on the electrophilic sulfur atom.[9] Reactions involving sodium benzenesulfinate can proceed through a radical pathway, especially in the presence of an initiator or catalyst.[6][10] N-Fluorobenzenesulfonimide acts as an electrophilic "PhSO2+" source.[11]
Conclusion
The selection of a sulfonylation reagent is a critical decision in synthetic planning. While benzenesulfonyl chloride remains a powerful and effective reagent, alternatives such as sodium benzenesulfinate, benzenesulfonyl hydrazide, and NFSI offer significant advantages in terms of safety, stability, and milder reaction conditions. This guide provides a starting point for researchers to compare these reagents and select the most appropriate one for their specific synthetic goals. The provided experimental protocols and workflows are intended to facilitate the practical implementation of these methods in the laboratory.
References
- 1. cbijournal.com [cbijournal.com]
- 2. Direct sulfonylation of anilines mediated by visible light - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of N-fluorobisbenzenesulfonamide in chemical synthesis_Chemicalbook [chemicalbook.com]
A Comparative Analysis of Benzenesulfinic Acid and Sulfonic Acid Reactivity for Researchers
For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of organosulfur compounds is paramount. This guide provides a comprehensive comparative analysis of benzenesulfinic acid and benzenesulfonic acid, focusing on their distinct chemical reactivities. The information presented is supported by quantitative data and detailed experimental protocols to aid in the strategic design of synthetic pathways and the development of novel molecular entities.
Introduction
This compound (C₆H₅SO₂H) and benzenesulfonic acid (C₆H₅SO₃H) are structurally similar organosulfur compounds that exhibit markedly different chemical properties and reactivity. The oxidation state of the sulfur atom—+4 in sulfinic acid and +6 in sulfonic acid—is the primary determinant of their distinct behaviors. While benzenesulfonic acid is a strong, stable acid, this compound is a weaker, more versatile reagent, capable of acting as both a nucleophile and an electrophile, and is susceptible to both oxidation and reduction. This guide will delve into these differences, providing a quantitative and practical comparison.
Physicochemical Properties and Acidity
A fundamental distinction between the two acids lies in their acidity. Benzenesulfonic acid is a strong acid, comparable in strength to mineral acids, while this compound is a moderately strong organic acid. This difference is attributed to the greater resonance stabilization of the sulfonate anion compared to the sulfinate anion.
| Property | This compound | Benzenesulfonic Acid |
| Formula | C₆H₅SO₂H | C₆H₅SO₃H |
| Molar Mass | 142.17 g/mol | 158.18 g/mol |
| Appearance | Colorless or white crystalline solid | White deliquescent crystals or waxy solid |
| Sulfur Oxidation State | +4 | +6 |
| pKa | ~2.76[1] | ~-2.8 to -6.5[1] |
Comparative Reactivity Analysis
The differing oxidation states and electronic structures of benzenesulfinic and benzenesulfonic acids lead to distinct reactivity profiles, particularly in their roles as nucleophiles and electrophiles.
Nucleophilic Reactivity
The conjugate base of this compound, the benzenesulfinate anion (C₆H₅SO₂⁻), is a potent sulfur-centered nucleophile. The lone pair on the sulfur atom readily participates in nucleophilic attacks. In contrast, the benzenesulfonate anion (C₆H₅SO₃⁻) is a very weak nucleophile due to the high electronegativity of the three oxygen atoms pulling electron density away from the sulfur, and the extensive delocalization of the negative charge.
This difference in nucleophilicity is evident in their reactions with electrophiles, such as alkyl halides. Sodium benzenesulfinate readily undergoes S-alkylation to form sulfones.
Reaction Scheme: Nucleophilic Attack on an Alkyl Halide
Caption: Comparative nucleophilicity of benzenesulfinate and benzenesulfonate.
Electrophilic Reactivity
While this compound itself is not strongly electrophilic, its derivatives, such as benzenesulfinyl chloride (C₆H₅SOCl), are reactive electrophiles. However, the sulfur atom in benzenesulfonic acid derivatives, particularly benzenesulfonyl chloride (C₆H₅SO₂Cl), is significantly more electrophilic. This is due to the presence of two electron-withdrawing oxygen atoms and a chlorine atom bonded to the sulfur, making it highly susceptible to nucleophilic attack.
This enhanced electrophilicity makes benzenesulfonyl chloride a widely used reagent for the synthesis of sulfonamides and sulfonate esters.
| Reagent | Relative Electrophilicity | Typical Reaction |
| Benzenesulfinyl Chloride | Moderate | Reaction with strong nucleophiles |
| Benzenesulfonyl Chloride | High | Readily reacts with amines and alcohols |
Stability and Redox Reactions
This compound is susceptible to both oxidation and disproportionation. In the presence of oxidizing agents or even air, it can be oxidized to the more stable benzenesulfonic acid. Under acidic conditions, it can disproportionate to benzenesulfonic acid and a thiosulfonate.
In contrast, benzenesulfonic acid is highly stable towards oxidation due to the sulfur atom already being in its highest oxidation state (+6). It can, however, undergo desulfonation at high temperatures in the presence of aqueous acid, reverting to benzene. This reversibility is a key feature of the sulfonation reaction.
Caption: Contrasting reactivity pathways of benzenesulfinic and benzenesulfonic acids.
Experimental Protocols
Synthesis of Benzenesulfonic Acid
Reaction: Sulfonation of Benzene
Procedure:
-
In a three-necked flask equipped with a stirrer and reflux condenser, place 390 g (5 moles) of dry benzene and 1 g of acetic anhydride (to suppress sulfone formation).
-
Heat the flask to 40°C and reduce the pressure until the benzene refluxes vigorously at approximately 400 mm Hg.
-
Charge a separate flask (sulfur trioxide generator) with 200 g (2.5 moles) of liquid, stabilized sulfur trioxide.
-
Connect the two flasks to allow the sulfur trioxide vapor to be drawn into the reaction flask containing benzene. Gently warm the sulfur trioxide generator to about 30°C to aid evaporation.
-
The reaction is complete when all the sulfur trioxide has been transferred, at which point the refluxing of benzene will cease.
-
Isolate the anhydrous benzenesulfonic acid by distilling off the excess benzene under vacuum. The product is a light amber-colored oil that crystallizes upon standing in a desiccator over concentrated sulfuric acid. The typical yield is around 98% based on the sulfur trioxide used.
Caption: Workflow for the synthesis of benzenesulfonic acid.
Synthesis of Sodium Benzenesulfinate
Reaction: Reduction of Benzenesulfonyl Chloride
Procedure:
-
To a solution of 11 mmol of benzenesulfonyl chloride in 50 mL of water, add 22 mmol of sodium sulfite (Na₂SO₃) and 22 mmol of sodium bicarbonate (NaHCO₃).
-
Heat the resulting solution to 80°C for 4 hours.
-
After the reaction is complete, evaporate the solvent under vacuum.
-
Recrystallize the resulting solid twice from methanol and filter to obtain pure sodium benzenesulfinate.
Caption: Workflow for the synthesis of sodium benzenesulfinate.
Michael Addition using Sodium Benzenesulfinate
Reaction: Conjugate addition of sodium benzenesulfinate to an α,β-unsaturated carbonyl compound.
Procedure:
-
To a solution of the Michael acceptor (e.g., an enone, 1.0 equivalent) in a suitable solvent such as ethanol, add sodium benzenesulfinate (1.1 equivalents).
-
If necessary, a catalytic amount of a base (e.g., sodium hydroxide) can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired β-sulfonyl ketone.
Conclusion
The reactivity of this compound and benzenesulfonic acid are dictated by the oxidation state of the sulfur atom. Benzenesulfonic acid and its derivatives are characterized by the high electrophilicity of the sulfur atom and the stability of the sulfonate anion, making them strong acids and excellent leaving groups. In contrast, this compound and its conjugate base are potent nucleophiles, readily participating in a variety of bond-forming reactions. Its instability towards oxidation and disproportionation further distinguishes it from its sulfonic acid counterpart. A thorough understanding of these differences is essential for the effective application of these versatile reagents in organic synthesis and drug development.
References
A Comparative Guide to HPLC Method Validation for Benzenesulfinic Acid Quantification
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of benzenesulfinic acid is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative overview of validated HPLC methods for this compound quantification, presenting experimental data, detailed protocols, and a general workflow for method validation.
Comparison of Validated HPLC Methods
The selection of an appropriate HPLC method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of performance characteristics for different HPLC methods adapted for the analysis of this compound and related sulfonic acids.
| Validation Parameter | Method 1 (Mixed-Mode) | Method 2 (Reversed-Phase) | Method 3 (UPLC-MS) | ICH Guideline |
| Linearity (r²) | ≥ 0.999[1] | > 0.99[2] | > 0.9960[3] | ≥ 0.999 |
| Accuracy (% Recovery) | 98% - 102%[2] | 94% ± 5%[2] | 94% - 122%[3] | 80% - 120% |
| Precision (%RSD) | ≤ 2.0%[1] | Not Specified | 3.5% - 8%[3] | ≤ 2.0% |
| Limit of Quantitation (LOQ) | ~10 mg/L[2] | Not Specified | < 1.5 ppm[3] | To be determined |
| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified | To be determined |
Experimental Protocols
Detailed experimental conditions are critical for the successful implementation and validation of an HPLC method. The following table outlines typical experimental protocols for the quantification of this compound.
| Parameter | Method 1 (Mixed-Mode) | Method 2 (Reversed-Phase) | Method 3 (UPLC-MS) |
| Principle | Separation based on reversed-phase and ion-exchange mechanisms.[1][4] | Separation based on partitioning between a stationary phase and a liquid mobile phase.[2] | Separation using sub-2-μm particles with mass spectrometry detection.[3] |
| Column | Amaze TR Mixed-Mode Column (or equivalent)[1][5] | Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)[2] | UPLC BEH C18 (or equivalent) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile[1] | A: 0.1% Phosphoric acid in waterB: Acetonitrile[2] | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Elution | Gradient[1] | Gradient[2] | Gradient |
| Flow Rate | 1.0 mL/min[2][4] | 1.0 mL/min[2] | 0.5 mL/min |
| Detection | UV/Vis (DAD) at 255 nm[5] | DAD at 280 nm[2] | MS (ESI+)[3] |
| Injection Volume | 3 µL[5] | 10 µL[2] | 1 µL |
| Column Temperature | 30 °C[2] | 30 °C[2] | 40 °C |
Experimental Workflow and Validation
The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose.[1] The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for performing method validation.[1]
Key Validation Parameters:
-
Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of ≥ 0.999 is typically desired.[1]
-
Accuracy : The closeness of the test results obtained by the method to the true value. It is often determined by spike/recovery experiments.[1]
-
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision.[1]
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]
Challenges and Considerations
The analysis of this compound can be challenging due to its hydrophilic nature and strong acidic properties, which can lead to poor retention and peak shape on traditional reversed-phase columns.[4][5] The use of mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can effectively address these issues by providing better retention and improved peak symmetry.[1][4] For high sensitivity applications, such as the detection of genotoxic impurities, UPLC coupled with mass spectrometry (UPLC-MS) offers superior performance without the need for derivatization.[3]
References
A Comparative Analysis of Benzenesulfinic Acid Salts for Synthetic Efficacy
For researchers, scientists, and drug development professionals, the choice of reagent can critically impact the yield, purity, and overall efficiency of a synthetic pathway. Benzenesulfinic acid and its salts are versatile reagents, primarily utilized in the formation of carbon-sulfur bonds to synthesize sulfones and other organosulfur compounds. These motifs are of significant interest in medicinal chemistry and materials science. This guide provides a comparative overview of the efficacy of different this compound salts, supported by experimental data, to aid in the selection of the most appropriate reagent for specific synthetic applications.
The reactivity of this compound salts can be influenced by the nature of the counter-ion (e.g., Na+, Li+, Zn2+), which affects properties such as solubility, nucleophilicity, and stability. While sodium benzenesulfinate is the most commonly used salt due to its stability, ease of handling, and commercial availability, other salts may offer advantages in specific transformations.
Comparative Performance in Iron(III)-Mediated Oxysulfonylation
A direct comparison of sodium and lithium benzenesulfinates has been conducted in the iron(III)-mediated vicinal difunctionalization of enamides. This reaction provides a valuable platform for assessing the relative efficacy of these salts under identical conditions. The study by Manolikakes and co-workers demonstrates that both salts are effective, affording the desired β-amidosulfones in moderate to excellent yields.
The data below summarizes the yields obtained for the oxysulfonylation of N-(1-phenylvinyl)acetamide with different this compound salts and substituted analogues.
| Entry | Substrate | Sulfinate Salt | Yield (%)[1][2][3][4][5] |
| 1 | N-(1-phenylvinyl)acetamide | Sodium benzenesulfinate | 85 |
| 2 | N-(1-phenylvinyl)acetamide | Lithium benzenesulfinate | 82 |
| 3 | N-(1-(4-methoxyphenyl)vinyl)acetamide | Sodium benzenesulfinate | 90 |
| 4 | N-(1-(4-chlorophenyl)vinyl)acetamide | Sodium benzenesulfinate | 75 |
| 5 | N-(1-phenylvinyl)acetamide | Sodium p-toluenesulfinate | 88 |
| 6 | N-(1-phenylvinyl)acetamide | Sodium 4-chlorobenzenesulfinate | 78 |
The results indicate that for this particular transformation, sodium and lithium benzenesulfinate exhibit comparable efficacy, with the sodium salt providing a slightly higher yield in the case of the unsubstituted N-(1-phenylvinyl)acetamide. The choice between the two may, therefore, depend on other factors such as cost, availability, and hygroscopicity.
Role of Zinc in Sulfonylation Reactions
While direct comparative studies between zinc benzenesulfinate and other salts are less common in the literature, zinc-promoted sulfonylation reactions have been developed, showcasing the utility of zinc in these transformations. For instance, a zinc-promoted cross-electrophile sulfonylation enables the synthesis of various alkyl-alkyl sulfones.[6] In these systems, zinc metal acts as a reductant to facilitate the formation of a sulfonyl radical from sources like potassium metabisulfite, which then participates in the C-S bond formation.
Although this does not involve the direct use of a pre-formed zinc benzenesulfinate salt as the nucleophile, it highlights the important role of zinc in mediating sulfonylation reactions. The yields for these types of reactions are generally good to excellent, demonstrating that zinc-promoted methods are a viable strategy for the synthesis of sulfones.[6]
Experimental Protocols
General Procedure for the Iron(III)-Mediated Oxysulfonylation of Enamides
The following protocol is adapted from the work of Manolikakes and co-workers.[1][2][3][4][5]
Materials:
-
Enamide (1.0 equiv)
-
This compound salt (Na or Li salt, 2.0 equiv)
-
Iron(III) chloride (FeCl3, 2.0 equiv)
-
Methanol (solvent)
-
Round-bottom flask equipped with a magnetic stir bar
Procedure:
-
To a round-bottom flask, add the enamide (0.2 mmol, 1.0 equiv), the this compound salt (0.4 mmol, 2.0 equiv), and iron(III) chloride (0.4 mmol, 2.0 equiv).
-
Add methanol (2.0 mL) to the flask.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-amidosulfone.
Visualizations
The following diagrams illustrate the generalized workflow for the synthesis of sulfones from this compound salts and the specific experimental workflow for the iron-mediated oxysulfonylation.
References
- 1. Iron(III)-Mediated Oxysulfonylation of Enamides with Sodium and Lithium Sulfinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Iron(III)-Mediated Oxysulfonylation of Enamides with Sodium and Lithium Sulfinates - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. [PDF] Iron(III)-Mediated Oxy-Sulfonylation of Enamides with Sodium and Lithium Sulfinates. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Zinc Promoted Cross‐Electrophile Sulfonylation to Access Alkyl–Alkyl Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Benzenesulfinic Acid in Catalysis: A Focus on Kinetic Profiles
For Researchers, Scientists, and Drug Development Professionals
Benzenesulfinic acid, an organosulfur compound, presents an intriguing candidate for organocatalysis. Its acidic nature, coupled with the unique electronic properties of the sulfinyl group, suggests its potential to catalyze a variety of organic transformations. However, a comprehensive review of the current scientific literature reveals a notable scarcity of detailed kinetic studies quantifying its catalytic performance, especially in direct comparison to more conventional Brønsted or Lewis acid catalysts.
This guide aims to provide a framework for evaluating this compound as a catalyst. Due to the limited availability of direct quantitative kinetic data for this compound-catalyzed reactions, we will use the well-understood Biginelli reaction as a model system. We will present a plausible catalytic mechanism, outline a detailed experimental protocol for a kinetic study, and provide comparative kinetic data from established catalysts for this reaction to serve as a benchmark.
The Biginelli Reaction: A Model for Acid Catalysis
The Biginelli reaction is a one-pot, three-component cyclocondensation that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological activities. The reaction typically involves an aldehyde, a β-ketoester, and urea, and is often catalyzed by an acid.
Proposed Catalytic Role of this compound
In the context of the Biginelli reaction, this compound is proposed to act as a Brønsted acid catalyst. The catalytic cycle likely involves the protonation of the aldehyde, which increases its electrophilicity and facilitates the initial condensation steps.
Assessing the Genotoxicity of Benzenesulfinic Acid Esters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the genotoxic potential of various benzenesulfinic acid esters. This compound esters are a class of compounds that can be formed as impurities during pharmaceutical manufacturing processes and have raised concerns due to their potential to cause genetic damage. This document summarizes key experimental data from internationally recognized assays, details the methodologies for these tests, and visualizes relevant biological pathways and experimental workflows to aid in the risk assessment of these compounds.
Comparative Genotoxicity Data
The genotoxic potential of a substance is its ability to damage the genetic material (DNA) of cells. This damage can lead to mutations and potentially to cancer. Several standardized tests are used to assess genotoxicity. Below is a summary of the available data for a selection of this compound esters compared to a non-genotoxic alternative, p-toluenesulfonic acid iso-butyl ester. The data is primarily derived from a key study by Glowienke et al. (2005)[1].
Table 1: Summary of Ames Test Results for this compound Esters
The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.
| Compound | Strain TA98 (-S9) | Strain TA98 (+S9) | Strain TA100 (-S9) | Strain TA100 (+S9) | Genotoxicity Conclusion |
| Methyl benzenesulfonate | Negative | Negative | Positive | Positive | Genotoxic |
| Ethyl benzenesulfonate | Negative | Negative | Positive | Positive | Genotoxic |
| Isopropyl benzenesulfonate | Positive | Positive | Positive | Positive | Genotoxic |
| n-Butyl benzenesulfonate | Negative | Negative | Positive | Positive | Genotoxic |
| Isobutyl benzenesulfonate | Negative | Negative | Positive | Positive | Genotoxic |
| p-Toluenesulfonic acid iso-butyl ester (Negative Control) | Negative | Negative | Negative | Negative | Non-Genotoxic |
Data sourced from Glowienke et al. (2005). S9 refers to a rat liver extract used to simulate metabolic activation.
Table 2: Summary of in vitro Micronucleus Test Results for this compound Esters
The in vitro micronucleus test identifies substances that cause damage to chromosomes. This damage can result in the formation of small, secondary nuclei called micronuclei.
| Compound | Micronucleus Induction (-S9) | Micronucleus Induction (+S9) | Genotoxicity Conclusion |
| Methyl benzenesulfonate | Positive | Positive | Genotoxic |
| Ethyl benzenesulfonate | Positive | Positive | Genotoxic |
| Isopropyl benzenesulfonate | Positive | Positive | Genotoxic |
| n-Butyl benzenesulfonate | Negative | Negative | Non-Genotoxic in this assay |
| Isobutyl benzenesulfonate | Negative | Negative | Non-Genotoxic in this assay |
| p-Toluenesulfonic acid iso-butyl ester (Negative Control) | Negative | Negative | Non-Genotoxic |
Data sourced from Glowienke et al. (2005). S9 refers to a rat liver extract used to simulate metabolic activation.
Table 3: Representative Comet Assay Data for Aromatic Compounds
The Comet assay, or single-cell gel electrophoresis assay, is a sensitive method for detecting DNA strand breaks in individual cells. While specific data for this compound esters is limited, the following table presents representative data for other aromatic compounds to illustrate the assay's output.
| Compound | Cell Type | Treatment Concentration | % Tail DNA (Mean ± SD) | Genotoxicity Conclusion |
| Benzene | Human Lymphocytes | 1 mM | 15.2 ± 3.1 | Genotoxic |
| Ethylbenzene | CHO Cells | 5 mM | 8.5 ± 2.4 | Weakly Genotoxic |
| Untreated Control | Human Lymphocytes/CHO Cells | N/A | < 5 | Non-Genotoxic |
This data is representative and compiled from various sources to illustrate the assay's application.
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are provided below, based on OECD guidelines.
Ames Test (Bacterial Reverse Mutation Assay - OECD 471)
This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which involve substitution, addition, or deletion of one or a few DNA base pairs.
-
Bacterial Strains: At least five strains are used, typically S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which is a rat liver homogenate, to mimic mammalian metabolism.
-
Procedure (Plate Incorporation Method):
-
Aliquots of the bacterial culture, the test compound at various concentrations, and either S9 mix or a buffer are mixed with molten top agar.
-
The mixture is poured onto minimal glucose agar plates.
-
Plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid) is counted for each concentration and compared to the negative control. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
In Vitro Mammalian Cell Micronucleus Assay (OECD 487)
This assay detects damage to chromosomes or the mitotic apparatus in mammalian cells.
-
Cell Lines: Human lymphocytes or established mammalian cell lines (e.g., CHO, V79, L5178Y, TK6) are used.
-
Treatment: Cells are exposed to at least three concentrations of the test substance, with and without S9 metabolic activation, for a short (3-6 hours) or long (approximately 1.5-2 normal cell cycles) duration.
-
Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one mitosis after treatment.
-
Harvesting and Staining: Cells are harvested, subjected to a hypotonic treatment, fixed, and stained with a DNA-specific stain (e.g., Giemsa, propidium iodide, or acridine orange).
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. The cytotoxicity is also determined, often by measuring the cytokinesis-block proliferation index (CBPI). A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.
Alkaline Comet Assay (Single Cell Gel Electrophoresis)
This is a sensitive method for the detection of DNA single- and double-strand breaks, and alkali-labile sites.
-
Cell Preparation: A single-cell suspension is prepared from the chosen cell line or primary cells.
-
Embedding: Cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose alkali-labile sites as strand breaks. An electric field is then applied, causing the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., SYBR Green, propidium iodide).
-
Visualization and Scoring: The comets are visualized using a fluorescence microscope. Image analysis software is used to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the tail, the tail length, and the tail moment. A dose-dependent increase in these parameters indicates DNA damage.
Mandatory Visualizations
Experimental Workflow for In Vitro Genotoxicity Testing
Caption: Standard workflow for in vitro genotoxicity assessment.
DNA Damage Response Signaling Pathway
Caption: Simplified DNA damage response pathway.
References
A Comparative Guide to Analytical Method Validation for Substituted Benzenesulfonic Acids
The validation of analytical methods is a critical requirement in the pharmaceutical and chemical industries to ensure the quality, safety, and efficacy of products. Substituted benzenesulfonic acids and their derivatives are widely used as counter-ions for active pharmaceutical ingredients (APIs), synthetic intermediates, and catalysts.[1][2][3] Consequently, robust and reliable analytical methods are essential for their quantification and impurity profiling.
This guide provides a comparative overview of common analytical techniques used for the analysis of substituted benzenesulfonic acids, supported by experimental data and detailed protocols. The methods discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE), with a focus on validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.[1][4][5]
Data Presentation: A Comparative Analysis
The performance of different analytical methods can be evaluated based on key validation parameters. The following table summarizes quantitative data from various studies on the analysis of benzenesulfonic acids and their related compounds.
| Analytical Technique | Analyte(s) | Linearity (Correlation Coefficient) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (% RSD) | Source(s) |
| HPLC-UV | Substituted Benzenesulfonic Acid | r² ≥ 0.999 | Not Specified | Not Specified | Not Specified | ≤ 2.0% | [1] |
| RP-HPLC-UV | Alkyl Benzenesulfonates (Genotoxic Impurities) | Linear in range 75-180 ppm | Not Specified | 21-35 ppm | Not Specified | Not Specified | [4][5] |
| UPLC-UV | Alkylsulfonate Esters | r² > 0.9997 (0.01-10 ppm) | See Table 1 in source | See Table 1 in source | Not Specified | Not Specified | [6] |
| UPLC-MS | Alkylsulfonate Esters | r² > 0.9960 (0.01-3 ppm) | See Table 2 in source | See Table 2 in source | 103% - 122% | 3.5% - 8.0% | [6] |
| GC-MS | Sulfonate Esters (Genotoxic Impurities) | r ≥ 0.9996 (0.01-10 µg/mL) | Not Specified | Not Specified | 90.8% - 116.6% | ≤ 3.4% | [7] |
| Ion Chromatography | Benzenesulfonate Counter-ion | r² = 0.999 (0.5-20 µg/mL) | 0.02 µg/mL | 0.07 µg/mL | 98.7% - 104.4% | Not Specified | [8] |
| Ion Chromatography | Mesylate, Besylate, Camphor Sulfonate | r > 0.999 | Not Specified | Not Specified | 97% - 102% | < 2.0% | [9] |
| Capillary Zone Electrophoresis (CZE) | Linear Alkylbenzenesulfonates | Not Specified | Not Specified | 0.002 - 0.01 mg/L | Not Specified | Not Specified | [10] |
Experimental Workflows and Method Comparison
The selection of an analytical method depends on various factors, including the nature of the analyte, the required sensitivity, and the sample matrix. The following diagrams illustrate a typical validation workflow and a high-level comparison of the primary analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Benzenesulfonic acid | 98-11-3 | Benchchem [benchchem.com]
- 4. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. shimadzu.com [shimadzu.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. ijpsr.com [ijpsr.com]
- 10. Analysis of linear alkylbenzenesulfonates by capillary zone electrophoresis with large-volume sample stacking - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Cross-Reactivity of Benzenesulfinic Acid in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Currently, specific experimental data on the cross-reactivity of benzenesulfinic acid in biological assays is not extensively documented in publicly available literature. This guide is designed to provide researchers with the foundational knowledge, theoretical framework, and practical experimental protocols to conduct their own cross-reactivity and interference studies. By understanding the potential for this compound to interact with biological assay components, researchers can ensure the accuracy and specificity of their results.
Introduction to Assay Interference and Cross-Reactivity
In biological assays, particularly immunoassays and enzyme-based assays, interference or cross-reactivity can lead to misleading results, such as false positives or inaccurate quantification.[1][2]
-
Cross-Reactivity typically refers to the ability of a substance, other than the intended analyte, to bind to the detection antibody in an immunoassay.[1] This is often observed with compounds that are structurally similar to the target analyte.[1]
-
Assay Interference is a broader term encompassing any mechanism by which a substance alters the expected outcome of an assay. This can include non-specific binding, covalent modification of proteins, compound aggregation, or interference with the detection signal (e.g., fluorescence quenching or absorbance).[3][4]
Chemical Properties of this compound and Potential for Interference
This compound (C₆H₅SO₂H) is an organosulfur compound featuring a benzene ring attached to a sulfinic acid functional group.[5] Its chemical properties suggest several potential mechanisms for assay interference:
-
Reactivity of the Sulfinic Acid Group: Sulfinic acids and their conjugate bases (sulfinates) are nucleophilic and can be readily oxidized to sulfonic acids.[6][7] This redox activity could potentially interfere with assays that are sensitive to redox conditions or that contain reactive components like thiols (e.g., DTT or cysteine residues in proteins).[4]
-
Pan-Assay Interference Compounds (PAINS) Profile: While not definitively classified as a PAIN, certain functional groups are known to cause non-specific reactions in a wide variety of assays.[8] The reactivity of the sulfinic acid group warrants careful evaluation for such promiscuous behavior.[4] Compounds with the potential for covalent modification of proteins are a known source of assay artifacts.[4][9]
Given these properties, it is crucial to experimentally assess the potential for this compound and its structural analogs to interfere in specific biological assays.
Data Presentation: Quantifying Cross-Reactivity and Interference
To facilitate clear comparison, all quantitative data from cross-reactivity and interference studies should be summarized in structured tables. Below are templates for presenting data from a competitive immunoassay and an enzyme inhibition assay.
Table 1: Cross-Reactivity of this compound in a Competitive Immunoassay
| Compound | IC50 (nM)¹ | Relative IC50 (Analyte/Compound) | Cross-Reactivity (%)² |
| Target Analyte | e.g., 10 | 1.0 | 100 |
| This compound | Experimental Value | Calculated Value | Calculated Value |
| Analog 1 (e.g., Benzenesulfonic Acid) | Experimental Value | Calculated Value | Calculated Value |
| Analog 2 (e.g., Toluene-4-sulfinic acid) | Experimental Value | Calculated Value | Calculated Value |
| Negative Control (Unrelated Compound) | >10,000 | <0.001 | <0.1 |
¹IC50 is the concentration of the compound required to inhibit 50% of the signal. ²Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Test Compound) x 100.
Table 2: Interference of this compound in an Enzyme Inhibition Assay
| Compound | IC50 (µM) without Detergent | IC50 (µM) with 0.01% Triton X-100 | IC50 Shift (Fold Change)¹ | Notes |
| Positive Control Inhibitor | e.g., 1.2 | e.g., 1.5 | 1.25 | Specific inhibitor, not expected to aggregate. |
| This compound | Experimental Value | Experimental Value | Calculated Value | A significant shift may indicate aggregation-based inhibition. |
| Known Aggregator | e.g., 5 | e.g., >100 | >20 | Serves as a control for aggregation. |
¹IC50 Shift = (IC50 with Detergent / IC50 without Detergent). A significant rightward shift suggests interference by compound aggregation.[3]
Experimental Protocols
The following are detailed, generalized protocols for assessing the cross-reactivity and interference of this compound. Researchers should adapt these protocols to their specific assay systems.
Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
This protocol determines the extent to which this compound can compete with a target analyte for antibody binding.[10]
-
Plate Coating: Coat a 96-well microtiter plate with an antigen-protein conjugate (e.g., target analyte conjugated to BSA) overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound conjugate.
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Prepare serial dilutions of the target analyte (standard curve), this compound, and other potential cross-reactants.
-
In a separate plate or tubes, add 50 µL of each dilution to 50 µL of a fixed concentration of the primary antibody. Incubate for 1 hour at room temperature.
-
Transfer 100 µL of the antibody-compound mixtures to the coated and blocked assay plate.
-
Incubate for 1 hour at room temperature to allow competition between the free analyte/compound and the plate-bound antigen.
-
-
Washing: Repeat the washing step.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG). Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP). Allow the color to develop.
-
Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Analysis: Plot the absorbance against the log of the compound concentration. Use a four-parameter logistic regression to determine the IC50 for each compound. Calculate the percent cross-reactivity using the formula in Table 1.
Protocol 2: Enzyme Assay for Interference Assessment
This protocol helps identify non-specific inhibition or interference by this compound in a typical enzyme-catalyzed reaction.[3]
-
Compound Preparation: Prepare a series of dilutions for this compound in the assay buffer. It is recommended to prepare two sets: one with the standard assay buffer and one containing 0.01% (v/v) Triton X-100 to test for aggregation.[3]
-
Reaction Mixture: In a 96-well plate, add the assay buffer, any necessary co-factors, and the enzyme.
-
Compound Incubation: Add the diluted this compound (or control compounds) to the wells. Pre-incubate the enzyme with the compound for 15-30 minutes. This step is crucial for identifying time-dependent or covalent inhibitors.
-
Control Wells:
-
100% Activity Control: Wells with enzyme and buffer but no inhibitor (vehicle control, e.g., DMSO).
-
0% Activity Control: Wells with buffer and substrate but no enzyme.
-
Compound Interference Control: Wells with buffer, substrate, and this compound, but no enzyme, to check for direct interference with the detection signal.
-
-
Initiate Reaction: Start the reaction by adding the substrate to all wells.
-
Data Acquisition: Measure the reaction rate by monitoring the change in absorbance or fluorescence over time using a plate reader.
-
Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the 100% activity control.
-
Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.
-
Compare the IC50 values obtained with and without Triton X-100 to assess the likelihood of aggregation-based inhibition (as described in Table 2).
-
Visualizing Workflows and Mechanisms
Diagrams are essential for understanding complex experimental processes and potential molecular interactions.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. Clinical Laboratory Testing Interference | CLSI [clsi.org]
- 3. benchchem.com [benchchem.com]
- 4. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. This compound Zinc Salt: Properties, Applications, and Chemical Significance_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 7. Sulfenic acid chemistry, detection and cellular lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Benzenesulfinic Acid: A Comprehensive Guide for Laboratory Professionals
Providing essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions. Become customers' preferred source for information on laboratory safety and chemical handling, building deep trust by providing value beyond the product itself.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring a safe and compliant laboratory environment. Benzenesulfinic acid, a common reagent in organic synthesis, requires careful consideration for its disposal due to its acidic nature. This guide provides a detailed, step-by-step approach to the safe disposal of this compound waste, with a focus on neutralization as a primary method of treatment.
Immediate Safety Considerations
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) and be aware of the following:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1]
-
Spill Response: In the event of a spill, do not panic. For solid spills, dampen the material with water before carefully sweeping it into a designated waste container.[2] For liquid spills, absorb the material with an inert absorbent, such as sand or vermiculite, and place it in a suitable container for disposal.[3]
Disposal Procedures
The primary and most recommended method for the disposal of this compound waste from a laboratory setting is through a licensed chemical waste disposal company.[1][4] However, for small quantities of aqueous solutions where this compound is the only hazardous component, neutralization to a safe pH range may be a viable pre-treatment option before final disposal, in accordance with local regulations.
It is strictly forbidden to discharge untreated this compound directly into the sewer system. [1]
Waste Classification
This compound is not explicitly listed as a P-series or U-series hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, due to its acidic nature (pKa ≈ 2.76), it may be classified as a hazardous waste under the corrosivity characteristic (EPA waste code D002) if its pH is ≤ 2.[3][4] It is the responsibility of the waste generator to make an accurate hazardous waste determination.[3][5]
Quantitative Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆O₂S | [6] |
| Molecular Weight | 142.18 g/mol | [6] |
| pKa | ~2.76 | [3] |
| Appearance | White to off-white solid | [1] |
| Solubility in Water | Soluble | [7] |
Experimental Protocol: Neutralization of Aqueous this compound Waste
This protocol outlines the steps for neutralizing small quantities of aqueous this compound waste in a laboratory setting. This procedure should only be performed by trained personnel in a controlled environment.
Materials:
-
Aqueous this compound waste
-
Sodium bicarbonate (NaHCO₃) or 1 M Sodium hydroxide (NaOH) solution
-
Large beaker (at least twice the volume of the waste)
-
Stir bar and stir plate
-
pH meter or pH paper
-
Ice bath
-
Appropriate PPE (safety goggles, gloves, lab coat)
Procedure:
-
Preparation:
-
Perform the entire procedure in a certified chemical fume hood.
-
Place the beaker containing the aqueous this compound waste on the stir plate and add a stir bar.
-
If the waste is concentrated, dilute it carefully with water in the beaker. Place the beaker in an ice bath to manage any heat generated during dilution and subsequent neutralization.
-
-
Neutralization:
-
While stirring the diluted waste solution, slowly add the neutralizing agent (sodium bicarbonate or 1 M sodium hydroxide) in small portions.
-
Caution: The neutralization reaction is exothermic and will generate heat. Adding the base too quickly can cause boiling and splashing. The reaction with sodium bicarbonate will also produce carbon dioxide gas, which can cause foaming.
-
Monitor the pH of the solution continuously using a pH meter or pH paper.
-
-
Endpoint:
-
Final Disposal:
-
Once the pH is confirmed to be within the acceptable range and the solution has cooled to room temperature, it may be permissible to dispose of it down the drain with a copious amount of running water (at least 20 times the volume of the neutralized waste).[10]
-
Crucially, this is only an option if local regulations permit it and if this compound was the sole hazardous component of the waste stream. If the waste contains other hazardous materials, such as heavy metals or organic solvents, it must be collected as hazardous waste, even after neutralization.[8]
-
This compound Disposal Decision Pathway
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures and prioritizing safety and regulatory compliance, laboratory professionals can effectively manage this compound waste, contributing to a safer research environment and protecting the broader ecosystem. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal.
References
- 1. ベンゼンスルフィン酸 | 618-41-7 [m.chemicalbook.com]
- 2. homework.study.com [homework.study.com]
- 3. Phenylsulfinic acid - Wikipedia [en.wikipedia.org]
- 4. Benzenesulfinic-acid- [webbook.nist.gov]
- 5. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. quora.com [quora.com]
- 8. Neutralization Calculator | Acid–Base Equivalence Solver (MₐVₐnₐ = M_bV_bn_b) [pearson.com]
- 9. Phenol - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Benzenesulfinic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Benzenesulfinic acid, including personal protective equipment (PPE) recommendations, procedural guidance for safe handling, and disposal plans. Adherence to these protocols is critical for minimizing risks and ensuring operational excellence.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required equipment.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles or chemical safety goggles. | OSHA 29 CFR 1910.133 or European Standard EN166.[1][2][3][4] |
| Skin | Appropriate protective gloves (impervious) and protective clothing to prevent skin exposure. A chemical-resistant apron and long-sleeved clothing are recommended.[1][2][5] | Regulation (EU) 2016/425 and the standard EN 374 for gloves.[6] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used when dusts are generated or if irritation is experienced. A P2 filter is a recommended filter type.[1][2][3] | OSHA 29 CFR 1910.134 or European Standard EN 149.[1][2][3] |
Safe Handling and Storage
Proper handling and storage are crucial for maintaining the stability of this compound and preventing accidental exposure.
-
Handling :
-
Storage :
Emergency Procedures: First Aid
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][7] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][8] Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting.[7] If the person is conscious and alert, give 2-4 cupfuls of milk or water.[1][2] Never give anything by mouth to an unconscious person.[1][2][7] Seek immediate medical attention.[3] |
Accidental Release and Disposal Plan
A clear and efficient plan for managing spills and disposing of waste is essential.
-
Spill Response :
-
Evacuate personnel from the spill area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as outlined above.
-
For solid spills, dampen the material with water to prevent dust formation.[8]
-
Carefully sweep or scoop up the spilled material and place it into a suitable, labeled, and closed container for disposal.[1][2]
-
Clean the spill area thoroughly with soap and water.[8]
-
The following diagram outlines the logical workflow for responding to a this compound spill:
Caption: Workflow for this compound Spill Response.
-
Disposal :
-
Dispose of this compound and any contaminated materials at a licensed chemical destruction plant or in accordance with federal, state, and local regulations.[7][9]
-
Do not allow the chemical to enter drains or sewer systems.[7]
-
Contaminated packaging should be triple rinsed and offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill.[7]
-
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound sodium salt(873-55-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. actylislab.com [actylislab.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. BENZENESULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
